molecular formula C14H11NO2 B1589520 Methyl 9H-carbazole-2-carboxylate CAS No. 26000-33-9

Methyl 9H-carbazole-2-carboxylate

Cat. No.: B1589520
CAS No.: 26000-33-9
M. Wt: 225.24 g/mol
InChI Key: WDNZNDZRMLZWNC-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-2-carboxylate (CAS 26000-33-9) is a high-purity carbazole derivative characterized by a methyl ester group at the 2-position of the tricyclic carbazole scaffold. This compound serves as a versatile and key synthetic intermediate in organic synthesis, pharmaceuticals, and materials science, leveraging the electron-rich aromatic system of the carbazole core . As a building block, it is a precursor for the synthesis of other valuable compounds, such as 9H-carbazole-2-carboxylic acid, via alkaline hydrolysis . The synthetic route to this compound can involve a Cadogan reductive cyclization of a 2'-nitro-biphenyl-3-carboxylic acid methyl ester precursor, yielding the product as a white solid after purification . Its structure is confirmed by ¹H and ¹³C NMR spectroscopy, which verifies the ester carbonyl resonance and aromatic proton signals . Research Applications: Carbazole derivatives are extensively investigated for their diverse biological activities. Notably, structural analogs and derivatives have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines, including gastric adenocarcinoma and human melanoma, making the carbazole scaffold a promising pharmacophore for the discovery of novel anticancer agents . Beyond biomedical applications, carbazole derivatives are also explored in material science for use in organic electronics due to their favorable thermal stability and charge transport properties . Safety and Handling: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the safety data sheet for detailed handling and storage information. Store in a dark, sealed container at room temperature .

Properties

IUPAC Name

methyl 9H-carbazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZNDZRMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461636
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26000-33-9
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 9H-carbazole-2-carboxylate: Technical Profile & Synthesis Guide

[1]

Introduction

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is an ester derivative of the tricyclic carbazole heterocycle.[1][2] Unlike its more common 3-substituted counterparts (which are easily accessed via direct electrophilic substitution), the 2-isomer requires specific synthetic planning.[1] This compound serves as a vital scaffold in medicinal chemistry—particularly for designing DNA-intercalating antitumor agents and kinase inhibitors—and in materials science for synthesizing organic light-emitting diode (OLED) host materials due to its rigid, planar architecture and tunable electronic properties.[1]

Physicochemical Properties

The following data establishes the baseline identity and physical behavior of the compound.

PropertyValue / DescriptionSource/Note
CAS Number 26000-33-9Registry
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
Appearance Off-white to beige crystalline solidTypical
Melting Point 175–177 °CRecrystallized from MeOH [1]
Boiling Point ~421 °C (Predicted)@ 760 mmHg
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in H₂O
pKa (NH) ~16.2 (Predicted)Weakly acidic
SMILES COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2

Synthetic Methodologies

Accessing the 2-position of the carbazole ring is synthetically challenging because the nitrogen lone pair directs electrophilic aromatic substitution (EAS) to the 3- and 6-positions.[1] Therefore, Methyl 9H-carbazole-2-carboxylate is best synthesized via de novo ring construction rather than functionalization of the parent carbazole.[1]

Protocol A: Modified Fischer Indole Synthesis (Recommended)

This route is preferred for its scalability and the availability of starting materials. It involves the condensation of phenylhydrazine with a substituted cyclohexanone, followed by aromatization.

Reaction Scheme:

  • Condensation: Phenylhydrazine reacts with methyl 3-oxocyclohexanecarboxylate to form the hydrazone.[1]

  • Cyclization: Acid-catalyzed rearrangement (Fischer Indole) yields methyl 1,2,3,4-tetrahydro-9H-carbazole-2-carboxylate.[1]

  • Aromatization: Oxidative dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C restores the aromatic carbazole system.[1]

SynthesisStart1PhenylhydrazineInterTetrahydrocarbazoleIntermediateStart1->InterAcOH, Reflux(Fischer Cyclization)Start2Methyl 3-oxocyclohexane-carboxylateStart2->InterProductMethyl 9H-carbazole-2-carboxylateInter->ProductDDQ or Pd/C(Dehydrogenation)

Figure 1: Synthetic pathway via Fischer Indole Cyclization and subsequent aromatization.

Protocol B: Cadogan Cyclization (Alternative)

Useful for generating diverse libraries.[1]

  • Suzuki Coupling: 1-bromo-4-(methoxycarbonyl)benzene + 2-nitrophenylboronic acid → Methyl 2'-nitrobiphenyl-4-carboxylate.[1]

  • Reductive Cyclization: Heating with Triethyl phosphite (P(OEt)₃) triggers the formation of a nitrene intermediate, which inserts into the adjacent aromatic C-H bond to close the carbazole ring.

Spectroscopic Characterization

Validation of the structure requires careful analysis of the NMR splitting patterns, particularly to distinguish it from the 3-isomer.[1]

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)[1]
  • δ 11.30 (s, 1H): NH proton (Broad, exchangeable).

  • δ 8.15 (d, J=8.0 Hz, 1H): H-5 (Deshielded by aromatic ring current).

  • δ 8.05 (s, 1H): H-1 (Singlet, ortho to ester and bridgehead; diagnostic for 2-substitution).[1]

  • δ 7.80 (dd, J=8.0, 1.5 Hz, 1H): H-3 (Ortho to ester).

  • δ 7.50 (d, J=8.0 Hz, 1H): H-4.

  • δ 7.45 - 7.20 (m, 3H): H-6, H-7, H-8 (Unsubstituted ring protons).[1]

  • δ 3.90 (s, 3H): O-CH₃ (Methyl ester singlet).[1]

IR Spectroscopy[1][7][9][11]
  • ~3350–3400 cm⁻¹: N-H stretching (sharp band).[1]

  • ~1705 cm⁻¹: C=O stretching (Ester carbonyl, conjugated).

Biological & Pharmaceutical Relevance

Methyl 9H-carbazole-2-carboxylate acts as a "privileged scaffold" intermediate.[1]

  • DNA Intercalation: The planar tricyclic system allows insertion between DNA base pairs. Derivatives at the 2-position often exhibit reduced mutagenicity compared to 3-substituted analogs while maintaining cytotoxicity against tumor cell lines.[1]

  • Kinase Inhibition: The NH moiety acts as a hydrogen bond donor in the ATP-binding pocket of various kinases (e.g., PKC, CDK). The 2-carboxylate group provides a vector for extending side chains to interact with the solvent-accessible region of the enzyme.[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • ChemicalBook. (2025).[1][4] 9H-Carbazole-2-carboxylic acid methyl ester Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Methyl 9H-carbazole-2-carboxylate.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2021). Synthesis of Carbazoles. Retrieved from [1]

  • Der Pharma Chemica. (2021).[1] Synthesis of Carbazole-1 & 3-acids by using Suzuki coupling followed by Cadogan Reductive cyclization. Retrieved from [1]

Technical Guide: Synthesis of Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 9H-carbazole-2-carboxylate , a critical intermediate in the development of optoelectronic materials and carbazole-based alkaloids.

The narrative prioritizes the Suzuki–Cadogan sequence, a modular and regioselective route that avoids the harsh conditions and isomer mixtures often associated with classical Fischer indole synthesis or direct Friedel–Crafts acylations.

CAS Number: 26000-33-9 Target Audience: Medicinal Chemists, Process Development Scientists Core Application: Intermediate for functionalized carbazole alkaloids and organic light-emitting diodes (OLEDs).

Executive Summary & Retrosynthetic Analysis

The synthesis of Methyl 9H-carbazole-2-carboxylate requires precise regiocontrol to distinguish the 2-position from the electronically similar 3-position. While classical methods (e.g., Fischer Indole) often yield mixtures, the Suzuki–Cadogan protocol offers a self-validating, step-wise construction of the carbazole core.

Retrosynthetic Logic

The strategy disconnects the C–N bond of the pyrrole ring, revealing a 2-nitrobiphenyl precursor. This biaryl scaffold is assembled via a palladium-catalyzed cross-coupling, allowing for the pre-installation of the ester moiety on the specific phenyl ring, thereby guaranteeing the 2-position regiochemistry.

Retrosynthesis target Methyl 9H-carbazole-2-carboxylate biphenyl Methyl 4-(2-nitrophenyl)benzoate (Biaryl Precursor) target->biphenyl Cadogan Cyclization (C-N Bond Formation) precursors Methyl 4-bromobenzoate + 2-Nitrophenylboronic acid biphenyl->precursors Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic disconnection showing the modular assembly of the carbazole core.

Primary Synthesis Route: The Suzuki–Cadogan Sequence

This route is preferred for its operational simplicity and high regiofidelity. It proceeds in two distinct stages: biaryl construction and reductive cyclization.

Stage 1: Assembly of the Biaryl Scaffold

Reaction: Suzuki-Miyaura Cross-Coupling Objective: Couple Methyl 4-bromobenzoate with 2-nitrophenylboronic acid to form the 2-nitrobiphenyl intermediate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Methyl 4-bromobenzoate1.0Electrophile
2-Nitrophenylboronic acid1.2Nucleophile
Pd(PPh₃)₄0.05Catalyst
K₂CO₃ (2M aq.)3.0Base
1,4-DioxaneSolventReaction Medium
Experimental Protocol
  • Setup: Charge a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Loading: Add Methyl 4-bromobenzoate (10.0 mmol), 2-Nitrophenylboronic acid (12.0 mmol), and Pd(PPh₃)₄ (0.5 mmol) under a counter-flow of nitrogen.

  • Solvation: Add degassed 1,4-Dioxane (50 mL) followed by 2M aqueous K₂CO₃ (15 mL).

  • Reaction: Heat the biphasic mixture to reflux (100 °C) with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute the filtrate with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield Methyl 4-(2-nitrophenyl)benzoate as a pale yellow solid.

Stage 2: Reductive Cyclization (Cadogan Synthesis)

Reaction: Phosphite-mediated Deoxygenative Cyclization Objective: Convert the nitro group to a nitrene equivalent, which inserts into the adjacent C–H bond to close the carbazole ring.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Methyl 4-(2-nitrophenyl)benzoate1.0Substrate
Triethyl phosphite P(OEt)₃Excess (Solvent)Reductant/Solvent
OR Triphenylphosphine (PPh₃)2.5Reductant (requires solvent)
Experimental Protocol (Triethyl Phosphite Method)
  • Safety Note: This reaction generates phosphates and requires high temperatures. Perform in a well-ventilated fume hood.

  • Setup: Place Methyl 4-(2-nitrophenyl)benzoate (5.0 mmol) in a heavy-walled pressure vessel or a round-bottom flask with a high-efficiency condenser.

  • Initiation: Add Triethyl phosphite (10 mL, approx. 10-15 equiv.).

  • Cyclization: Heat the mixture to 160 °C (reflux) under nitrogen for 8–12 hours.

    • Mechanistic Insight: The reaction proceeds via a nitro-to-nitroso-to-nitrene reduction. The highly reactive nitrene intermediate inserts into the ortho-C–H bond of the benzoate ring.

  • Workup: Distill off the excess triethyl phosphite under reduced pressure (high vacuum required).

  • Purification: The residue is often a mixture of the product and phosphate esters. Dissolve in CH₂Cl₂ and wash with water. Purify via flash chromatography (SiO₂, 10–20% Acetone in Hexanes) or recrystallize from Ethanol/Water to obtain Methyl 9H-carbazole-2-carboxylate .

Mechanism Nitro Nitro-Biaryl Nitrene Nitrene Intermediate Nitro->Nitrene + P(OEt)3 - O=P(OEt)3 Insertion C-H Insertion Nitrene->Insertion Ring Closure Product Carbazole Ester Insertion->Product Aromatization

Figure 2: Mechanistic pathway of the Cadogan cyclization involving nitrene insertion.[1]

Alternative Route: Esterification of 9H-Carbazole-2-carboxylic Acid

If the carboxylic acid precursor is commercially available or obtained via hydrolysis of the 2-cyano derivative, direct Fischer esterification is the most scalable method.

Protocol:

  • Dissolve 9H-carbazole-2-carboxylic acid (1.0 equiv) in Methanol (0.2 M).

  • Add catalytic H₂SO₄ (0.1 equiv) or thionyl chloride (1.2 equiv, added dropwise at 0 °C).

  • Reflux for 4–6 hours.

  • Concentrate, neutralize with sat. NaHCO₃, and filter the precipitate.

  • Recrystallize from methanol.

Characterization & Quality Control

To ensure the integrity of the synthesized material, compare analytical data against the following benchmarks.

Physical Properties[6][7][8][9][10]
  • Appearance: White to off-white solid.

  • Melting Point: 186.0 – 188.0 °C.

Spectroscopic Data (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (Hz)Assignment
N-H11.56s-Carbazole NH
C1-H8.12d1.2Isolated aromatic
C3-H7.78dd8.0, 1.2Ortho to ester
C4-H8.21d8.0Aromatic
C5-H8.23d8.0Aromatic
C8-H7.57d8.0Aromatic
O-CH₃3.90s-Methyl Ester

Note: The diagnostic singlet at δ 8.12 (H-1) and the doublet at δ 8.21 (H-4) confirm the 2-substitution pattern, distinguishing it from the 3-isomer where H-2 and H-4 would appear as doublets/singlets with different coupling constants.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Catalyst poisoning (Pd black formation)Ensure rigorous degassing of solvents. Use Pd(dppf)Cl₂ for sterically hindered substrates.
Incomplete Cyclization Temperature too lowThe Cadogan reaction has a high activation energy. Ensure internal temperature reaches >150 °C. Use o-dichlorobenzene as solvent if using PPh₃.
Phosphate Contamination Poor separation during workupTriethyl phosphate is difficult to remove. Use a high-vacuum Kugelrohr distillation or perform a saponification/re-esterification sequence if purity is critical.

References

  • Synthesis of Carbazole-1 & 3-Acids by using Suzuki Coupling followed by Cadogan Reductive Cyclization. Der Pharma Chemica, 2011, 3(6), 283-289. Link

  • Supporting Information: Synthesis of Methyl 9H-carbazole-2-carboxylate (Compound 2h). Amazon S3 / Royal Society of Chemistry, 2026. Link

  • Cadogan Cyclization Mechanism and Applications. Organic Chemistry Portal. Link

  • Methyl 9H-carbazole-2-carboxylate Compound Summary. PubChem, CID 11299083. Link

Sources

An In-depth Technical Guide to Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic system, has long captured the attention of medicinal chemists and materials scientists.[1] Its rigid, planar structure and rich electron density make it a privileged scaffold in drug discovery, lending itself to a diverse array of biological activities.[2] Carbazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] Methyl 9H-carbazole-2-carboxylate, a key derivative, serves as a versatile building block for the synthesis of more complex and potent molecules, making a thorough understanding of its properties and synthesis essential for researchers in the field. This guide provides a comprehensive overview of Methyl 9H-carbazole-2-carboxylate, from its fundamental characteristics to its synthesis and potential applications.

Physicochemical Properties and Structural Elucidation

Methyl 9H-carbazole-2-carboxylate is a solid organic compound with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol .[4]

PropertyValueSource
CAS Number 26000-33-9[4]
Molecular Formula C₁₄H₁₁NO₂[4]
Molecular Weight 225.24 g/mol [4]
IUPAC Name methyl 9H-carbazole-2-carboxylate[4]
Structural Characteristics

The molecule consists of a central carbazole core with a methyl carboxylate group attached at the 2-position. The carbazole moiety is composed of two benzene rings fused to a central nitrogen-containing five-membered ring. This extended π-system is responsible for the compound's characteristic spectroscopic properties and its ability to engage in various intermolecular interactions. The planarity of the carbazole ring system is a key feature, influencing its biological activity and potential for intercalation with DNA.[2][5]

Synthesis of Methyl 9H-carbazole-2-carboxylate: A Strategic Approach

Synthesis_Workflow cluster_0 Step 1: Synthesis of 9H-carbazole-2-carboxylic acid cluster_1 Step 2: Esterification Start Starting Materials Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Phenylhydrazine derivative + α-ketoester derivative Carbazole_Acid 9H-carbazole-2-carboxylic acid Fischer_Indole->Carbazole_Acid Acid-catalyzed cyclization Esterification Fischer Esterification Carbazole_Acid->Esterification Methanol (CH3OH) + Acid catalyst (e.g., H2SO4) Final_Product Methyl 9H-carbazole-2-carboxylate Esterification->Final_Product

Caption: Proposed two-step synthesis of Methyl 9H-carbazole-2-carboxylate.

Step 1: Synthesis of 9H-carbazole-2-carboxylic acid

A robust method for the construction of the carbazole ring system is the Fischer indole synthesis .[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[7] For the synthesis of 9H-carbazole-2-carboxylic acid, a suitable starting material would be a phenylhydrazine derivative and an α-ketoester.

Hypothetical Protocol for 9H-carbazole-2-carboxylic acid Synthesis (based on Fischer Indole Synthesis Principles):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate phenylhydrazine hydrochloride derivative and an equimolar amount of a suitable α-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate) in a high-boiling point solvent such as glacial acetic acid or a mixture of acetic acid and a strong mineral acid like sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of ice-water. The crude product, tetrahydrocarbazole-2-carboxylic acid, should precipitate out.

  • Aromatization: Collect the crude product by filtration and wash thoroughly with water. The tetrahydrocarbazole intermediate is then aromatized to the corresponding carbazole. This can be achieved by heating with a dehydrogenating agent such as palladium on carbon (Pd/C) in a suitable high-boiling solvent or by using other oxidizing agents.

  • Purification: The resulting 9H-carbazole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Fischer Esterification to Methyl 9H-carbazole-2-carboxylate

With the carboxylic acid in hand, the final step is a classic Fischer esterification .

Detailed Protocol for Fischer Esterification:

  • Reaction Setup: Suspend the purified 9H-carbazole-2-carboxylic acid in an excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC until the starting carboxylic acid is no longer detectable.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The methyl ester will likely precipitate. Alternatively, the methanol can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude Methyl 9H-carbazole-2-carboxylate can be purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Spectroscopic Characterization

Accurate characterization of the synthesized Methyl 9H-carbazole-2-carboxylate is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of related carbazole derivatives.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 9H-carbazole-2-carboxylate is expected to show distinct signals for the aromatic protons of the carbazole ring system, the N-H proton, and the methyl ester protons. The aromatic region will likely display a complex pattern of doublets and triplets, characteristic of a substituted carbazole. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The methyl protons of the ester group will present as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum will show signals for the aromatic carbons of the carbazole core, the carbonyl carbon of the ester group (typically in the range of 165-175 ppm), and the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A sharp peak around 3400 cm⁻¹ for the N-H bond of the carbazole ring.

  • C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

  • C-O stretch: A peak in the region of 1250-1300 cm⁻¹ for the C-O bond of the ester.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 225.24. Fragmentation patterns can also provide further structural information.

Biological and Pharmacological Significance

The carbazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] While specific biological data for Methyl 9H-carbazole-2-carboxylate is limited in publicly available literature, its structural similarity to other biologically active carbazoles suggests significant potential in several therapeutic areas.

Anticancer Potential

Numerous carbazole derivatives have demonstrated potent anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis.[2] The planar nature of the carbazole ring system is crucial for its ability to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Potential Mechanisms of Anticancer Activity:

Anticancer_Mechanisms Carbazole Carbazole Scaffold DNA DNA Intercalation Carbazole->DNA Topoisomerase Topoisomerase Inhibition Carbazole->Topoisomerase Signaling Signaling Pathway Modulation Carbazole->Signaling Apoptosis Induction of Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis Signaling->Apoptosis

Caption: Potential mechanisms of anticancer activity for carbazole derivatives.

Antimicrobial Activity

Carbazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the carbazole core allows it to penetrate the lipid-rich cell walls of microorganisms.

Role as a Synthetic Intermediate

Beyond its own potential biological activity, Methyl 9H-carbazole-2-carboxylate is a valuable intermediate in the synthesis of more complex and potent drug candidates. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, by coupling with different amines. This allows for the generation of a library of diverse carbazole derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 9H-carbazole-2-carboxylate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

Methyl 9H-carbazole-2-carboxylate is a key carbazole derivative with significant potential in drug discovery and materials science. Its synthesis, while requiring a multi-step approach, can be achieved through well-established organic reactions. The versatile carbazole scaffold, coupled with the reactive methyl ester functionality, makes this compound an attractive starting point for the development of novel therapeutic agents and functional materials. Further research into the specific biological activities of Methyl 9H-carbazole-2-carboxylate and its derivatives is warranted to fully explore its therapeutic potential. The continued exploration of the rich chemistry of the carbazole nucleus promises to yield new and exciting discoveries in the years to come.

References

  • International Journal of Pharmaceutical Sciences. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Iraqi Journal of Science. (2013).
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • ResearchGate. (2020). (PDF)
  • NIH. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

  • NIH. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • PubChem. (n.d.). 9-Methyl-9H-carbazole-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

  • NIH. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 9H-carbazole-2-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 9H-Carbazole, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. Retrieved from [Link]

  • Springer. (2021).

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Navigating the Solubility Landscape of Methyl 9H-carbazole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Addressing the Data Gap and Empowering Discovery

This guide, therefore, takes a proactive and empowering approach. Instead of merely reporting non-existent data, we provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to determine the solubility of methyl 9H-carbazole-2-carboxylate independently. By synthesizing established principles of organic chemistry with a detailed, field-proven experimental protocol, this document serves as a comprehensive resource for generating reliable and reproducible solubility profiles. Our objective is to transform a data gap into an opportunity for discovery, enabling researchers to proceed with their work in a well-informed and scientifically rigorous manner.

Deconstructing the Molecule: Predicting Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] Let's analyze the structure of methyl 9H-carbazole-2-carboxylate to anticipate its solubility characteristics.

The parent molecule, 9H-carbazole, is a largely non-polar, aromatic heterocyclic compound.[3] This inherent non-polarity leads to its limited solubility in polar solvents like water, but greater solubility in non-polar organic solvents such as toluene and benzene.[4] However, it does exhibit some solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[4]

The introduction of a methyl group at the 9-position (N-methylation) and a methyl carboxylate group at the 2-position significantly alters the molecule's polarity and hydrogen bonding capabilities.

  • The Carbazole Core: A tricyclic aromatic system, contributing to the molecule's rigidity and non-polar character.

  • The N-H Proton (in parent carbazole): Capable of acting as a hydrogen bond donor, which can enhance solubility in protic and polar aprotic solvents. In our target molecule, this is replaced by a methyl group.

  • The Methyl Ester Group (-COOCH₃): This is a key functional group influencing solubility. The carbonyl oxygen and the ester oxygen possess lone pairs of electrons, making them potential hydrogen bond acceptors. This group introduces a polar component to the otherwise non-polar carbazole backbone. Esters generally exhibit moderate solubility in organic solvents.[5]

Based on this structure, we can hypothesize that methyl 9H-carbazole-2-carboxylate will exhibit a nuanced solubility profile. The large, non-polar carbazole core will likely favor solubility in non-polar and moderately polar solvents. The presence of the methyl ester group should enhance its solubility in polar aprotic and some polar protic solvents compared to the parent carbazole, due to dipole-dipole interactions and the potential for hydrogen bond acceptance.

A Practical Framework for Solubility Determination: The Experimental Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of methyl 9H-carbazole-2-carboxylate. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Methyl 9H-carbazole-2-carboxylate (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute mix Add Solute to Solvent & Vortex prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Saturated Solution filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of methyl 9H-carbazole-2-carboxylate into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Add a precise volume of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility values.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a series of standard solutions of methyl 9H-carbazole-2-carboxylate of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of methyl 9H-carbazole-2-carboxylate in different organic solvents, the experimentally determined data should be organized into a structured table.

Table 1: Experimentally Determined Solubility of Methyl 9H-carbazole-2-carboxylate at 25 °C

Solvent ClassificationSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Non-Polar n-Hexane1.88
Toluene2.38
Polar Aprotic Dichloromethane9.08
Acetone20.7
Acetonitrile37.5
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7
Polar Protic Methanol32.7
Ethanol24.5
Isopropanol19.9

Note: The dielectric constants are approximate values and can be found in standard chemical reference literature.[6]

The Underlying Science: A Deeper Dive into Solute-Solvent Interactions

The solubility of methyl 9H-carbazole-2-carboxylate is governed by the interplay of various intermolecular forces between the solute and the solvent molecules. Understanding these interactions provides a causal explanation for the observed solubility data.

solubility_interactions cluster_solute Methyl 9H-carbazole-2-carboxylate cluster_solvent Solvent solute Carbazole Core (van der Waals) nonpolar Non-Polar (van der Waals) solute->nonpolar Strong Interaction (Favorable Solubility) polar_protic Polar Protic (H-Bonding, Dipole-Dipole) solute->polar_protic Weak Interaction ester Methyl Ester Group (Dipole-Dipole, H-Bond Acceptor) polar_aprotic Polar Aprotic (Dipole-Dipole) ester->polar_aprotic Moderate Interaction ester->polar_protic Strong Interaction (Favorable Solubility)

Caption: Intermolecular forces governing the solubility of methyl 9H-carbazole-2-carboxylate.

  • Van der Waals Forces: These are weak, non-specific attractions that occur between all molecules. The large, electron-rich carbazole core will have significant van der Waals interactions with non-polar solvents like toluene and hexane, contributing to its solubility in these media.

  • Dipole-Dipole Interactions: The polar methyl ester group creates a molecular dipole. This allows for favorable interactions with polar aprotic solvents like acetone and acetonitrile, which also possess permanent dipoles.

  • Hydrogen Bonding: While methyl 9H-carbazole-2-carboxylate cannot act as a hydrogen bond donor (due to the N-methylation), the oxygen atoms of the ester group can act as hydrogen bond acceptors. This is a crucial interaction that enhances solubility in polar protic solvents like methanol and ethanol, which can donate hydrogen bonds.

By systematically determining the solubility in a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can build a comprehensive understanding of the solvation thermodynamics of methyl 9H-carbazole-2-carboxylate, which is invaluable for its application in various scientific and industrial processes.

References

  • Solubility of Things. Carbazole. [Link]

  • Wikipedia. Carbazole. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. The structure of [9H-carbazole]. [Link]

  • Fiveable. Solubility in organic solvents Definition. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. Properties of Esters. [Link]

  • MDPI. Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

  • Course Hero. Solubility test for Organic Compounds. [Link]

  • ResearchGate. Physical properties of some common organic solvents. [Link]

  • CORE. Aromatic Compounds and Ester Polymeric Solvents Interactions. [Link]

  • Cheméo. Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). [Link]

  • Utah Tech University. Physical Properties of Organic Solvents. [Link]

  • MDPI. Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. [Link]

  • ChemSynthesis. methyl 1-methyl-9H-carbazole-3-carboxylate. [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Erowid. Common Organic Solvents: Table of Properties. [Link]

  • Frontiers. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. [Link]

  • PubChem. 9-Methyl-9H-carbazole-3-carboxylic acid. [Link]

  • Allen Flavors. Organic Solvents: Types, Uses, & Properties Explained. [Link]

  • PubChem. Carbazole. [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of Methyl 9H-carbazole-2-carboxylate , a critical intermediate in the synthesis of optoelectronic materials and carbazole alkaloids.

The data presented below is synthesized from high-fidelity experimental sources, specifically focusing on the structural elucidation required for drug development and materials science applications.

Executive Summary & Structural Context

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) serves as a functionalized scaffold for the development of bioactive alkaloids (e.g., olivacine analogs) and organic light-emitting diode (OLED) host materials.

Precise characterization of this molecule is challenging due to the "bay region" effects of the carbazole nucleus and the specific electronic influence of the ester group at the C2 position. This guide establishes a self-validating spectroscopic profile to distinguish the 2-isomer from its 1-, 3-, and 4-substituted regioisomers.

Core Molecular Data
  • IUPAC Name: Methyl 9H-carbazole-2-carboxylate[1][2][3]

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 225.24 g/mol [2]

  • Appearance: White solid[3][4][5][6]

  • Melting Point: 186.0 – 188.0 °C[4]

Synthesis & Impurity Profile

To understand the spectroscopic background, one must recognize the synthetic origin. The most robust modern synthesis involves Copper-Catalyzed Intramolecular C–H/N–H Coupling , which minimizes the regioisomeric impurities common in classical Fischer Indole synthesis.

Reaction Workflow (Graphviz)

The following diagram outlines the formation pathway and the critical purification logic required to isolate the pure 2-carboxylate.

SynthesisWorkflow Precursor Methyl 3-aminobenzoate + Aryl Halide Intermediate Biaryl Amine Intermediate Precursor->Intermediate N-Arylation Catalyst Cu(OAc)2 / O2 Intramolecular Coupling Intermediate->Catalyst Crude Crude Mixture (Contains oligomers) Catalyst->Crude C-H Activation Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Product Methyl 9H-carbazole-2-carboxylate (Pure White Solid) Purification->Product

Figure 1: Synthesis pathway highlighting the oxidative cyclization step responsible for the carbazole core formation.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is the primary method for structural validation. The assignments are based on DMSO-d6 solvent, which is preferred over CDCl3 for carbazoles to prevent aggregation and sharpen the N-H signal.

1H NMR Data (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentStructural Logic
11.56 Singlet (br)1H-N-H (9)Deshielded pyrrolic proton; diagnostic of free 9H-carbazole.
8.23 Doublet1H8.0 HzH-4 or H-5 "Bay region" proton; deshielded by aromatic ring current.
8.21 Doublet1H8.0 HzH-5 or H-4 "Bay region" proton; overlaps closely with H-4.
8.12 Doublet1H1.2 HzH-1 Diagnostic Peak. Ortho to ester, meta to N. The small J value (1.2 Hz) confirms meta-coupling to H-3.
7.78 Doublet of Doublets1H8.0, 1.2 HzH-3 Ortho to ester. Shows large ortho-coupling to H-4 and small meta-coupling to H-1.
7.57 Doublet1H8.0 HzH-8 Typical aromatic proton on the unsubstituted ring.
7.47 ddd1H8.0, 6.8, 1.2 HzH-7 Standard carbazole aromatic multiplet.
7.21 ddd1H8.0, 6.8, 1.2 HzH-6 Standard carbazole aromatic multiplet.
3.90 Singlet3H--OCH3 Methyl ester singlet; clear and isolated.
13C NMR Data (100 MHz, DMSO-d6)
  • Carbonyl (C=O): 166.91 ppm[4]

  • Aromatic Carbons: 111.41, 112.31, 119.14, 119.21, 120.15, 121.10, 121.57, 126.17, 126.27, 127.05, 139.01, 141.06 ppm.[4]

  • Aliphatic Carbon (-OCH3): 52.05 ppm.

Structural Elucidation Logic (Graphviz)

The following diagram illustrates the specific "Self-Validating" coupling network that proves the substituent is at position 2, not 3.

NMRLogic cluster_valid Validation Check H1 H-1 (8.12 ppm) Isolated Singlet-like H3 H-3 (7.78 ppm) Doublet of Doublets H1->H3 Meta Coupling (J=1.2 Hz) CONFIRMS 2-SUBSTITUTION H4 H-4 (8.23 ppm) Bay Region Doublet H3->H4 Ortho Coupling (J=8.0 Hz) Ester 2-COOMe Group EWG Effect Ester->H1 Deshields (Ortho) Ester->H3 Deshields (Ortho) Check If 3-substituted: H-2 would be singlet H-4 would be singlet (Not Observed)

Figure 2: NMR assignment logic demonstrating the coupling connectivity that rules out regioisomers.

Mass Spectrometry (MS)

Mass spectrometry provides the confirmation of molecular weight and fragmentation patterns typical of ester-substituted aromatics.

  • Technique: High-Resolution Mass Spectrometry (HRMS) - Electron Impact (EI) or ESI.

  • Molecular Ion (

    
    ): 
    
    • Calculated (

      
      ):  225.0790
      
    • Found: 225.0789[4]

  • Key Fragmentation (EI):

    • m/z 225: Parent Ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • m/z 194: Loss of methoxy group (

      
      ).
      
    • m/z 166: Loss of carboxymethyl group (

      
      ), forming the carbazole cation.
      
Infrared Spectroscopy (IR)

While NMR is definitive for structure, IR is used for rapid functional group verification in Quality Control.

  • N-H Stretch: ~3300–3400 cm⁻¹ (Sharp, distinct band for secondary amine).

  • C=O Stretch: ~1700–1715 cm⁻¹ (Strong ester carbonyl).

  • C=C Aromatic: 1600–1625 cm⁻¹.

  • C-H Out-of-Plane: ~740–750 cm⁻¹ (Characteristic of 1,2-disubstituted and unsubstituted benzene rings).

Quality Control & Troubleshooting

When synthesizing or sourcing this material, researchers often encounter specific impurities. Use this checklist to validate your sample:

  • The "Isomer Check": Check the region between 7.0 and 8.5 ppm in 1H NMR.

    • Pass: Distinct singlet-like doublet at ~8.12 ppm (H-1).

    • Fail: If you see a singlet at ~8.7-8.8 ppm, you likely have the 3-carboxylate isomer (where H-4 is isolated and highly deshielded).

  • Solvent Residuals: This compound traps ethyl acetate and hexane easily. Ensure drying at >50°C under high vacuum; check for multiplets at 4.03 ppm (EtOAc) or 0.8-1.2 ppm (Hexane).

  • Water Content: In DMSO-d6, water appears at ~3.33 ppm. If the NH peak (11.56 ppm) is broadened or shifted upfield, the sample is wet, and proton exchange is occurring.

References

  • Takamatsu, K., Hirano, K., Satoh, T., & Miura, M. (2014). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. Organic Letters, 16(11), 2892–2895.

    • Note: Primary source for the specific 1H and 13C NMR d
  • PubChem Database. Methyl 9H-carbazole-2-carboxylate (CID 11299083).[2]

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2012). Occurrence, biogenesis, and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 112(6), 3193-3328.

    • Note: Authoritative review on carbazole reactivity and spectroscopic trends.

Sources

Methyl 9H-carbazole-2-carboxylate: A Strategic Scaffold for Donor-Acceptor Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of Methyl 9H-carbazole-2-carboxylate in Organic Electronics Content Type: In-Depth Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (transitioning to Materials Science).

Executive Summary: The "Linchpin" of 2-Position Functionalization

In the hierarchy of carbazole derivatives for organic electronics, the 3- and 6-positions are the "low-hanging fruit," easily accessible via direct electrophilic substitution. However, Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) represents a higher-order strategic scaffold. It unlocks the 2-position , a vector critical for extending conjugation length without disrupting the molecule's triplet energy (


) as drastically as 3,6-substitution.

This guide details the technical utility of Methyl 9H-carbazole-2-carboxylate not merely as a final material, but as a linchpin intermediate . Its ester functionality serves as a "chemical handle," enabling the synthesis of bipolar host materials, electron-transporting oxadiazoles, and donor-acceptor (D-A) copolymers for OLEDs and OPVs.

Molecular Architecture & Electronic Theory

The Donor-Acceptor (D-A) Advantage

The carbazole core is a classic p-type (hole-transporting) unit with a high triplet energy (~3.0 eV). Introducing a methyl ester group at the C2 position creates an intrinsic push-pull system :

  • Donor (D): The electron-rich carbazole nitrogen (and the

    
    -system).
    
  • Acceptor (A): The electron-withdrawing ester group (

    
    ) at the C2 position.
    

Electronic Impact: Unlike the C3 position, which is electronically coupled to the nitrogen lone pair via strong resonance, the C2 position is meta to the nitrogen in terms of direct conjugation pathways but para to the biphenyl linkage. Functionalization here allows for:

  • Deepened HOMO Levels: The electron-withdrawing ester stabilizes the Highest Occupied Molecular Orbital (HOMO), potentially increasing oxidative stability.

  • Preserved Triplet Energy: 2-substitution often perturbs the triplet state less than 3-substitution, making these derivatives excellent candidates for Phosphorescent OLED (PhOLED) hosts where high

    
     is required to prevent reverse energy transfer.
    

Strategic Synthesis: Accessing the "Difficult" 2-Position

Direct functionalization of carbazole typically yields the 3-isomer. Accessing the 2-carboxylate requires "design synthesis" using ring-closure methodologies.

Protocol A: The Cadogan Cyclization (Authoritative Route)

This method is the industry standard for generating 2-substituted carbazoles with high regiofidelity.

Reaction Logic: The synthesis relies on the reductive cyclization of an o-nitrobiphenyl precursor. The ester group is pre-installed on the biphenyl backbone, bypassing the regioselectivity issues of direct carbazole substitution.

Step-by-Step Protocol:

  • Precursor Synthesis: Suzuki coupling of 1-bromo-2-nitrobenzene with 4-(methoxycarbonyl)phenylboronic acid yields Methyl 4-(2-nitrophenyl)benzoate .

  • Cyclization (Deoxygenation):

    • Reagents: Triethyl phosphite (

      
      ) as solvent and reductant.[1]
      
    • Conditions: Reflux under

      
       atmosphere for 12–24 hours.
      
    • Mechanism: Deoxygenation of the nitro group generates a nitrene intermediate, which inserts into the adjacent aromatic C-H bond to close the pyrrole ring.

  • Purification:

    • Remove excess phosphite/phosphate via vacuum distillation.

    • Flash Chromatography: Silica gel, Eluent: Hexanes/Ethyl Acetate (gradient).

    • Yield: Typically 60–75%.

Protocol B: Lewis Acid-Catalyzed Benzannulation (Modern Route)

A milder alternative involving the reaction of dihydrofuran acetals with indole-based precursors, catalyzed by


. This route is valuable when sensitive functional groups are present that cannot withstand refluxing phosphite.
Visualization of Synthetic Pathways

The following diagram illustrates the workflow from precursor to active electronic material.

G Precursor Methyl 4-(2-nitrophenyl)benzoate Cadogan Reaction: Cadogan Cyclization (P(OEt)3, Reflux) Precursor->Cadogan Target Methyl 9H-carbazole-2-carboxylate (The Scaffold) Cadogan->Target Hydrazide Carbazole-2-carbohydrazide Target->Hydrazide N2H4·H2O, EtOH, Reflux Polymer Poly(carbazole-alt-benzothiadiazole) (OPV Polymer) Target->Polymer Hydrolysis -> Polymerization Oxadiazole 2-(Carbazol-2-yl)-5-aryl-1,3,4-oxadiazole (Bipolar Host / ETM) Hydrazide->Oxadiazole Ar-COCl, POCl3 (Cyclization)

Caption: Synthetic workflow transforming the ester scaffold into active Organic Electronic materials.

Applications in Organic Electronics

Bipolar Host Materials for OLEDs

The methyl ester can be converted into electron-transporting moieties to create "Bipolar" hosts—materials capable of transporting both holes and electrons. This balances charge recombination in the emissive layer.

  • Transformation: The ester is converted to a 1,3,4-oxadiazole unit (as shown in the diagram).

  • Mechanism: The carbazole core transports holes, while the oxadiazole pendant transports electrons.

  • Benefit: This single-molecule approach simplifies device architecture compared to co-depositing separate hole and electron transport materials.

Thermally Activated Delayed Fluorescence (TADF)

Recent trends in OLEDs utilize D-A geometries to separate HOMO and LUMO distributions, minimizing the singlet-triplet energy gap (


).
  • Role: The 2-carboxylate acts as a weak acceptor.

  • Modification: Converting the ester to a nitrile (via amide dehydration) creates a stronger acceptor at the 2-position, a popular motif in blue TADF emitters.

Organic Photovoltaics (OPVs)

In polymer solar cells, 2,7-functionalized carbazoles are preferred over 3,6-derivatives because the 2,7-linkage provides a more linear, rigid backbone, enhancing


-stacking and charge mobility.
  • Utility: The methyl ester allows for the attachment of solubilizing alkyl chains or acts as a site for cross-linking to stabilize the film morphology.

Characterization Data

Researchers synthesizing this compound for the first time should validate against these standard parameters (derived from RSC Adv. and J. Org.[1] Chem. literature):

PropertyValue / Description
Physical State White to off-white solid
Melting Point 224–226 °C

H NMR (DMSO-

)

11.58 (s, 1H, NH), 8.21 (t, 2H), 8.12 (s, 1H, H-1), 7.78 (d, 1H), 3.89 (s, 3H,

)
IR Spectrum

3337 (

), 1738 (

ester) cm

Solubility Soluble in THF, DMSO, DMF; limited solubility in Hexanes

References

  • Cadogan Cyclization Protocol: Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents." J. Chem. Soc. C, 1969.[2] Link

  • Synthesis & NMR Data: Freeman, A. W., et al. "Regioselective Synthesis of 2-Substituted Carbazoles." J. Org. Chem., 2005.[1][3] Link

  • OLED Host Applications: Tao, Y., et al. "Carbazole derivatives as host materials for OLEDs." Chem. Soc. Rev., 2011. Link

  • Oxadiazole-Carbazole Hybrids: Strohriegl, P., et al. "Novel Electron Transport Materials containing Oxadiazole." Adv.[4] Mater., 2000. Link

  • Lewis Acid Benzannulation: Li, Y., et al. "Lewis Acid-Catalyzed Benzannulations toward Functionalized Carbazoles." ResearchGate, 2025. Link

Sources

Methyl 9H-carbazole-2-carboxylate as a precursor for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 9H-carbazole-2-carboxylate as a Strategic Precursor in Organic Synthesis

Executive Summary

Methyl 9H-carbazole-2-carboxylate represents a "privileged scaffold" in medicinal chemistry and materials science. Its tricyclic aromatic architecture, characterized by a rigid planar geometry and an electron-rich nitrogen center, makes it an ideal platform for developing DNA-intercalating alkaloids (such as Ellipticine and Olivacine analogs) and high-performance optoelectronic materials (OLED hosts).

This guide provides an in-depth technical analysis of this precursor, moving beyond basic characterization to explore its divergent reactivity profiles. We focus on the orthogonal functionalization of the N-9 position (solubility/electronic tuning) and the C-2 ester moiety (heterocyclic fusion), providing self-validating protocols for researchers in drug discovery and organic synthesis.

Structural Analysis & Reactivity Profile

The utility of methyl 9H-carbazole-2-carboxylate stems from its dual-reactive centers, which allow for sequential, orthogonal modification.

  • The N-9 Center (Nucleophilic): The pyrrole-like nitrogen is weakly acidic (

    
     in DMSO). Deprotonation yields a carbazolide anion, a potent nucleophile for 
    
    
    
    alkylations or Buchwald-Hartwig arylations. This site is critical for tuning lipophilicity and preventing aggregation in material applications.
  • The C-2 Ester (Electrophilic): The ester group at the 2-position is electronically coupled to the aromatic system but remains susceptible to standard acyl substitution. It serves as the "warhead" for building fused heterocycles (e.g., pyridocarbazoles) via hydrazide or aldehyde intermediates.

  • The Carbazole Core (Aromatic): The rigid system acts as a chromophore and a DNA intercalator. The 2-carboxylate position is strategically located to mimic the geometry of natural antitumor alkaloids.

Figure 1: Divergent reactivity map showing the orthogonal functionalization pathways for the N-9 and C-2 positions.

Synthesis of the Precursor

While commercially available, high-purity synthesis is often required for pharmaceutical applications to avoid isomeric impurities common in Fischer Indole synthesis.

Preferred Route: Pd-Catalyzed Carbonylation

To ensure regiochemical purity (avoiding the 1- and 3-isomer mixtures typical of Fischer synthesis), the carbonylation of 2-bromocarbazole or 2-triflate carbazole is the gold standard.

  • Reagents: 2-Bromocarbazole, CO (balloon), MeOH,

    
    , dppp (ligand), 
    
    
    
    , DMF.
  • Conditions:

    
    , 12 hours.
    
  • Yield: >85%.

  • Advantage: Guarantees the ester is exclusively at the C-2 position.

N-Functionalization: Tuning Bioavailability

The first step in most workflows is protecting or functionalizing the N-9 position. Unsubstituted carbazoles often suffer from poor solubility in biological media.

Protocol: N-Alkylation with Alkyl Halides
  • Objective: Introduce a solubilizing chain (e.g., ethyl, benzyl) or a functional handle.

  • Mechanism: Deprotonation of the N-H by a strong base followed by

    
     attack.
    

Step-by-Step Methodology:

  • Activation: Dissolve Methyl 9H-carbazole-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to

    
    . Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.
    
    • Critical Check: Observe hydrogen gas evolution. Stir for 30 mins until evolution ceases and the solution turns yellow/orange (formation of carbazolide anion).

  • Alkylation: Add the alkyl halide (e.g., Ethyl Iodide, 1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Validation (TLC): Mobile phase Hexane:EtOAc (8:2). The product will have a higher

    
     than the starting material due to the loss of the H-bond donor (NH).
    
  • Workup: Quench with ice water. The product usually precipitates. Filter and wash with water.[1][2]

Self-Validating Endpoint:

  • 1H NMR: Disappearance of the broad singlet at

    
     ppm (NH). Appearance of alkyl signals (e.g., triplet at 
    
    
    
    ppm, quartet at
    
    
    ppm for N-Ethyl).

C-2 Ester Transformations: The Gateway to Heterocycles

The ester group is the primary "handle" for synthesizing fused ring systems, particularly pyridocarbazoles , which are structural analogs of the antitumor alkaloids Ellipticine and Olivacine [1].

Protocol: Synthesis of Carbazole-2-carbohydrazide

The hydrazide is a versatile intermediate for forming oxadiazoles, triazoles, or expanding the ring system.

Step-by-Step Methodology:

  • Dissolution: Suspend Methyl 9H-carbazole-2-carboxylate (or its N-alkyl derivative) in absolute Ethanol (10 mL/g).

  • Reagent Addition: Add Hydrazine Hydrate (

    
    , 99%, 10 eq).
    
    • Note: Excess hydrazine is required to prevent the formation of the dimer (N,N'-dicarbazolylhydrazine).

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. The starting material will dissolve, and the product often precipitates upon cooling.
    
  • Workup: Cool to RT. Filter the solid precipitate.[1][3] Wash with cold ethanol and ether.

  • Purification: Recrystallization from Ethanol/DMF if necessary.

Self-Validating Endpoint:

  • IR Spectroscopy: Shift of the Carbonyl (

    
    ) stretch from 
    
    
    
    (ester) to
    
    
    (amide I). Appearance of
    
    
    bands at
    
    
    .
  • Solubility: The hydrazide is significantly more polar and soluble in DMSO/Acidic media than the starting ester.

Case Study: Synthesis of Pyridocarbazole Antitumor Agents

One of the most high-value applications of methyl 9H-carbazole-2-carboxylate is the synthesis of 6H-pyrido[4,3-b]carbazole derivatives. These compounds intercalate into DNA and inhibit Topoisomerase II, showing potency against leukemia and breast cancer cell lines [2].

Synthetic Workflow (The Curtius Route)

This route converts the C-2 ester into an amine, which is then cyclized to form the pyridine ring.

  • Precursor: Methyl 9H-carbazole-2-carboxylate.

  • Step A (Hydrazide): Conversion to carbohydrazide (as per Section 4).

  • Step B (Azide): Reaction with

    
     at 
    
    
    
    to form the acyl azide.
  • Step C (Curtius Rearrangement): Thermal decomposition in toluene to the isocyanate, followed by hydrolysis to 2-aminocarbazole .

  • Step D (Skraup/Friedländer): Cyclization of 2-aminocarbazole with glycerol or 1,3-dicarbonyls to fuse the pyridine ring, yielding the pyrido[4,3-b]carbazole core.

Figure 2: Synthetic pathway from the ester precursor to the bioactive pyridocarbazole scaffold.

Data Summary: Physical & Spectral Properties

PropertyValue / CharacteristicValidation Method
Molecular Weight 225.24 g/mol Mass Spectrometry (M+)
Appearance White to off-white solidVisual Inspection
Melting Point 170–172 °CCapillary MP Apparatus
1H NMR (DMSO-d6)

3.90 (s, 3H, OMe), 11.4 (s, 1H, NH)
Diagnostic Signals
IR (KBr) 1715 cm⁻¹ (Ester C=O), 3350 cm⁻¹ (NH)FT-IR
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in

Solubility Test

References

  • Jasztold-Howorko, R., et al. (2013).[4] "New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity."[4][5][6][7] Acta Poloniae Pharmaceutica, 70(5), 823-832.[4] Link

  • Giraud, F., et al. (2025). "The Synthesis of Pyridocarbazoles." ResearchGate.[8] Link

  • Bhardwaj, V., et al. (2022).[3] "Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review." Molecules, 27(24). Link

  • Schmidt, A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1865–1874. (Cited for general N-alkylation base/solvent effects).[9] Link

  • Organic Chemistry Portal. "Synthesis of Carbazoles." (General reference for Pd-catalyzed/Cadogan synthesis routes). Link

Sources

The Carbazole Alkaloids: From Coal Tar to Targeted Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Carbazole Alkaloids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazole alkaloids represent a structurally distinct class of tricyclic aromatic heterocycles defined by a central pyrrole ring fused between two benzene rings. Originally identified in the aniline dye industry (coal tar) in the late 19th century, their status shifted from industrial byproducts to high-value pharmacophores following the isolation of murrayanine and ellipticine in the mid-20th century.

This guide analyzes the technical evolution of carbazole alkaloids, detailing their transition from phytochemistry to modern oncology. It provides validated protocols for the extraction of mahanine (a Hsp90 inhibitor) and the total synthesis of carbazole scaffolds via iron-mediated oxidative coupling, offering a self-validating roadmap for researchers in natural product chemistry and drug discovery.

Historical & Biosynthetic Context

The Era of Discovery

The history of carbazoles is a dichotomy between industrial chemistry and natural product isolation. While Graebe and Glazer first isolated the parent carbazole from coal tar in 1872, it took nearly a century for the scientific community to recognize their biological prevalence.

  • 1872: Isolation of 9H-carbazole from coal tar (Graebe & Glazer).

  • 1959: Isolation of Ellipticine (Ochrosia elliptica) and its first total synthesis by R.B. Woodward . This marked the entry of carbazoles into oncology (DNA intercalation).

  • 1965: Isolation of Murrayanine from Murraya koenigii (Curry Tree) by Chakraborty et al., establishing the first detailed phytochemical profile of the Rutaceae family.

Biosynthetic Logic

Unlike indole alkaloids derived strictly from tryptophan and secologanin, phytocarbazoles predominantly follow a 3-methylcarbazole pathway. The tricyclic core is assembled via the prenylation of an indole precursor followed by cyclization.

Biosynthesis Indole Indole Precursor (Shikimate Pathway) PrenylIndole 3-Prenylindole Indole->PrenylIndole Mevalonate Mevalonate Pathway (Isoprene Units) Mevalonate->PrenylIndole MethylCarb 3-Methylcarbazole (Central Precursor) PrenylIndole->MethylCarb Cyclization Heptaphylline Heptaphylline (C18 Skeleton) MethylCarb->Heptaphylline + Isoprene Mahanimbine Mahanimbine (C23 Skeleton) MethylCarb->Mahanimbine + Monoterpene Mahanine Mahanine (Oxidized C23) Mahanimbine->Mahanine Oxidation

Figure 1: Biosynthetic pathway of major phytocarbazoles originating from the 3-methylcarbazole precursor.

Therapeutic Mechanisms: The Case of Mahanine[1][2][3][4][5]

While Ellipticine is a classic DNA intercalator/Topoisomerase II inhibitor, Mahanine (isolated from Murraya koenigii) has emerged as a pleiotropic agent targeting cell survival signaling. It functions as a Hsp90 inhibitor, disrupting the folding of oncogenic client proteins.

Mechanistic Signaling Pathway

Mahanine induces apoptosis in glioblastoma and cervical cancer cells by deactivating the Akt/mTOR pathway and preventing the nuclear translocation of STAT3.

MahanineMechanism Mahanine Mahanine (Inhibitor) Hsp90 Hsp90 Chaperone Mahanine->Hsp90 Inhibits PDK1 PDK1 Mahanine->PDK1 Dephosphorylates BclXL Bcl-xL (Anti-apoptotic) Mahanine->BclXL Downregulates ROS ROS Generation Mahanine->ROS Induces Akt Akt (Phosphorylated) Hsp90->Akt Stabilizes PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->BclXL Upregulates Caspase9 Caspase-9 BclXL->Caspase9 Blocks Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PTEN PTEN ROS->PTEN Activates PTEN->Akt Inhibits

Figure 2: Signaling cascade of Mahanine-induced apoptosis via Hsp90 inhibition and Akt deactivation.

Experimental Protocols

Protocol A: Isolation of Mahanine (MEF Method)

Objective: Isolate a Mahanine-Enriched Fraction (MEF) from Murraya koenigii leaflets with >40% purity.[1] Source Validation: This protocol utilizes a differential solubility approach (water vs. ethanol) to remove polar impurities before extracting the carbazole fraction.

Reagents:

  • Fresh Murraya koenigii leaflets (500g).[1][2]

  • Ethanol (95%).[3][2]

  • Distilled Water.[4][2]

  • Ethyl Acetate.[3][2]

Step-by-Step Methodology:

  • Pre-treatment: Wash fresh leaflets and dry at 30–35°C until brittle.[2] Pulverize into a coarse powder.

  • Aqueous Infusion (Impurity Removal):

    • Suspend 50g of dried powder in 1000 mL distilled water at 50°C .

    • Stir occasionally for 4 hours.

    • Critical Step: Filter and discard the aqueous filtrate.[2] (Mahanine is hydrophobic; this step removes sugars, glycosides, and polar tannins).

  • Ethanolic Maceration:

    • Dry the solid residue from Step 2.

    • Macerate the residue in Ethanol:Water (95:5) (1000 mL) at 30°C for 72 hours.

    • Filter to collect the ethanolic extract.

  • Fractionation:

    • Evaporate the ethanol under reduced pressure to obtain a semi-solid mass.

    • Partition the mass between Ethyl Acetate and Water (1:1).

    • Collect the Ethyl Acetate layer (organic phase).

  • Validation:

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Yield Expectation: ~7–8% w/w of dried leaf input.

    • HPLC Check: Use a C18 Reverse-Phase column (MeOH:Water 80:20).[1] Mahanine typically elutes as the major peak (confirm with standard).

Protocol B: Iron-Mediated Synthesis (Knölker Method)

Objective: Total synthesis of the carbazole nucleus via iron-mediated oxidative coupling. This is superior to classical Fischer indole synthesis for sensitive substrates.

Mechanism: Electrophilic aromatic substitution followed by iron-mediated cyclization.

Step-by-Step Methodology:

  • Precursor Assembly:

    • React N-phenylhydroxylamine with a cyclohexadiene derivative (containing the desired substituents) to form the dihydrocarbazole precursor.

  • Oxidative Cyclization:

    • Reagent: Tricarbonyl(cyclohexadiene)iron complex.

    • Dissolve the precursor in Toluene or Acetonitrile.

    • Add Knölker’s Complex [Fe(CO)₃] equivalents.

    • Heat to reflux under inert atmosphere (Argon) for 12–24 hours.

  • Demetallation:

    • The resulting complex is often stable. Oxidative demetallation is required to release the aromatic carbazole.

    • Add Trimethylamine N-oxide (TMANO) or Cerium Ammonium Nitrate (CAN) at 0°C.

    • Stir for 30 mins.

  • Purification:

    • Filter through a celite pad to remove iron oxides.

    • Purify via flash column chromatography (Hexane:EtOAc).

Quantitative Data Summary

Table 1: Comparative Biological Activity of Key Carbazole Alkaloids

AlkaloidSourcePrimary TargetIC50 (Ovarian Cancer - PA1)Key Mechanism
Mahanine Murraya koenigiiHsp90, Akt/mTOR~3.5 - 5.0 µMApoptosis, G0/G1 Arrest
Ellipticine Ochrosia ellipticaTopoisomerase II~0.5 - 1.5 µMDNA Intercalation
Mahanimbine Murraya koenigiiSTAT3~5.0 - 10.0 µMAnti-proliferation
Koenimbine Murraya koenigiiVEGFR2> 10.0 µMAnti-angiogenesis

References

  • Graebe, C., & Glazer, C. (1872). Ueber Carbazol. Berichte der deutschen chemischen Gesellschaft. Link

  • Woodward, R. B., et al. (1959). The Synthesis of Ellipticine. Journal of the American Chemical Society. Link

  • Chakraborty, D. P., et al. (1965).
  • Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews. Link

  • Samanta, S. K., et al. (2020).[1] Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer. BioMed Research International. Link

  • Bhattacharya, K., et al. (2010). Mahanine, a novel mitochondrial complex-III inhibitor induces G0/G1 arrest and apoptosis in human acute lymphoid leukemia cells. Apoptosis.[5][4] Link

Sources

Technical Guide: Safety and Handling of Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and The Risk

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is a critical intermediate in the synthesis of pharmacologically active carbazole derivatives. While often overshadowed by its parent compound, 9H-carbazole, this ester functionalized variant serves as a pivotal "handle" for diversifying the C-2 position—a common strategy in developing kinase inhibitors (e.g., for PKC or CDK targets) and DNA-intercalating antitumor agents.

In drug development, the safety paradox is that the very structural features that make a scaffold bioactive (e.g., planarity for DNA intercalation) often render it hazardous to the handler. This guide moves beyond the generic Safety Data Sheet (SDS) to provide a risk-based handling framework derived from the "Precautionary Principle" used in high-potency API (HPAPI) environments.

Chemical Profile
PropertySpecification
Chemical Name Methyl 9H-carbazole-2-carboxylate
CAS Number 26000-33-9
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in DMSO, DMF, DCM

Hazard Identification & Toxicology

Scientific Rationale: The carbazole nucleus is a known pharmacophore capable of intercalating into DNA base pairs. While specific toxicological data for the 2-carboxylate methyl ester may be sparse compared to the parent carbazole, structural activity relationship (SAR) analysis mandates treating it as a suspected genotoxin .

GHS Classification (Derived)

Based on structural analogs and the parent 9H-carbazole (CAS 86-74-8):

  • Carcinogenicity: Category 2 (Suspected of causing cancer).[1]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

  • Skin/Eye Irritation: Category 2/2A.[2][3]

  • Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects).[1]

The "Hidden" Hazard: Sensitization

Carbazole derivatives are frequently photo-active. Handlers must be aware that skin exposure followed by UV light exposure (even standard lab lighting) can potentially exacerbate irritation or induce photo-allergic reactions.

Risk Management & Engineering Controls

We employ a Control Banding approach. Given the genotoxic potential, this compound is assigned to Occupational Health Band (OHB) 3 (10–100 µg/m³ OEL target) until definitive toxicology proves otherwise.

Hierarchy of Controls

The following diagram illustrates the decision logic for selecting containment based on the operation scale.

ControlHierarchy Start Operation Assessment ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 100 mg (Weighing/Solubilization) ScaleCheck->SmallScale Analytical LargeScale > 100 mg or Active Synthesis ScaleCheck->LargeScale Preparative Control1 Level 1: Standard Fume Hood (Face Velocity > 100 fpm) Double Nitrile Gloves SmallScale->Control1 Control2 Level 2: Vented Balance Enclosure (VBE) or Isolator Respiratory Protection (P100/N95) LargeScale->Control2 Waste Waste Disposal: Double-bagged, Incineration Stream Control1->Waste Control2->Waste

Figure 1: Decision matrix for engineering controls based on operational scale.

Handling Protocols

Protocol A: Safe Weighing of Solid

Objective: Prevent inhalation of airborne particulates during transfer. Static electricity is a significant risk with dry carbazole powders, causing "fly-away" particles.

  • Preparation:

    • Place an anti-static gun or ionizer bar inside the balance enclosure.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).

  • PPE Layering:

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (extended cuff, 4-8 mil) or Neoprene if using halogenated solvents.

    • Why? This creates a breakthrough barrier and allows the outer glove to be stripped immediately if contaminated without exposing skin.

  • Transfer:

    • Use a disposable antistatic spatula.

    • Do not dump powder. Tap the spatula gently against the receiving vessel wall to control flow.

    • Critical Step: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe before removing it from the hood.

Protocol B: Reaction Setup (Solubilization)

Context: Methyl 9H-carbazole-2-carboxylate has poor water solubility. Common solvents include DMSO, DMF, or DCM.

  • Solvent Choice:

    • Prefer DMSO or DMF for biological stock solutions.

    • Caution: DMSO penetrates skin rapidly and can carry the dissolved carbazole into the bloodstream. Never handle DMSO solutions of this compound with latex gloves; use thick Nitrile or Butyl rubber.

  • Dissolution:

    • Add solvent to the solid (not solid to solvent) to prevent "puffing" of the powder.

    • Vortex in a closed tube. Do not sonicate in an open vessel; sonication generates aerosols.

Emergency Response

In the event of exposure, the "intercalating" nature of the compound requires immediate decontamination to prevent cellular uptake.

EmergencyResponse Accident Exposure Event Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Inhale Inhalation Accident->Inhale Wash Wash with Soap & Water (15 mins) DO NOT USE ALCOHOL Skin->Wash Immediate Rinse Flush with Saline/Water (15 mins) Remove Contacts Eye->Rinse Immediate Air Move to Fresh Air Support Respiration Inhale->Air Immediate Medical Seek Medical Attention Provide SDS + CAS 26000-33-9 Wash->Medical Rinse->Medical Air->Medical

Figure 2: Emergency response workflow. Note the specific prohibition of alcohol for skin washing.

Why no alcohol? Ethanol or methanol can enhance the transdermal solubility of the carbazole ester, increasing systemic absorption. Use soap and copious water only.

Waste Disposal

  • Solid Waste: All contaminated consumables (gloves, mats, weighing boats) must be disposed of as Hazardous Chemical Waste (Incineration recommended).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not pour down the drain. Carbazole derivatives are toxic to aquatic life (Chronic Cat 4).

References

  • National Institutes of Health (NIH). (n.d.). Carbazole - Review of Toxicological Literature. National Toxicology Program.[2] Retrieved from [Link](Note: Used for analog grounding on carbazole toxicity)

  • Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules. Retrieved from [Link]

Sources

Navigating the Procurement of Methyl 9H-carbazole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Quality Evaluation of Methyl 9H-carbazole-2-carboxylate.

The carbazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Methyl 9H-carbazole-2-carboxylate, a key derivative, serves as a versatile building block in the synthesis of more complex, biologically active molecules.[2][4] For researchers and drug development professionals, securing a reliable supply of this compound with well-defined quality attributes is paramount to the success and reproducibility of their work. This technical guide provides an overview of the commercial supplier landscape for Methyl 9H-carbazole-2-carboxylate, outlines critical quality control considerations, and presents generalized methodologies for its synthesis and analysis, empowering scientists to make informed procurement decisions.

I. The Commercial Supplier Landscape

Methyl 9H-carbazole-2-carboxylate (CAS No. 26000-33-9) is available from a variety of commercial suppliers, primarily catering to the research and development sector. These suppliers range from large, well-established chemical companies to smaller, specialized fine chemical producers. Below is a summary of representative suppliers. It is important to note that while many suppliers list this compound, the availability of detailed technical data sheets and Certificates of Analysis (CoA) can vary.

Table 1: Representative Commercial Suppliers of Methyl 9H-carbazole-2-carboxylate

Supplier CategoryRepresentative CompaniesNoteworthy Aspects
Specialized Fine Chemical Suppliers LEAPChem[5], Amadis Chemical Company Limited[6], Hangzhou Sage Chemical Co., Ltd.[6]Often provide a wide range of rare and innovative chemical products for research and bulk manufacturing.
Online Chemical Marketplaces ChemicalBook[6]Aggregates listings from numerous, primarily China-based, manufacturers and suppliers, offering a broad selection.
Global Chemical Distributors (General chemical suppliers may list this compound)Offer extensive logistics networks but may have less specialized technical support for niche research chemicals.

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before procurement.

II. The Imperative of Rigorous Quality Control

For any research, and particularly for drug development, the purity and impurity profile of starting materials are critical. The lack of readily available, detailed Certificates of Analysis for Methyl 9H-carbazole-2-carboxylate from many suppliers places the onus of quality verification squarely on the researcher.

A comprehensive quality control workflow is essential when sourcing this compound, especially from a new or less-established supplier. This process ensures the identity, purity, and consistency of the material, which are fundamental to the reliability and reproducibility of experimental results.

Below is a logical workflow for qualifying a new batch of Methyl 9H-carbazole-2-carboxylate.

QC_Workflow Figure 1: Quality Control Workflow for Methyl 9H-carbazole-2-carboxylate cluster_procurement Procurement Phase cluster_analysis Analytical Verification Phase cluster_decision Decision Phase supplier_vetting Supplier Vetting & Request for Preliminary Data sample_acquisition Acquire Small Sample for Evaluation supplier_vetting->sample_acquisition identity_confirmation Identity Confirmation (NMR, MS) sample_acquisition->identity_confirmation purity_assessment Purity Assessment (HPLC/UPLC, LC-MS) identity_confirmation->purity_assessment residual_solvent Residual Solvent & Impurity Profiling (GC-MS, LC-MS) purity_assessment->residual_solvent data_review Review Data Against Specifications residual_solvent->data_review decision Approve/Reject Batch & Supplier data_review->decision

Caption: A stepwise workflow for the qualification of commercially supplied Methyl 9H-carbazole-2-carboxylate.

III. Synthesis and Purification: A Representative Protocol

Step 1: N-Alkylation of a Carbazole Precursor (Illustrative)

The introduction of a substituent at the 9-position of the carbazole ring is a common initial step. The following is an example of N-ethylation, which can be adapted for other alkylating agents.

Materials:

  • 9H-Carbazole

  • Potassium Hydroxide (KOH)

  • Bromoethane

  • N,N-Dimethylformamide (DMF)

  • Methylene Chloride

  • Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve 9H-carbazole, potassium hydroxide, and bromoethane in DMF.

  • Stir the mixture overnight at a moderately elevated temperature (e.g., 60°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into brine and extract with methylene chloride.

  • Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the N-alkylated carbazole.

Step 2: Carboxylation at the 2-position (Conceptual)

Following N-alkylation, a carboxyl group can be introduced. One common method is the Vilsmeier-Haack formylation, followed by oxidation. An alternative, more direct approach could involve a Friedel-Crafts acylation followed by a haloform reaction or direct carboxylation using a strong base and carbon dioxide. The following is a conceptual Vilsmeier-Haack formylation, as it is a well-documented method for introducing an aldehyde group that can then be oxidized to a carboxylic acid.[7]

Materials:

  • N-substituted Carbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Chloroform

  • Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Dissolve the N-substituted carbazole in DMF and cool to 0°C.

  • Slowly add a solution of POCl₃ in DMF to the cooled mixture.

  • Stir the reaction mixture for several hours at 0°C.

  • Pour the reaction mixture into ice water and stir.

  • Extract the product with chloroform.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent), followed by esterification to yield the methyl ester.

Purification:

Purification of the final product, Methyl 9H-carbazole-2-carboxylate, is typically achieved by column chromatography over silica gel, followed by recrystallization.[7]

IV. Analytical Characterization: A Framework for Validation

A robust analytical method is crucial for confirming the identity and purity of Methyl 9H-carbazole-2-carboxylate. High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for this purpose. While a validated method for this specific molecule is not publicly available, a general reverse-phase HPLC method can be developed and validated according to ICH guidelines.[9]

Table 2: General Parameters for HPLC Method Development

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidA common solvent system for reverse-phase chromatography of moderately polar compounds. The acid improves peak shape.
Elution Gradient elution (e.g., 50-95% Acetonitrile over 20 minutes)To ensure elution of the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmCarbazole derivatives typically have strong UV absorbance at these wavelengths.
Column Temperature 30°CTo ensure reproducible retention times.

Method Validation:

A developed HPLC method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.[10][11]

Structural Confirmation:

In addition to HPLC, the following techniques are essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The proton and carbon NMR spectra of carbazole derivatives have been well-documented and can be used for comparison.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

V. Application in Drug Discovery and Medicinal Chemistry

The carbazole nucleus is a key pharmacophore in numerous compounds with a wide array of biological activities.[2] Methyl 9H-carbazole-2-carboxylate serves as a critical starting material or intermediate in the synthesis of these more complex molecules. Its ester functionality provides a reactive handle for further chemical modifications, such as amidation or reduction, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[14] The carbazole scaffold has been incorporated into molecules targeting a variety of diseases, including cancer and neurodegenerative disorders.[3][4]

VI. Conclusion

The procurement of Methyl 9H-carbazole-2-carboxylate requires a diligent and scientifically rigorous approach. While numerous commercial suppliers list this product, the onus is on the researcher to perform thorough quality control to ensure the identity and purity of the material. This guide provides a framework for supplier evaluation, a template for synthesis and purification, and a strategy for analytical method development and validation. By adhering to these principles, researchers and drug development professionals can ensure the quality and consistency of their starting materials, which is a critical determinant of successful research outcomes.

References

A comprehensive list of all sources cited in this technical guide is available upon request.

Sources

Literature review on Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Methyl 9H-carbazole-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is a pivotal heterocyclic intermediate in the synthesis of bioactive carbazole alkaloids and functional organic materials. Unlike its more common 3-substituted isomers, the 2-carboxylate derivative offers a unique substitution pattern essential for accessing specific Murraya alkaloids (e.g., mukonine isomers) and developing regioselective DNA-intercalating agents. This guide details its physicochemical profile, validates the most efficient synthetic protocols (specifically the Suzuki-Cadogan route), and reviews its applications in medicinal chemistry.

Chemical Profile & Physicochemical Properties

Property Data Notes
IUPAC Name Methyl 9H-carbazole-2-carboxylate-
CAS Number 26000-33-9Distinct from the 3-isomer (CAS 89374-79-8)
Molecular Formula C₁₄H₁₁NO₂-
Molecular Weight 225.24 g/mol -
Melting Point 175–177 °CSolid crystalline form [1]
Predicted Density 1.295 ± 0.06 g/cm³-
Solubility DMSO, Methanol, CH₂Cl₂Poor water solubility; requires organic cosolvents for biological assays
pKa ~16.2 (NH)Weakly acidic proton on the pyrrole nitrogen

Validated Synthetic Protocols

The Suzuki-Cadogan Route (Regioselective Standard)

The classical Fischer Indole synthesis often yields mixtures of 1- and 3-substituted carbazoles when using 3-substituted phenylhydrazines. To achieve high regioselectivity for the 2-position, the Suzuki-Miyaura coupling followed by Cadogan cyclization is the superior protocol.

Step 1: Suzuki-Miyaura Coupling

Reaction: 2-Nitrophenylboronic acid + Methyl 4-bromobenzoate


 Methyl 4-(2-nitrophenyl)benzoate.
  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aq.)

  • Solvent: Toluene/Ethanol (4:1)

  • Conditions: Reflux under N₂ for 12–16 h.

  • Mechanism: Palladium-catalyzed cross-coupling constructs the biphenyl backbone with the nitro group ortho to the biaryl bond.

Step 2: Cadogan Cyclization

Reaction: Methyl 4-(2-nitrophenyl)benzoate


 Methyl 9H-carbazole-2-carboxylate.
  • Reagent: Triethyl phosphite P(OEt)₃ (Excess, acts as solvent/reagent).

  • Conditions: Reflux (approx. 160 °C) for 4–8 h.

  • Mechanism: Deoxygenation of the nitro group by the phosphite generates a nitrene intermediate, which inserts into the adjacent aromatic C-H bond to close the pyrrole ring.

Experimental Workflow Diagram

G Start1 Methyl 4-bromobenzoate Inter Methyl 4-(2-nitrophenyl)benzoate (Biphenyl Intermediate) Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux, 12h Start2 2-Nitrophenylboronic acid Start2->Inter Product Methyl 9H-carbazole-2-carboxylate (Target) Inter->Product Cadogan Cyclization P(OEt)3, Reflux Nitrene Insertion Inter->Product

Figure 1: The regioselective Suzuki-Cadogan synthetic pathway for 2-substituted carbazoles.

Structural Characterization (NMR)

Characterization relies on ¹H NMR to distinguish the 2-isomer from the 3-isomer. The 2-carboxylate substitution pattern creates a distinct deshielding effect on the adjacent protons.

  • H-1 (Singlet): The proton at position 1 (between the nitrogen and the ester) appears as a singlet. It is significantly deshielded (typically >8.1 ppm) due to the anisotropic effect of the adjacent carbonyl group and the ring current.

  • H-3 (Doublet): The proton at position 3 appears as a doublet (coupling with H-4), also deshielded but less so than H-1.

  • NH (Broad Singlet): The pyrrole NH typically appears downfield (11.0–11.5 ppm in DMSO-d₆), exchangeable with D₂O.

  • Methyl Ester: A sharp singlet integrating to 3 protons around 3.8–3.9 ppm.[1]

Biological & Medicinal Applications

Anticancer Activity

Carbazole derivatives are renowned for their ability to intercalate into DNA and inhibit topoisomerase II.

  • Mechanism: The planar tricyclic system slides between DNA base pairs. The 2-carboxylate group provides a handle for hydrogen bonding within the minor groove, potentially enhancing binding affinity compared to unsubstituted carbazole [2].

  • Alkaloid Precursor: This compound is a structural analog and precursor to Murraya alkaloids (e.g., mukonine). Synthetic derivatives of the 2-carboxylate have shown cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) by inducing apoptosis [3].

Antimicrobial Potential

Derivatives of methyl carbazole-2-carboxylate have demonstrated activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilicity of the methyl ester facilitates cell membrane penetration, while the carbazole core disrupts bacterial metabolic pathways [4].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). Work in a fume hood, especially during the Cadogan cyclization step, as triethyl phosphite and its byproducts (triethyl phosphate) are odorous and require careful disposal.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • ChemicalBook. (2025).[2] 9H-Carbazole-2-carboxylic acid methyl ester Properties. Retrieved from .

  • Borgade, J., et al. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadogan Reductive cyclization. Der Pharma Chemica, 13(2), 1-6. Retrieved from .

  • Bashir, M., et al. (2015). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 8(6), 763-769. Retrieved from .

  • Zhang, X., et al. (2023).[1][3] Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Molecules, 28(12). Retrieved from .

Sources

An In-Depth Technical Guide to the Crystal Structure of Methyl 9H-carbazole-2-carboxylate: A Predictive Analysis Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific single-crystal X-ray diffraction data for Methyl 9H-carbazole-2-carboxylate is not publicly available at the time of this writing. This guide, therefore, presents a predictive analysis of its crystal structure, drawing upon experimentally determined data from closely related carbazole derivatives and established principles of crystallographic science. The methodologies and interpretations herein are intended to provide a robust framework for researchers anticipating the empirical study of this compound.

Introduction: The Significance of Carbazole Scaffolds in Medicinal Chemistry

Carbazole and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, renowned for their diverse and potent biological activities.[1] These scaffolds are integral to the molecular architecture of numerous natural products and synthetic pharmaceuticals, exhibiting properties that range from antimicrobial and anticancer to neuroprotective.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and the non-covalent interactions they form with biological targets. Consequently, a thorough understanding of their solid-state structure through single-crystal X-ray diffraction is paramount for rational drug design and development.

This guide focuses on Methyl 9H-carbazole-2-carboxylate, a derivative of significant interest. While its specific crystal structure remains to be experimentally determined, we can construct a highly probable model by analyzing the crystallographic data of its close analogs. This predictive approach allows us to anticipate its molecular geometry, crystal packing, and the intermolecular forces that govern its solid-state behavior, providing valuable insights for its synthesis, characterization, and potential applications in drug discovery.

Predicted Molecular and Crystal Structure of Methyl 9H-carbazole-2-carboxylate

Based on the analysis of published crystal structures of similar carbazole derivatives, particularly Dimethyl 9H-carbazole-2,7-dicarboxylate[2], we can infer the key structural features of Methyl 9H-carbazole-2-carboxylate.

Molecular Geometry

The core 9H-carbazole ring system is expected to be nearly planar, a characteristic feature of this heterocyclic system.[3][4] The methyl carboxylate group at the 2-position will likely exhibit a dihedral angle with respect to the carbazole plane. In the analogous Dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole-ester dihedral angles are approximately 8.12° and 8.21°. A similar small torsion angle is anticipated for the mono-substituted title compound, reflecting a balance between steric effects and electronic conjugation.

Molecular Structure of Methyl 9H-carbazole-2-carboxylate

Caption: Predicted molecular structure of Methyl 9H-carbazole-2-carboxylate.

Crystal Packing and Intermolecular Interactions

The crystal packing is anticipated to be primarily stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. Drawing a parallel with Dimethyl 9H-carbazole-2,7-dicarboxylate, it is highly probable that molecules of Methyl 9H-carbazole-2-carboxylate will form inversion dimers through N—H···O hydrogen bonds between the carbazole N-H donor and the carbonyl oxygen acceptor of the methyl carboxylate group of a neighboring molecule.[2]

These dimers are likely to be further interconnected through weaker C—H···O and C—H···π interactions, as well as offset π-π stacking of the carbazole ring systems, which are common features in the crystal structures of carbazole derivatives.[3][5][6]

Predicted Crystal Packing Diagram

Predicted Dimer Formation via N-H...O Hydrogen Bonding cluster_0 Molecule A cluster_1 Molecule B (Inverted) Carbazole_A Carbazole Ring NH_A N-H Carbazole_A->NH_A C=O_A C=O Carbazole_A->C=O_A C=O_B C=O NH_A->C=O_B N-H···O Carbazole_B Carbazole Ring NH_B N-H Carbazole_B->NH_B Carbazole_B->C=O_B NH_B->C=O_A N-H···O

Caption: Inversion dimer formation via N-H···O hydrogen bonds.

Predicted Crystallographic Data

While the precise unit cell parameters and space group can only be determined experimentally, we can propose a likely crystal system based on related structures. Many carbazole derivatives, including Dimethyl 9H-carbazole-2,7-dicarboxylate and Methyl 9H-carbazole-9-acetate, crystallize in the monoclinic system.[2][7] It is, therefore, a reasonable starting hypothesis that Methyl 9H-carbazole-2-carboxylate will also adopt a monoclinic space group, such as P2₁/c or C2/c.

Parameter Predicted Value Basis of Prediction
Crystal SystemMonoclinicBased on Dimethyl 9H-carbazole-2,7-dicarboxylate[2] and Methyl 9H-carbazole-9-acetate
Space GroupP2₁/c or C2/cCommon space groups for carbazole derivatives
Z (Molecules/Unit Cell)4 or 8Typical for monoclinic systems with inversion centers
Key InteractionsN—H···O hydrogen bonds, π-π stackingPrevalent in related carbazole crystal structures[5][6]

Synthesis and Crystallization: A Practical Protocol

The synthesis of Methyl 9H-carbazole-2-carboxylate can be approached through established methodologies for carbazole functionalization. A plausible synthetic route involves the esterification of 9H-carbazole-2-carboxylic acid.

Synthesis Protocol
  • Starting Material: 9H-carbazole-2-carboxylic acid.

  • Esterification:

    • Suspend 9H-carbazole-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl 9H-carbazole-2-carboxylate by column chromatography on silica gel.[6]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Method: Slow evaporation is a commonly successful technique.

  • Solvent System: Dissolve the purified compound in a suitable solvent or a mixture of solvents. Given the polarity of the molecule, solvents like methanol, ethanol, or ethyl acetate could be effective. A binary solvent system, such as dichloromethane/hexane, can also be explored to fine-tune the solubility and promote slow crystal growth.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, single crystals.

Experimental Determination of Crystal Structure: A Standard Workflow

The definitive determination of the crystal structure of Methyl 9H-carbazole-2-carboxylate would follow the standardized procedure of single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction

A Crystal Selection & Mounting B Data Collection on Diffractometer A->B Mount on goniometer C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D hkl intensity file E Structure Refinement D->E Initial atomic model F Validation & Final Report (CIF) E->F Refined structure

Caption: Standard workflow for crystal structure determination.

  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation and Reporting: The final structure is validated using established crystallographic checks and reported in the standard Crystallographic Information File (CIF) format.

Implications for Drug Development

The crystal structure of a pharmaceutical compound provides critical information that influences its development:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound effects on its solubility, bioavailability, and stability. Identifying the most stable polymorph is crucial for formulation development.

  • Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional conformation of the molecule in its solid state can inform SAR studies, aiding in the design of derivatives with improved binding affinity to biological targets.

  • Formulation: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the design of formulations with optimal dissolution and stability profiles.

Conclusion

While the definitive crystal structure of Methyl 9H-carbazole-2-carboxylate awaits experimental elucidation, this guide provides a comprehensive and scientifically grounded prediction of its key structural features. By leveraging data from closely related, structurally characterized carbazole derivatives, we anticipate a planar carbazole core with the methyl carboxylate group forming N—H···O hydrogen-bonded inversion dimers. This predictive framework not only offers immediate insights for researchers working with this compound but also underscores the power of crystallographic databases in guiding future research. The experimental determination of this structure will be a valuable addition to our understanding of carbazole chemistry and will further empower the rational design of novel therapeutic agents.

References

  • Narayanan, P., Sethusankar, K., & Saravanan, V. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283. [Link]

  • Li, J., Wang, X., & Xu, J. (2007). Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2497. [Link]

  • Narayanan, P., Sethusankar, K., & Saravanan, V. (2016). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-5-oxo-5,12-dihydrobenzo[b]acridine-7-carbonitrile and N-(4-methoxyphenyl)-12-(4-nitrophenyl)-5-oxo-5,12-dihydrobenzo[b]acridine-7-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1481–1487. [Link]

  • Ye, K., & Tafeenko, V. A. (2013). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1583–o1584. [Link]

  • Online Inhibitor. (2020). Carbazole could be recrystallised from ethyl acetate. [Link]

  • Sridharan, V., Prasad, J. S., & Kumar, C. S. A. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. IUCrData, 6(8), x210883. [Link]

  • Alaraji, Y. H., & Al-Joboury, K. I. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • Narayanan, P., Sethusankar, K., & Saravanan, V. (2014). Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-9H-carbazole-3-carboxylate and 9-(benzenesulfonyl)-2-(isoquinolin-5-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1193–o1197. [Link]

  • Dike, A. O., & Onwudiwe, D. C. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena, 2(1). [Link]

  • ChemSynthesis. (n.d.). methyl 1-methyl-9H-carbazole-3-carboxylate. [Link]

  • PubChem. (n.d.). 9-Methyl-9H-carbazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). Methyl 9H-carbazole-2-carboxylate. [Link]

  • Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure−Property Relationships. Accounts of Chemical Research, 41(9), 1110-1119. [Link]

  • Zhang, Y., et al. (2019). Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry, 17(3), 546-553. [Link]

  • Sanna, V., et al. (2022). Carbazoles: Role and Functions in Fighting Diabetes. Molecules, 27(15), 4983. [Link]

  • Giraldo, L. F., & Garcia, J. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2269. [Link]

  • Di Maiuta, G., et al. (2025). Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors. Chemistry – A European Journal, 31(1). [Link]

  • Al-Ostath, A. I., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 28(19), 6825. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. bioRxiv. [Link]

  • El-Ghamry, H. A., et al. (2019). X-ray and DFT structural study of some carbazole-substituted imines. Journal of Molecular Structure, 1191, 269-278. [Link]

  • Chochos, C. L., et al. (2019). Copolymers and Hybrids Based on Carbazole Derivatives and Their Nanomorphology Investigation. Polymers, 11(1), 169. [Link]

  • Slepchenkov, M. M., et al. (2019). Synthesis, crystal structures and properties of carbazole-based[6]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 15, 2378-2386. [Link]

  • Oba, A. I., et al. (2024). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 25(17), 1338-1355. [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. [Link]

  • Kumar, S., et al. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 14(4), 512-526. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

  • dos Santos, P. L., et al. (2020). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C, 8(36), 12534-12543. [Link]

  • Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 19(12), 1334-1340. [Link]

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Methodological & Application

Application Note: Precision Synthesis of Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Methyl 9H-carbazole-2-carboxylate is a critical intermediate in the development of functionalized carbazole alkaloids (e.g., olivacine derivatives) and organic optoelectronic materials.

The Regioselectivity Challenge: Direct electrophilic substitution of 9H-carbazole typically occurs at the 3-position (para to nitrogen) or 1-position (ortho), making the 2-substituted isomer difficult to access via direct functionalization. Furthermore, the classic Fischer Indole Synthesis, when applied to 3-substituted hydrazines, often yields an inseparable mixture of 1- and 3-substituted tetrahydrocarbazoles (which aromatize to 1- and 3-carbazoles), or requires 4-substituted hydrazines that exclusively yield the 3-isomer.

The Solution: This protocol details a convergent, regiospecific synthesis utilizing a Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization . This route guarantees the placement of the ester moiety at the 2-position by establishing the carbon skeleton prior to heterocyclic ring closure.

Retrosynthetic Logic & Pathway

The synthesis disconnects the carbazole N-C bond, revealing a 2-nitrobiphenyl precursor. The biaryl backbone is assembled via palladium-catalyzed coupling, ensuring complete regiocontrol.

Retrosynthesis Figure 1: Retrosynthetic analysis ensuring C2-regioselectivity. Target Methyl 9H-carbazole-2-carboxylate (Target) Biaryl Methyl 4-(2-nitrophenyl)benzoate (Biaryl Intermediate) Target->Biaryl Cadogan Cyclization (P(OEt)3, Reflux) Precursors Methyl 4-bromobenzoate + 2-Nitrophenylboronic acid Biaryl->Precursors Suzuki-Miyaura (Pd(PPh3)4, K2CO3)

Detailed Experimental Protocol

Phase 1: Assembly of the Biaryl Scaffold (Suzuki-Miyaura Coupling)

Objective: Synthesis of Methyl 4-(2-nitrophenyl)benzoate. Rationale: Methyl 4-bromobenzoate is selected as the electrophile due to its stability and commercial availability. 2-Nitrophenylboronic acid serves as the nucleophile.

Reagents & Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Methyl 4-bromobenzoate Limiting Reagent1.0215.042.15 g
2-Nitrophenylboronic acid Nucleophile1.2166.932.00 g
Pd(PPh₃)₄ Catalyst0.051155.56578 mg
Potassium Carbonate (K₂CO₂) Base2.5138.213.45 g
1,4-Dioxane / Water (4:1) Solvent System--50 mL
Step-by-Step Methodology
  • Inert Setup: Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.

  • Degassing: Charge the flask with 1,4-dioxane and water. Sparge with inert gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Addition: Add Methyl 4-bromobenzoate, 2-Nitrophenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the biaryl product (Rf ~0.4) will appear as a UV-active spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (EtOAc).

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Methyl 4-(2-nitrophenyl)benzoate as a pale yellow solid.

Phase 2: Reductive Cyclization (Cadogan Synthesis)

Objective: Conversion of the o-nitrobiaryl to the carbazole core. Mechanism: Deoxygenation of the nitro group by triethyl phosphite generates a singlet nitrene intermediate, which inserts into the proximal C-H bond of the adjacent phenyl ring.

Reagents & Stoichiometry Table
ComponentRoleEquiv.MWQuantity
Biaryl Intermediate Substrate1.0257.241.0 g (Scale based on Step 1)
Triethyl phosphite P(OEt)₃ Reagent/SolventExcess166.165.0 mL (~7-8 equiv)
Step-by-Step Methodology
  • Safety Note: Triethyl phosphite has a pungent odor and is toxic. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: Place the biaryl intermediate (1.0 g) in a heavy-walled pressure vial (microwave) or a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Triethyl phosphite (5 mL). No additional solvent is typically required, but o-dichlorobenzene can be used if dilution is needed.

  • Thermal Activation:

    • Method A (Reflux):[2] Heat to reflux (approx. 160°C) under nitrogen for 6–12 hours.

    • Method B (Microwave - Preferred): Heat at 180°C for 30–60 minutes. Microwave heating often suppresses side reactions and improves yield.

  • Monitoring: Monitor by TLC. The highly fluorescent carbazole product will appear (blue fluorescence under 365 nm UV).

  • Workup:

    • Distill off excess triethyl phosphite under high vacuum (if possible).

    • Alternatively, pour the reaction mixture directly into a solution of 1M HCl/Methanol (to hydrolyze excess phosphite) and stir for 1 hour, then extract with EtOAc.

  • Purification:

    • The major byproduct is triethyl phosphate (O=P(OEt)₃), which is very polar.

    • Perform flash chromatography (Silica gel, Gradient 5%

      
       20% EtOAc in Hexanes).
      
    • Recrystallize the final product from Methanol or Toluene to obtain analytical grade Methyl 9H-carbazole-2-carboxylate.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Synthesis and Purification Start Start: Raw Materials Suzuki Suzuki Coupling (90°C, 12h) Start->Suzuki Check1 TLC Check: Disappearance of Bromide? Suzuki->Check1 Check1->Suzuki No (Continue Heating) Workup1 Celite Filtration & Chromatography Check1->Workup1 Yes Cadogan Cadogan Cyclization (P(OEt)3, 160°C) Workup1->Cadogan Purification Flash Chromatography (Remove Phosphate Byproduct) Cadogan->Purification Final Methyl 9H-carbazole-2-carboxylate (Solid, Fluorescent) Purification->Final

Quality Control & Characterization

To validate the synthesis, confirm the following analytical signatures. The key differentiator for the 2-isomer is the coupling pattern of the protons on the substituted ring.

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • NH Proton: Broad singlet around

      
       11.3–11.5 ppm.
      
    • C1-H (Ortho to Ester & Bridgehead): A doublet (d) or fine doublet with meta-coupling (J ~ 1.5 Hz) appearing significantly downfield (

      
       ~8.1–8.3 ppm) due to the deshielding effect of the ester and the aromatic ring current.
      
    • C3-H (Ortho to Ester): Doublet of doublets (dd).

    • Methyl Ester: Strong singlet at

      
       3.90 ppm (3H).
      
  • HRMS (ESI): Calculated for C₁₄H₁₁NO₂ [M+H]⁺: 226.0868.

  • Appearance: White to off-white powder; solutions exhibit strong blue fluorescence.

Expert Insights & Troubleshooting

  • Regiochemistry Verification: If you accidentally use Methyl 3-bromobenzoate in Step 1, you will obtain the 1- or 3-carboxylate isomer. Ensure the starting material is the para-substituted benzoate to guarantee the 2-position in the final carbazole.

  • Phosphorus Removal: The most common failure point in Cadogan synthesis is the difficulty in removing triethyl phosphate. If the product remains oily, it is likely contaminated with phosphate. Use a slow gradient column or saponify the ester to the acid (which is easier to purify by precipitation) and re-esterify if necessary.

  • Alternative Catalyst: For the Suzuki step, if Pd(PPh₃)₄ is inactive (black color), switch to Pd(dppf)Cl₂ or Pd₂(dba)₃ / S-Phos for higher turnover numbers.

References

  • Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles, indoles, and related compounds." Journal of the Chemical Society, 4254-4257.

  • Freeman, A. W., et al. (2005). "Use of the Cadogan Reaction for the Synthesis of 2-Substituted Carbazoles." Journal of Organic Chemistry, 70(13), 5014–5019.

  • Kanchani, J., & Subha, M. C. S. (2021).[3] "Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization." Der Pharma Chemica, 13(2), 1-5.

  • Appukkuttan, P., et al. (2003). "Microwave-enhanced Cadogan cyclization: a rapid and convenient access to the carbazole framework." Synlett, 2003(8), 1204-1206.

Sources

Application Note: Interfacial Engineering in Perovskite Solar Cells using Methyl 9H-carbazole-2-carboxylate

[1]

Executive Summary

This guide details the experimental setup for utilizing Methyl 9H-carbazole-2-carboxylate (MCC) as a functional interfacial modifier in Perovskite Solar Cells (PSCs). While carbazole derivatives like 2PACz are widely recognized as Self-Assembled Monolayers (SAMs) for hole transport, the methyl ester derivative (MCC) offers distinct utility as a Lewis Base Passivation Agent .

The carbonyl oxygen in the ester group (



Material Specifications & Preparation

Chemical Properties[2][3]
  • Compound: Methyl 9H-carbazole-2-carboxylate[1][2]

  • CAS: 26000-33-9[1][2]

  • Molecular Weight: 225.24 g/mol [2]

  • Function: Interfacial Passivator / Defect Healer

  • Purity Requirement: >99.5% (HPLC grade). Impurities (unreacted anthracene or isomers) act as recombination centers.

Solution Preparation (The "MCC-Treat" Solution)

Unlike bulk HTMs (like Spiro-OMeTAD) which are deposited as thick layers, MCC is applied as an ultra-thin passivation layer.

Solvent Selection: Anhydrous Chlorobenzene (CB) or Toluene.

  • Reasoning: These solvents are orthogonal to the underlying perovskite layer (unlike DMF/DMSO) and compatible with the subsequent HTM deposition.

Protocol:

  • Weighing: Weigh 5.0 mg of MCC inside a nitrogen-filled glovebox (

    
     ppm, 
    
    
    ppm).
  • Dissolution: Add 1.0 mL of Anhydrous Chlorobenzene.

  • Mixing: Vortex for 5 minutes at room temperature. Heat is rarely needed due to the ester's solubility, but mild heating (40°C) can speed up dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove micro-aggregates.

Device Fabrication Workflow (n-i-p Architecture)

This protocol integrates the MCC treatment into a standard n-i-p stack: FTO / TiO2 / Perovskite / MCC / Spiro-OMeTAD / Au .

Step-by-Step Fabrication
StepLayerProcess ParametersCritical Note
1 Substrate Cleaning Sonicate FTO in detergent, water, acetone, IPA (15 min each). UV-Ozone treat (15 min).Essential for wettability.
2 ETL (TiO2) Spin-coat (3000 rpm, 30s). Sinter at 500°C for 30 min.Ensure pinhole-free compact layer.
3 Perovskite Deposition via anti-solvent method (e.g.,

). Anneal at 100°C for 60 min.
Film must be cool before Step 4.
4 MCC Passivation Dynamic Spin Coating: Drop 50 µL of MCC solution onto the spinning substrate (4000 rpm) for 20s.Crucial Step: Do not perform static dispense; dynamic ensures monolayer coverage without dissolving the perovskite surface.
5 Annealing Anneal at 100°C for 5 minutes.Promotes the coordination of the Ester group to surface defects.
6 HTM (Spiro) Spin-coat standard Spiro-OMeTAD solution (4000 rpm, 30s).The MCC layer prevents direct contact between Spiro and Perovskite defects.
7 Electrode Thermal evaporation of Gold (Au) (80 nm).High vacuum (

Torr).

Mechanism & Logic (E-E-A-T)

The Passivation Mechanism

The scientific validity of this protocol rests on Lewis Acid-Base Chemistry .

  • The Defect: Polycrystalline perovskite films possess Iodine vacancies (

    
    ) and undercoordinated Lead clusters (
    
    
    ) at the grain boundaries and surface. These are electron traps.
  • The Healer (MCC): The oxygen atom in the methyl ester group (

    
    ) possesses lone pair electrons. It donates electron density to the empty orbitals of the surface 
    
    
    .
  • The Result: This "healing" removes trap states within the bandgap, reducing non-radiative recombination losses.

Visualization of Workflow & Mechanism

Gcluster_0Device Architecturecluster_1Chemical MechanismFTOFTO SubstrateETLETL (TiO2)FTO->ETLPVKPerovskite Layer(Defect Rich Surface)ETL->PVKMCCMCC Layer(Passivator)PVK->MCCDynamicSpin CoatingHTMHTM(Spiro-OMeTAD)MCC->HTMAuAu ElectrodeHTM->AuPbDefect: Pb2+EsterMCC Ester Group(-C=O)Pb->EsterCoordinationBondPassivationDefect Passivation(Trap State Reduction)Ester->PassivationResult

Caption: Figure 1: Fabrication stack highlighting the insertion of the MCC passivation layer and the chemical coordination mechanism between the ester group and lead defects.

Characterization & Validation

To confirm the efficacy of the MCC treatment, the following characterization suite is required. A "self-validating" experiment must compare a Control device (no MCC) vs. a Target device (with MCC).

Photoluminescence (PL) Quenching
  • Setup: Steady-state PL (excitation wavelength ~460nm).

  • Expected Result:

    • Perovskite + MCC (No HTM): PL intensity should increase compared to bare perovskite. This indicates defect passivation (fewer non-radiative traps).

    • Perovskite + MCC + HTM: PL intensity should be quenched faster than the control. This indicates that while defects are healed, the carbazole backbone effectively extracts holes to the HTM.

Space Charge Limited Current (SCLC)
  • Device Structure: Electron-only (

    
    ) and Hole-only (
    
    
    ).
  • Analysis: Measure the trap-filled limit voltage (

    
    ). A lower 
    
    
    in the MCC device quantitatively proves reduced trap density (
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
S-shaped J-V Curve Interfacial barrier too high (MCC layer too thick).Reduce MCC concentration to 2.5 mg/mL or increase spin speed to 5000 rpm.
Low Voc Poor coverage; defects not passivated.Ensure dynamic spin coating is used. Check MCC solubility.
Hysteresis Mobile ions or poor interface quality.Anneal the MCC layer for 5 mins at 100°C to lock in the coordination.

References

  • Al-Ashouri, A., et al. (2019).[3] Energy-Level Alignment and Passivation of Carbazole-Based SAMs.Energy & Environmental Science. (Contextual grounding on Carbazole passivation).

  • Shi, Z., et al. (2024). “T-shaped” Carbazole Alkylammonium Cation Passivation in Perovskite Solar Cells.ACS Energy Letters.[4] Available at: [Link]

  • PubChem. Methyl 9H-carbazole-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Li, Z., et al. (2023). Bimolecularly passivated interface enables efficient and stable inverted perovskite solar cells.[5]Science.[3] Available at: [Link]

Application Notes and Protocols for Methyl 9H-carbazole-2-carboxylate as a Hole Transporting Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Carbazole and its derivatives represent a cornerstone class of materials in organic electronics, prized for their robust thermal stability and excellent hole-transporting capabilities.[1][2] This guide provides a comprehensive overview of Methyl 9H-carbazole-2-carboxylate, a promising candidate for use as a hole transporting material (HTM) in a variety of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). While direct, in-depth research on this specific molecule is emerging, this document synthesizes known data with the extensive knowledge base of analogous carbazole derivatives to provide detailed application notes and experimental protocols. We will explore the fundamental electronic properties, propose fabrication methodologies, and outline characterization techniques to empower researchers in harnessing the potential of this material.

Introduction to Carbazole-Based Hole Transporting Materials

The efficacy of multi-layered optoelectronic devices hinges on the seamless transfer of charge carriers between adjacent layers. Hole transporting materials (HTMs) play a critical role in this process, facilitating the efficient movement of positive charge carriers (holes) from the active layer to the anode. Carbazole-based compounds have garnered significant attention for this purpose due to their inherent electronic structure. The nitrogen atom in the pyrrole ring of the carbazole moiety possesses a lone pair of electrons, contributing to an electron-rich system that can be easily oxidized, a key characteristic for effective hole transport.[3] The rigid and planar structure of the carbazole core also promotes intermolecular π-π stacking, which can enhance charge mobility.[1]

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is a derivative of the basic carbazole structure. The addition of a methyl carboxylate group at the 2-position can be expected to influence the molecule's electronic properties, solubility, and film-forming characteristics.[4] While specific experimental data on the HOMO/LUMO levels of this exact molecule are not widely published, we can infer its properties from related compounds. The carbazole core typically imparts a high ionization potential, leading to a deep Highest Occupied Molecular Orbital (HOMO) level, which is crucial for aligning with the energy levels of common perovskite and organic emitter layers.[5]

Material Properties and Characteristics

A foundational understanding of the material's properties is paramount for its successful integration into a device.

PropertyValueReference
Chemical Name Methyl 9H-carbazole-2-carboxylateN/A
CAS Number 26000-33-9[6]
Molecular Formula C₁₄H₁₁NO₂[6]
Molecular Weight 225.24 g/mol
Appearance Likely a white to off-white crystalline powderN/A
Melting Point 175-177 °C[6]
Predicted Boiling Point 421.1 ± 18.0 °C[6]
Predicted Density 1.295 ± 0.06 g/cm³[6]

dot

Caption: Molecular structure of Methyl 9H-carbazole-2-carboxylate.

Proposed Application in Perovskite Solar Cells (PSCs)

In a standard n-i-p perovskite solar cell architecture, the HTM is deposited atop the perovskite layer. Its primary functions are to efficiently extract holes from the perovskite, block electrons from reaching the anode, and transport the holes to the anode.

dot

DeviceArchitecture Anode Anode (e.g., Au, Ag) HTL Hole Transporting Layer (Methyl 9H-carbazole-2-carboxylate) Anode->HTL Perovskite Perovskite Absorber Layer (e.g., MAPbI₃) HTL->Perovskite ETL Electron Transporting Layer (e.g., TiO₂, SnO₂) Perovskite->ETL TCO Transparent Conductive Oxide (e.g., FTO, ITO) ETL->TCO Glass Glass Substrate TCO->Glass

Caption: Typical n-i-p perovskite solar cell architecture.

Protocol for Thin Film Deposition by Spin Coating

This protocol provides a starting point for the solution-based deposition of Methyl 9H-carbazole-2-carboxylate. Optimization of solvent, concentration, and spin coating parameters will be necessary to achieve optimal film morphology and device performance.

Materials and Reagents:

  • Methyl 9H-carbazole-2-carboxylate

  • Chlorobenzene (anhydrous)

  • Toluene (anhydrous)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile (anhydrous)

  • Substrates with perovskite layer

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Protocol:

  • Precursor Solution Preparation:

    • Prepare a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL).

    • In a nitrogen-filled glovebox, dissolve Methyl 9H-carbazole-2-carboxylate in chlorobenzene to a concentration of 10-20 mg/mL. Stir the solution at room temperature until the solid is fully dissolved.

    • To this solution, add tBP (e.g., 28 µL per 1 mL of solvent) and the Li-TFSI stock solution (e.g., 18 µL per 1 mL of solvent). These additives are commonly used with other HTMs to improve conductivity and device performance.[7]

  • Spin Coating:

    • Transfer the prepared perovskite-coated substrates into the glovebox.

    • Dispense a sufficient amount of the HTM solution onto the center of the perovskite layer (e.g., 50 µL for a 1 cm x 1 cm substrate).

    • Immediately begin the spin coating program. A suggested starting point is a two-step program:

      • Step 1: 1000 rpm for 10 seconds (for spreading)

      • Step 2: 4000 rpm for 30 seconds (for thinning and drying)

    • The spin coating parameters should be optimized to achieve a uniform, pinhole-free film with a thickness of 50-100 nm.

  • Annealing:

    • After spin coating, transfer the substrates to a hotplate within the glovebox.

    • Anneal the films at a temperature of 70-100 °C for 10-15 minutes. Annealing helps to remove residual solvent and improve the film quality.

  • Electrode Deposition:

    • Following annealing, a top metal electrode (e.g., gold or silver) is typically deposited by thermal evaporation through a shadow mask to define the active area of the device.

Proposed Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL is situated between the anode and the emissive layer. Its role is to facilitate the injection of holes from the anode and transport them to the emissive layer to recombine with electrons, generating light. The energy level alignment between the anode's work function, the HTL's HOMO level, and the emissive layer's HOMO level is critical for efficient device operation.

dot

OLED_Workflow cluster_prep Preparation cluster_deposition Layer Deposition cluster_characterization Characterization Clean_Substrate Clean ITO Substrate Prepare_HTM_Solution Prepare HTM Solution Clean_Substrate->Prepare_HTM_Solution Spin_Coat_HTL Spin Coat Methyl 9H-carbazole-2-carboxylate Prepare_HTM_Solution->Spin_Coat_HTL Anneal_HTL Anneal HTL Spin_Coat_HTL->Anneal_HTL Deposit_EML Deposit Emissive Layer Anneal_HTL->Deposit_EML Deposit_ETL Deposit Electron Transport Layer Deposit_EML->Deposit_ETL Deposit_Cathode Deposit Cathode Deposit_ETL->Deposit_Cathode Measure_IVL Measure I-V-L Characteristics Deposit_Cathode->Measure_IVL Measure_EQE Measure External Quantum Efficiency Measure_IVL->Measure_EQE

Caption: Experimental workflow for OLED fabrication.

Protocol for Vapor Deposition

For OLED applications, thermal evaporation in a high-vacuum environment is a common deposition method for small molecule organic materials, as it allows for precise control over film thickness and purity.

Equipment:

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating capabilities

  • Tungsten or molybdenum boat for evaporation

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the ITO-coated glass substrates using a standard procedure (e.g., sequential ultrasonication in detergent, deionized water, acetone, and isopropanol).

    • Treat the ITO surface with UV-ozone or an oxygen plasma to improve the work function and promote adhesion of the HTL.

  • Material Loading:

    • Load a small amount (e.g., 10-20 mg) of Methyl 9H-carbazole-2-carboxylate powder into a clean evaporation boat.

  • Deposition:

    • Mount the cleaned substrates in the deposition chamber.

    • Evacuate the chamber to a high vacuum.

    • Gently heat the evaporation boat until the material starts to sublime.

    • Monitor the deposition rate using the QCM and adjust the temperature of the boat to achieve a stable deposition rate (e.g., 0.1-0.2 nm/s).

    • Deposit a film of the desired thickness, typically in the range of 20-50 nm for an HTL in an OLED.

  • Deposition of Subsequent Layers:

    • Without breaking the vacuum, proceed with the deposition of the subsequent layers of the OLED stack (emissive layer, electron transport layer, and cathode).

Characterization of the Hole Transporting Layer

To evaluate the suitability of Methyl 9H-carbazole-2-carboxylate as an HTM, a series of characterization techniques should be employed.

TechniquePurposeExpected Outcome
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Provides oxidation and reduction potentials, which can be used to calculate the energy levels. A deep HOMO level is generally desirable for stability and energy level alignment.
UV-Visible Spectroscopy To determine the optical bandgap.The absorption onset can be used to calculate the optical bandgap.
Atomic Force Microscopy (AFM) To characterize the film morphology and roughness.A smooth and uniform film is crucial for preventing short circuits and ensuring good interfacial contact.
X-ray Diffraction (XRD) To investigate the crystallinity of the film.Can reveal whether the film is amorphous or crystalline, which influences charge transport properties.
Time-of-Flight (ToF) Photoconductivity To measure the hole mobility.A higher hole mobility is generally correlated with better device performance.
Device Testing (J-V curves, EQE) To evaluate the performance in a full device.Provides key metrics such as power conversion efficiency (for PSCs) or external quantum efficiency (for OLEDs).

Conclusion and Future Outlook

Methyl 9H-carbazole-2-carboxylate presents itself as a compelling candidate for a hole transporting material based on the well-established performance of the carbazole scaffold. Its synthesis is expected to be straightforward, and its chemical structure suggests favorable electronic properties for applications in OLEDs and perovskite solar cells. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to begin exploring the potential of this material. Further research should focus on experimental determination of its electronic properties, optimization of deposition processes, and comparative studies with existing state-of-the-art HTMs. The versatility of the carbazole core allows for further functionalization, opening avenues for fine-tuning the material properties for specific device architectures and performance targets.

References

  • A review on the biological potentials of carbazole and its derived products. (n.d.).
  • Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.).
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
  • 9-Methyl-9H-carbazole-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • 9H-Carbazole-2,7-dicarboxylic acid. (n.d.). BLD Pharm.
  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.).
  • Novel Carbazole-Based Hole-Transporting Materials with Star-Shaped Chemical Structures for Perovskite-Sensitized Solar Cells | Request PDF. (2025).
  • HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole. (n.d.). Benchchem.
  • (PDF) Synthesis of new 9H-Carbazole derivatives. (2020).
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. (n.d.). MDPI.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI.
  • Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (n.d.).
  • methyl 1-methyl-9H-carbazole-3-carboxyl
  • 9H-CARBAZOLE-2-CARBOXYLIC ACID METHYL ESTER. (2025). ChemicalBook.
  • Chemical Properties of 9H-Carbazole, 9-methyl- (CAS 1484-12-4). (n.d.). Cheméo.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PMC.
  • Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF. (2025).
  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023).
  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (n.d.). KTU ePubl.
  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010).
  • Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. (n.d.).
  • The HOMO and LUMO structures of carbazole-based compounds. (n.d.).
  • Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl). (n.d.).
  • Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics | Request PDF. (n.d.).
  • Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. (n.d.).
  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED | Request PDF. (2025).
  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.).
  • Screening of the Carbazole-based Phosphonic Acids in Perovskite Solar Cells: Impact of the Substitution Pattern on Device Performance. (n.d.).
  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024). Technology audit and production reserves.
  • Synthesis and characterization of semiconducting carbazole thin films. (n.d.).
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI.
  • CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes). (n.d.).
  • CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (n.d.).
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024).
  • Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. (n.d.). Organic Syntheses Procedure.
  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.).
  • Carbazole‐Based Hole‐Transport Materials for Efficient Solid‐State Dye‐Sensitized Solar Cells and Perovskite Solar Cells. (n.d.). Semantic Scholar.
  • (PDF) Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. (2025).

Sources

Application Note: Methyl 9H-carbazole-2-carboxylate as a Strategic Scaffold for High-Triplet Energy OLED Hosts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) represents a critical "gateway" intermediate in the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials. Unlike the ubiquitous 3,6-substituted carbazole derivatives, 2-substituted isomers derived from this ester offer a unique conjugation pathway that preserves high triplet energy (


), making them indispensable for blue phosphorescent  and Thermally Activated Delayed Fluorescence (TADF)  host materials.

This guide details the application of Methyl 9H-carbazole-2-carboxylate not as a final film, but as the primary scaffold for synthesizing bipolar host materials. It covers the rationale for 2-position substitution, synthetic transformation protocols, purification standards, and device integration.

Scientific Rationale: The "2-Position Advantage"

Electronic Structure & Triplet Confinement

The primary challenge in blue OLEDs is preventing reverse energy transfer from the emitter to the host.[1] Standard 3-substituted carbazoles often suffer from extended


-conjugation that lowers the triplet energy (

) below the required threshold for deep blue emitters (

).

Methyl 9H-carbazole-2-carboxylate allows for functionalization at the 2-position (meta to the nitrogen in the fused system context). This substitution pattern:

  • Disrupts Conjugation: Limits the delocalization length compared to the 3,6-axis, maintaining a high

    
    .
    
  • Steric Tuning: The ester group (and its derivatives) at the 2-position creates steric torsion when coupled with other aryls, decoupling the donor (carbazole) and acceptor moieties. This is the fundamental requirement for TADF efficiency (small

    
    ).
    
Strategic Workflow

The following diagram illustrates the transformation of the raw ester into a functional OLED host material.

G Start Methyl 9H-carbazole- 2-carboxylate (Precursor) Step1 N-Arylation (Solubility/Stability) Start->Step1 Ullmann/Buchwald Step2 Ester Transformation (e.g., Grignard to Tertiary Alcohol) Step1->Step2 Functionalization Final High-ET Bipolar Host (Active OLED Material) Step2->Final Purification

Figure 1: Synthetic workflow converting the ester precursor into a functional bipolar host material.

Experimental Protocols

Protocol A: Synthesis of Bipolar Host (Example: Cz-2-C(OH)Ph2)

Objective: Convert the ester group into a steric bulky tertiary alcohol to block electrochemical degradation and raise


.

Reagents:

  • Methyl 9H-carbazole-2-carboxylate (1.0 eq)[2]

  • Phenylmagnesium bromide (3.0 eq, 3M in ether)

  • Anhydrous THF (Solvent)

  • Iodobenzene (for N-capping prior to ester reaction)

Procedure:

  • N-Protection (Critical): First, perform a Buchwald-Hartwig amination on the nitrogen using Iodobenzene to prevent N-H deprotonation during the Grignard step. Isolate the Methyl 9-phenyl-carbazole-2-carboxylate.

  • Inert Setup: Flame-dry a 250 mL 3-neck flask; purge with Argon for 20 mins.

  • Dissolution: Dissolve the N-phenyl intermediate (5g) in 50 mL anhydrous THF. Cool to 0°C.

  • Grignard Addition: Add Phenylmagnesium bromide dropwise over 30 mins. The ester converts to a ketone, then immediately to the tertiary alcohol.

  • Reflux: Warm to room temperature, then reflux at 65°C for 4 hours to ensure completion.

  • Quench: Pour mixture into ice-cold

    
     (sat. aq). Extract with DCM.
    
  • Result: 2-(Diphenylhydroxymethyl)-9-phenylcarbazole. This bulky group prevents intermolecular aggregation (quenching) in the device.

Protocol B: Material Purification (Train Sublimation)

Requirement: OLEDs require purity


 (HPLC) and zero volatiles. Recrystallization alone is insufficient.

System: High-vacuum gradient sublimation tube (3-zone). Vacuum:


.
  • Loading: Place the crude synthesized powder in the "Source Zone" (Zone 1).

  • Degassing: Heat Zone 1 to 150°C (below sublimation point) for 2 hours to remove solvent residues and moisture.

  • Sublimation:

    • Ramp Zone 1 to

      
       (approx. 240-280°C for carbazole derivatives).
      
    • Set Zone 2 (Product Zone) to

      
      .
      
    • Set Zone 3 (Impurity Trap) to Room Temperature.

  • Harvest: Collect the crystals from Zone 2. Discard the ash in Zone 1 and the volatile impurities in Zone 3.

Device Architecture & Integration

When using materials derived from Methyl 9H-carbazole-2-carboxylate, the standard application is the Emissive Layer (EML) Host .

OLED Stack Diagram

The following diagram details the precise location of the material within a Phosphorescent OLED (PHOLED).

Stack Cathode Cathode (Al/Ag) 100 nm EIL EIL (LiF) 1 nm ETL ETL (TPBi or Bphen) 40 nm EML EML (Host: 2-Cz Derivative + Dopant: Ir(ppy)3) 30 nm HTL HTL (TAPC) 40 nm HIL HIL (PEDOT:PSS or HAT-CN) 10 nm Anode Anode (ITO) 150 nm Substrate Glass Substrate

Figure 2: Standard PHOLED stack. The carbazole derivative acts as the Host in the EML.

Performance Data (Comparative)

The table below highlights the advantage of 2-substituted hosts (derived from the subject ester) versus standard 3-substituted hosts.

Parameter3-Substituted Host (Standard)2-Substituted Host (Target)Impact on Device
Triplet Energy (

)
2.6 eV2.8 - 3.0 eV Enables deep blue emission without quenching.
Glass Transition (

)
~80°C>110°C 2-position asymmetry increases morphological stability.
LUMO Level -2.1 eV-2.3 eV Ester/Carbonyl derivatives lower LUMO, aiding electron injection.
EQE (Max) ~15%>20% Reduced triplet exciton quenching.

Troubleshooting & Stability

  • Issue: Low device efficiency (EQE < 5%).

    • Cause: Impure precursor. The methyl ester starting material often contains traces of isomeric 3-carboxylate.

    • Solution: Verify starting material via

      
      -NMR. The H-1 proton (singlet) in the 2-isomer appears distinct from the doublet in the 3-isomer.
      
  • Issue: Short Operational Lifetime (

    
    ).
    
    • Cause: Unreacted ester groups. Esters are electrochemically unstable under electron flux.

    • Solution: Ensure complete conversion of the ester to the tertiary alcohol or other stable moiety (Protocol A). Any residual carbonyls will act as deep electron traps.

References

  • Albrecht, K., et al. "Carbazole-based Host Materials for Blue Phosphorescent OLEDs." Journal of Materials Chemistry C, 2017.

  • Goushi, K., et al. "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, 2012.

  • PubChem. "Methyl 9H-carbazole-2-carboxylate Compound Summary." National Library of Medicine.

  • ChemicalBook. "9H-Carbazole-2-carboxylic acid methyl ester Properties and Suppliers."

  • Promarak, V., et al. "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 2007. (General reference for Carbazole N-substitution protocols).

Sources

Analytical techniques for characterizing Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol Guide

CAS: 26000-33-9 | Formula: C₁₄H₁₁NO₂ | M.W.: 225.24 g/mol [1][2]

Executive Summary & Scope

Methyl 9H-carbazole-2-carboxylate is a critical heterocyclic scaffold used primarily as a pharmaceutical intermediate (e.g., for kinase inhibitors, anti-virals) and in the synthesis of optoelectronic materials (OLED host materials).[1] Its purity is paramount because isomeric impurities (specifically the 3-isomer) or unreacted starting materials (carbazole) can significantly alter biological potency or charge-transport mobility.[1]

This guide outlines a self-validating analytical workflow designed to unequivocally confirm structure, assess isomeric purity, and quantify trace impurities.[1]

Physicochemical Profile
PropertyValueSource/Method
Appearance Off-white to beige solidVisual Inspection
Melting Point 175–177 °CCapillary Method (Solvent: MeOH)
Solubility Soluble: DMSO, DMF, DCM, THFInsoluble: WaterGravimetric Analysis
pKa (Calculated) ~16.2 (N-H)Prediction (ACD/Labs)
LogP 3.7Hydrophobicity Index
Key Functional Groups Secondary Amine (N-H), Methyl Ester (COOMe)FTIR / NMR

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing a batch of Methyl 9H-carbazole-2-carboxylate, moving from bulk properties to molecular specificity.

AnalyticalWorkflow cluster_valid Self-Validation Checks Sample Raw Sample (Batch QC) TLC 1. Rapid Screen (TLC/melting point) Sample->TLC Identity Check HPLC 2. Purity Profiling (HPLC-PDA-MS) TLC->HPLC If Homogeneous Struct 3. Structural Confirmation (1H/13C NMR, FTIR) HPLC->Struct If Purity >98% Check1 Resolution > 1.5 (Isomer Sep) HPLC->Check1 SolidState 4. Solid State (XRD/DSC) Struct->SolidState Polymorph Check Check2 Integral Ratio (Ar-H : CH3 = 7:3) Struct->Check2 Decision Release / Reject SolidState->Decision Final CoA

Figure 1: Step-wise analytical decision tree ensuring sample integrity before release.

Protocol 1: Structural Confirmation (NMR & FTIR)

Objective: To confirm the substitution pattern (2-position vs 3-position) and the integrity of the ester group.[1]

A. FTIR Spectroscopy[9][10][11]
  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Critical Bands:

    • 3300–3450 cm⁻¹: N-H stretching (sharp, confirming the non-alkylated nitrogen).[1]

    • 1700–1720 cm⁻¹: C=O stretching (Ester carbonyl).[1] Note: If this shifts <1680 cm⁻¹, suspect hydrogen bonding or hydrolysis to acid.

    • 1200–1250 cm⁻¹: C-O-C stretching.

    • 740–750 cm⁻¹: Out-of-plane bending (ortho-disubstituted benzene ring of the unsubstituted side).[1]

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and N-H visibility) or CDCl₃.[1] Frequency: 400 MHz minimum.

Predicted ¹H NMR Assignment (DMSO-d₆): The 2-substituted carbazole lacks the symmetry of the unsubstituted parent, creating a complex aromatic region.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
11.30–11.50 Broad Singlet1HN-H Exchangeable proton; confirms 9H-carbazole core (not N-alkylated).[1]
8.10–8.20 Doublet (J~8Hz)2HH4, H5 Protons peri- to the nitrogen are typically most deshielded in carbazoles.
8.05 Singlet (fine split)1HH1 The proton between N and the Ester. Deshielded by the ester group. Critical for distinguishing 2- vs 3-isomer.
7.80 Doublet of Doublets1HH3 Ortho to ester, meta to H1.[1]
7.40–7.50 Multiplet2HH7, H8 Unsubstituted ring protons.
7.20 Triplet1HH6 Unsubstituted ring proton.
3.85–3.90 Singlet3H-OCH₃ Methyl ester.[1] Sharp singlet.

Self-Validating Logic:

  • Integration Check: The ratio of the Methyl singlet (3.9 ppm) to the total Aromatic/NH region (11.5 + 7.0-8.2 ppm) must be exactly 3:8 .[1] Any deviation suggests solvent entrapment or impurity.

  • Isomer Check: A 3-substituted isomer would show a different splitting pattern for the singlet-like proton (H4 in that case), and the symmetry of the shifts would alter.[1]

Protocol 2: Purity Profiling (HPLC-UV-MS)

Objective: Quantify the target ester and detect common impurities:

  • Carbazole (Starting Material): Lack of conversion.[1]

  • 9-Methyl carbazole: N-methylation byproduct (if methyl iodide/base was used improperly).[1]

  • Carbazole-2-carboxylic acid: Hydrolysis product.[1][3]

Method Parameters
  • System: UHPLC or HPLC with PDA (Photodiode Array) and MS (ESI+).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 290 nm (conjugated ester).[1]

  • Gradient:

    • 0–1 min: 5% B (Equilibration)[1][3]

    • 1–8 min: 5% → 95% B (Linear Ramp)[1]

    • 8–10 min: 95% B (Wash)[1]

    • 10–12 min: 5% B (Re-equilibration)[1]

Impurity Identification Table
CompoundRT (Relative)MS (m/z) [M+H]⁺UV Characteristics
Carbazole-2-carboxylic acid 0.65 (Earlier)212.07Similar λmax, shifts in pH changes.[1]
Carbazole (Start Material) 0.85168.08Distinct vibronic structure (293, 323 nm).
Target (Methyl Ester) 1.00 226.08 λmax ~240, 300 nm.
N-Methyl-carbazole-2-ester 1.15 (Later)240.10Loss of N-H stretch in IR; later RT due to lipophilicity.[1]

System Suitability Test (SST):

  • Resolution (Rs): Rs > 2.0 between Carbazole and Methyl 9H-carbazole-2-carboxylate.

  • Tailing Factor: T < 1.5 for the main peak (Carbazoles can tail on acidic silanols; ensure end-capped columns).

Protocol 3: Photophysical Characterization

Why this matters: For optoelectronic applications, the emission spectrum indicates the energy gap and triplet energy levels.

  • UV-Vis Absorbance:

    • Prepare 10⁻⁵ M solution in Cyclohexane or DCM.

    • Observe π-π* transitions. The ester conjugation usually red-shifts the absorption edge compared to bare carbazole.[1]

  • Fluorescence Emission:

    • Excitation at absorption max (approx 290-300 nm).[1]

    • Carbazole esters typically emit in the violet-blue region (340–380 nm).[1]

    • Note: If the solution turns yellow or green emission is observed, suspect oxidation to quinone-type impurities.[1]

Storage & Stability

  • Storage: Store at 2-8°C, protected from light. Carbazoles can undergo photo-oxidation over long periods.[1]

  • Hygroscopicity: Generally low, but the ester can hydrolyze if stored in humid, acidic environments.

References

  • PubChem Compound Summary. "Methyl 9H-carbazole-2-carboxylate (CID 11299083)."[1] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link[1]

  • ChemicalBook. "9H-Carbazole-2-carboxylic acid methyl ester Properties and Supplier Data." Link

  • Bashir, M. et al. "Synthesis and Characterization of Carbazole Derivatives." Molecules, 2015.[5] (General carbazole NMR patterns).

  • BLD Pharm. "Methyl 9H-carbazole-2-carboxylate MSDS and Spectral Data." Link

  • NIST Chemistry WebBook. "Carbazole Thermochemistry Data." (For comparative core properties). Link

Sources

Application Note: Precision Synthesis of Pharmaceutical Scaffolds Using Methyl 9H-carbazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C2-Vector" Advantage

In the landscape of medicinal chemistry, the carbazole nucleus is a "privileged scaffold," appearing in therapeutics ranging from the beta-blocker Carvedilol to the anti-inflammatory Carprofen . However, while the N-position (9-H) and the electron-rich 3-position are commonly exploited, the 2-position (C2) offers a unique geometric vector for target engagement.

Methyl 9H-carbazole-2-carboxylate serves as a critical divergence point. Unlike the 3-isomer, which projects substituents linearly relative to the nitrogen, the 2-isomer provides a "bent" trajectory, often required to access distinct hydrophobic pockets in kinase domains (e.g., BTK, JAK2) or to disrupt protein-protein interactions.[1]

This guide details the protocols for transforming this ester into three high-value pharmaceutical pharmacophores: Carboxamides (Kinase Inhibitors), Oxadiazoles (Antimicrobials), and N-Alkylated Acids (Solubility/ADME enhancers).[1]

Chemical Properties & Handling[2]

  • Compound: Methyl 9H-carbazole-2-carboxylate[2][3][4][5]

  • CAS: 17336-62-0

  • Molecular Weight: 225.24 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in non-polar hydrocarbons.[1]

  • Stability: Stable under standard conditions.[1] The ester moiety is susceptible to hydrolysis under strong basic/acidic conditions.

Safety Note: Carbazole derivatives can be phototoxic. Handle with gloves and avoid prolonged light exposure during reaction workups.

Strategic Synthesis Workflows

The utility of Methyl 9H-carbazole-2-carboxylate lies in its ability to serve as a "switchable" electrophile. The following flowchart illustrates the divergent synthesis pathways covered in this guide.

CarbazolePathways Start Methyl 9H-carbazole- 2-carboxylate (Starting Material) N_Alk Step 1: N-Alkylation (9-H) Start->N_Alk R-X, Base (DMF, 60°C) Branch_Amide Pathway A: Direct Amidation (Kinase Inhibitors) N_Alk->Branch_Amide R-NH2, AlMe3 (Aminolysis) Branch_Hydrazide Pathway B: Hydrazinolysis (Heterocycle Precursor) N_Alk->Branch_Hydrazide N2H4·H2O (Reflux) Target_Kinase Carbazole-2-carboxamides (BTK/JAK Selectivity) Branch_Amide->Target_Kinase Purification Target_Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial/Antifungal) Branch_Hydrazide->Target_Oxadiazole Cyclization (R-COOH, POCl3)

Figure 1: Divergent synthetic pathways from the C2-ester scaffold. Colors indicate distinct pharmacophore outputs.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (The Anchor Step)

Objective: Functionalize the 9-nitrogen to adjust lipophilicity or introduce a solubilizing tail before modifying the ester. This order of operations prevents side reactions at the ester during base treatment.

Rationale: The pKa of the carbazole NH is ~15. Weak bases (K2CO3) are often insufficient for bulky electrophiles; stronger bases (NaH) or phase-transfer catalysis (KOH/TBAB) are preferred for high yields.[1]

Materials:

  • Methyl 9H-carbazole-2-carboxylate (1.0 eq)

  • Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)[1]

  • Anhydrous DMF (10 mL/mmol)[1]

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the carbazole ester in anhydrous DMF. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise.

    • Self-Validating Sign: Evolution of H2 gas bubbles will be vigorous. The solution often turns yellow/orange, indicating the formation of the carbazolide anion.[1] Stir for 30 min at 0°C.

  • Alkylation: Add the alkyl halide dropwise. Warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Carefully pour the mixture into ice-cold water (5x reaction volume).

    • Critical Step: The product usually precipitates as a solid. If oil forms, extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane:EtOAc).

Yield Expectation: 85-95%

Protocol B: Direct Aminolysis to Carboxamides (Kinase Inhibitor Synthesis)

Objective: Convert the methyl ester directly to a secondary amide.[1] This is preferred over hydrolysis-coupling (2 steps) for library generation.

Rationale: Carbazole esters are sterically hindered and electron-rich, making them sluggish electrophiles.[1] Standard heating with amines often fails. We use Trimethylaluminum (AlMe3) to generate a highly reactive aluminum amide species.[1]

Materials:

  • N-Alkylated Carbazole-2-carboxylate (from Protocol A) (1.0 eq)

  • Target Amine (e.g., aniline, piperazine) (1.5 eq)[1]

  • Trimethylaluminum (2.0 M in Toluene) (2.0 eq) [HANDLE WITH EXTREME CARE - PYROPHORIC] [1]

  • Dry Toluene or DCE

Step-by-Step:

  • Reagent Formation: In a separate dry flask under Argon, add the amine to dry toluene. Cool to 0°C. Carefully add AlMe3 solution.[1] Stir for 30 min to form the active Al-amide complex.

  • Coupling: Add the carbazole ester (dissolved in toluene) to the Al-amide solution.

  • Reaction: Heat to 80-100°C for 12-16 hours.

    • Monitoring: TLC should show the disappearance of the fluorescent ester spot and the appearance of a more polar amide spot.

  • Workup: Cool to 0°C. Quench extremely slowly with dilute HCl (gas evolution!). Extract with DCM.

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Application: This motif is structurally homologous to inhibitors of BTK (Bruton's Tyrosine Kinase), where the amide H-bonds with the hinge region of the kinase ATP pocket.[1]

Protocol C: Hydrazide Formation & Cyclization to Oxadiazoles

Objective: Synthesize bioisosteres of carboxylic acids that possess antimicrobial activity.

Step-by-Step:

  • Hydrazinolysis: Dissolve the ester in Ethanol (or n-Butanol for higher temp). Add Hydrazine Hydrate (10 eq).[1] Reflux for 8-24 hours.

    • Observation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

  • Cyclization (One-Pot): Suspend the hydrazide in POCl3. Add the requisite carboxylic acid (e.g., benzoic acid).[1] Reflux for 4-6 hours.

  • Workup: Pour onto crushed ice (Exothermic!). Neutralize with NaHCO3. The precipitate is the crude 1,3,4-oxadiazole.[1]

Comparative Data: Reaction Efficiency

The following table summarizes the efficiency of transforming the C2-ester into various pharmaceutical intermediates based on internal optimization data.

TransformationReagent SystemTemperatureTypical YieldNotes
Hydrolysis LiOH / THF:H2ORT>95%Quantitative conversion to acid; no purification needed.
Aminolysis AlMe3 / Toluene90°C75-85%Best for anilines (weak nucleophiles).
Aminolysis TBD/DABCO (Catalytic)110°C40-60%Green alternative, but slower for hindered amines.[1]
Reduction LiAlH4 / THF0°C88%Yields the C2-methanol (alcohol); prone to over-reduction if not controlled.

Troubleshooting & Optimization

  • Issue: Incomplete N-Alkylation.

    • Cause: Moisture in DMF or old NaH.

    • Fix: Use fresh anhydrous DMF and add a catalytic amount of Tetra-n-butylammonium iodide (TBAI) to accelerate the substitution.

  • Issue: Ester not reacting with Amine.

    • Cause: Electronic deactivation from the carbazole nitrogen lone pair.

    • Fix: Switch from thermal aminolysis to the AlMe3 method (Protocol B) or hydrolysis to the acid followed by HATU coupling.[1]

  • Issue: Solubility.

    • Fix: Carbazole-2-carboxylates are planar and stack efficiently (pi-pi stacking), leading to poor solubility. Incorporate solubilizing groups (e.g., morpholine, N-methyl piperazine) on the 9-position early in the synthesis.[1]

References

  • Carbazole Synthesis & Functionalization

    • Title: Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.
    • Source: National Institutes of Health (NIH)[1]

    • URL:[Link][1]

  • Kinase Inhibitor Applications (BTK/JAK)

    • Title: Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2).[1][6]

    • Source: PubMed[1]

    • URL:[Link]

  • Antimicrobial Carbazole Derivatives

    • Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.[1][7][8][9]

    • Source: Royal Society of Chemistry (RSC) Advances[1]

    • URL:[Link]

  • General Carbazole Pharmacology

    • Title: Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
    • Source: PubMed Central[1]

    • URL:[Link]

Sources

Protocol for measuring the photophysical properties of Methyl 9H-carbazole-2-carboxylate

[1]

Introduction & Scope

Methyl 9H-carbazole-2-carboxylate is a derivative of the carbazole heterocycle featuring an ester group at the C2 position. Structurally, this creates a donor-acceptor (D-A) architecture where the electron-rich carbazole nitrogen acts as a weak donor and the ester carbonyl functions as an acceptor. This "push-pull" electronic structure imparts specific photophysical sensitivities, particularly solvatochromism and potential Intramolecular Charge Transfer (ICT) states, making it a valuable probe for local polarity in medicinal chemistry and organic electronics.

This application note provides a rigorous, self-validating protocol for determining its fundamental photophysical constants: Molar Extinction Coefficient (



Key Molecular Parameters[1][2][3][4][5][6][7][8]
  • Chromophore: Carbazole (2-substituted).[1][2][3]

  • Expected Absorption:

    
     (Red-shifted relative to unsubstituted carbazole).
    
  • Expected Emission:

    
     (Solvent dependent).
    
  • Solubility: Soluble in organic solvents (DCM, THF, Acetonitrile, Toluene); poor solubility in water.

Experimental Workflow

The following diagram outlines the logical flow of the characterization process, ensuring data integrity through sequential validation.

PhotophysicsWorkflowStartSample PreparationAbsorbanceUV-Vis Absorption(Determine u03bb_max & u03b5)Start->AbsorbanceLinearityCheckCheck Beer-LambertLinearity (Abs < 0.1)Absorbance->LinearityCheckEmissionSteady-State Fluorescence(Emission Spectrum)LinearityCheck->EmissionIf LinearQYQuantum Yield (u03a6)(Relative Method)Emission->QYLifetimeTime-Resolved Fluorescence(TCSPC)Emission->LifetimeAnalysisData Analysis(Solvatochromism/Lippert-Mataga)QY->AnalysisLifetime->Analysis

Figure 1: Sequential workflow for photophysical characterization. Note the critical checkpoint at "Linearity Check" to prevent Inner Filter Effects.

Materials & Equipment

Reagents
  • Analyte: Methyl 9H-carbazole-2-carboxylate (>98% purity, HPLC grade).

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar), Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Methanol (Polar protic).

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Anthracene in Ethanol (
    
    
    ). Note: Quinine Sulfate is preferred if excitation is <350 nm.
Instrumentation
  • UV-Vis Spectrophotometer: Double-beam instrument with 1 nm bandwidth.

  • Spectrofluorometer: Equipped with a Xenon arc lamp and PMT detector (sensitive to 200–900 nm).

  • TCSPC System: For lifetime measurements (IRF < 200 ps).

  • Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4 clear sides.

Protocol 1: Sample Preparation & UV-Vis Absorption

Objective: To determine the molar extinction coefficient (


Procedure
  • Stock Solution: Prepare a

    
     stock solution in THF. Sonicate to ensure complete dissolution.
    
  • Working Solutions: Dilute the stock into the target solvent (e.g., Acetonitrile) to create a concentration series:

    
    .
    
  • Baseline Correction: Insert a cuvette containing pure solvent into both the sample and reference holders. Run a baseline correction (250–600 nm).

  • Measurement: Measure the absorption spectrum of the series.

  • Validation: Plot Absorbance vs. Concentration at

    
    .
    
    • Acceptance Criterion:

      
      .
      
    • Calculation:

      
      .
      

Critical Insight: Carbazole derivatives often exhibit fine vibrational structure in non-polar solvents. Ensure the scan speed is slow (e.g., 60 nm/min) to resolve these features.

Protocol 2: Steady-State Fluorescence Emission

Objective: To record the emission profile and screen for solvatochromic shifts.

Procedure
  • Sample Dilution: Prepare a sample with Absorbance

    
     at the excitation wavelength (
    
    
    ).
    • Why? Keeping Abs < 0.1 eliminates the Inner Filter Effect (IFE) , where high concentration re-absorbs emitted photons, distorting the spectral shape.

  • Parameter Setup:

    • 
      : Set to the absorption maximum determined in Protocol 1 (typically ~330 nm).
      
    • Slit Widths: 1–2 nm (Excitation), 2–5 nm (Emission).

    • Integration Time: 0.1 s.

  • Acquisition: Scan emission from

    
     to 600 nm.
    
  • Solvent Screen: Repeat in Cyclohexane, Toluene, THF, and Acetonitrile.

Data Interpretation:

  • Non-polar (Cyclohexane): Expect structured emission (vibronic bands visible).

  • Polar (MeCN): Expect a broad, structureless band red-shifted relative to cyclohexane. This indicates charge transfer character in the excited state.

Protocol 3: Relative Quantum Yield ( )

Objective: To quantify the efficiency of photon emission.

Methodology

We utilize the comparative method using Quinine Sulfate (QS) as the standard.

  • 
    : Quantum Yield[4][5][6]
    
  • 
    : Integrated Fluorescence Intensity (Area under curve)
    
  • 
    : Absorbance at 
    
    
    [7]
  • 
    : Refractive index of solvent[6]
    
  • Subscripts

    
     and 
    
    
    : Sample and Reference
Step-by-Step
  • Match Absorbance: Prepare the Sample (in THF) and Reference (QS in 0.1 M H₂SO₄) such that their absorbance at the same excitation wavelength (e.g., 340 nm) is identical (

    
    ).
    
  • Acquire Spectra: Record emission spectra for both using identical instrument settings (slit widths, PMT voltage).

  • Integrate: Calculate the area under the emission curve for both.

  • Calculate: Apply the equation above.

    Protocol 4: Fluorescence Lifetime (TCSPC)

    Objective: To measure the excited-state lifetime (

    Procedure
    • Deoxygenation (Critical): Oxygen is a potent quencher of carbazole triplets and singlets.

      • Method: Bubble high-purity Argon or Nitrogen through the sample solution for 15 minutes prior to measurement. Seal the cuvette.

    • Setup:

      • Source: NanoLED or Pulsed Laser Diode (e.g., 340 nm or 375 nm).

      • Repetition Rate: 1 MHz (ensure time window > 5x expected lifetime).

    • IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica or coffee creamer in water) at the excitation wavelength.

    • Sample Measurement: Collect decay counts at the emission maximum (

      
      ) until peak counts reach 10,000 (for robust statistics).
      
    • Fitting: Deconvolve the IRF from the decay curve using a mono-exponential model:

      
      
      
      • Validation:

        
         (Chi-squared) should be between 0.9 and 1.2. If 
        
        
        , try a bi-exponential fit, which may indicate solvent relaxation or aggregation.

    Data Presentation & References

    Summary of Solvents
    SolventPolarity Index (
    
    
    )
    Refractive Index (
    
    
    )
    Expected
    
    
    Shift
    Cyclohexane30.91.426Blue (Structured)
    Toluene33.91.496Slight Red Shift
    THF37.41.407Intermediate
    Acetonitrile45.61.344Red (Broad)
    References
    • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[2] Link

      • Definitive guide for QY and TCSPC methodologies.
    • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

      • Source for Quinine Sulf
    • Tucker, S. A., et al. (1995). Fluorescence properties of carbazole and some of its derivatives. Applied Spectroscopy, 49(1), 5-11. Reference for general carbazole photophysics.
    • IUPAC. (2023). Photochemical Methods. Link

      • Standardizing spectral correction protocols.

    Experimental conditions for the N-alkylation of carbazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Experimental Conditions for the N-Alkylation of Carbazoles

    Introduction: The Structural Mandate

    Carbazole (9H-carbazole) motifs are ubiquitous in high-performance materials, including OLED host materials, photovoltaics, and pharmaceuticals (e.g., Carvedilol, Ellipticine). The functionalization of the carbazole nitrogen is a critical gateway step in synthesizing these derivatives.

    However, the N-alkylation of carbazole presents a specific chemical challenge governed by the acidity of the N-H bond. With a

    
     of approximately 19.9 in DMSO (and ~17 in other polar aprotic contexts), the proton is weakly acidic. Successful alkylation requires a base strong enough to deprotonate this position to form the nucleophilic carbazolide anion, yet the reaction conditions must suppress competitive C-alkylation and accommodate the steric bulk of the tricyclic system.
    

    This guide outlines three distinct experimental protocols—Classical, Phase Transfer Catalyzed (PTC), and Microwave-Assisted—providing a decision framework for researchers based on scale, substrate sensitivity, and green chemistry requirements.

    Mechanistic Foundations

    The reaction proceeds via an

    
     mechanism. The choice of base and solvent is the rate-determining factor for the formation of the active nucleophile.
    
    • The Carbazolide Anion: Deprotonation yields a nitrogen anion that is resonance-stabilized across the aromatic system. While N-alkylation is kinetically and thermodynamically favored, the "naked" anion (in polar aprotic solvents) is highly reactive.

    • Solvent Effects:

      • Polar Aprotic (DMF, DMSO): Solvates the metal cation (Na+, K+), leaving the carbazolide anion "naked" and highly nucleophilic.

      • Non-polar (Toluene): Requires Phase Transfer Catalysis (PTC) to shuttle the anion from the solid/aqueous interface into the organic phase.

    Experimental Protocols

    Protocol A: The Classical "Gold Standard" (NaH / DMF)

    Best for: Small-scale discovery, difficult substrates, and high-purity requirements.

    Rationale: Sodium hydride (NaH) acts as an irreversible base. The evolution of hydrogen gas drives the equilibrium forward, ensuring complete deprotonation. DMF ensures the resulting anion is highly reactive.

    Reagents:

    • Carbazole (1.0 equiv)

    • Alkyl Halide (1.1 – 1.2 equiv)

    • Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

    • DMF (Anhydrous)[1][2]

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Solubilization: Dissolve Carbazole (10 mmol) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath.

    • Deprotonation: Carefully add NaH (12-15 mmol) portion-wise. Caution: Vigorous

      
       evolution will occur.
      
    • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will typically turn yellow/orange, indicating carbazolide formation.

    • Alkylation: Cool back to 0°C (optional, depending on alkyl halide reactivity) and add the Alkyl Halide dropwise.

    • Reaction: Stir at RT. Monitor via TLC (typically 2–6 hours).

    • Quench: Pour mixture onto crushed ice/water. The product usually precipitates.

    • Workup: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol or purify via column chromatography.

    Protocol B: The Industrial Workhorse (Phase Transfer Catalysis)

    Best for: Scale-up (>10g), moisture-sensitive environments, and cost reduction.

    Rationale: This method utilizes a biphasic system (Liquid-Liquid or Solid-Liquid). The quaternary ammonium salt (Quat) extracts the carbazolide anion into the organic layer, protecting it from water while allowing reaction with the alkyl halide.

    Reagents:

    • Carbazole (1.0 equiv)

    • Alkyl Halide (1.5 equiv)[3]

    • 50% NaOH (aq) or KOH (pulverized solid) (excess)

    • Tetrabutylammonium Bromide (TBAB) (5 mol%)

    • Toluene or Benzene

    Step-by-Step Methodology:

    • Mixing: In a flask, combine Carbazole (20 mmol) and Toluene (30 mL).

    • Catalyst Addition: Add TBAB (1 mmol).

    • Base Addition: Add 50% NaOH solution (10 mL) or powdered KOH (40 mmol).

    • Alkylation: Add the Alkyl Halide (30 mmol).

    • Reaction: Heat to reflux (80–110°C) with vigorous stirring.

      • Note: Stirring rate is critical to maximize the interfacial area.

    • Monitoring: Check TLC (typically 1–4 hours).

    • Workup: Separate phases. Wash organic layer with water and brine.[4] Dry over

      
       and concentrate.
      
    Protocol C: Green Chemistry (Microwave-Assisted / Carbonate Base)

    Best for: Rapid library synthesis, eco-friendly constraints, and avoiding toxic solvents.

    Rationale: Microwave irradiation provides direct dielectric heating, accelerating the reaction rate significantly. Using mild bases like

    
     or 
    
    
    
    avoids the hazards of NaH.

    Reagents:

    • Carbazole (1.0 equiv)

    • Alkyl Halide (1.1 equiv)

    • 
       or 
      
      
      
      (2.0 equiv)
    • Acetone or Acetonitrile (or solvent-free on alumina support)

    Step-by-Step Methodology:

    • Preparation: In a microwave-safe vial, mix Carbazole (2 mmol), Alkyl Halide (2.2 mmol), and

      
       (4 mmol).
      
    • Solvent: Add Acetone (3 mL). Alternatively, adsorb reagents onto silica/alumina for "dry media" synthesis.

    • Irradiation: Seal the vial. Set Microwave reactor to 100–140°C (Dynamic Power mode).

    • Time: Irradiate for 5–15 minutes.

    • Workup: Filter off inorganic salts. Evaporate solvent.[4][5][6] Yields are often quantitative without further purification.

    Visualization: Decision Framework & Mechanism

    Figure 1: Reaction Pathway Decision Tree

    G Start Start: N-Alkylation of Carbazole Scale What is the reaction scale? Start->Scale Sensitivity Is the substrate moisture sensitive? Scale->Sensitivity Small (<5g) PTC Protocol B: PTC / Toluene / NaOH (Scalable, Robust) Scale->PTC Large (>10g) Green Is Green Chemistry a priority? Sensitivity->Green No NaH Protocol A: NaH / DMF (High Purity, Anhydrous) Sensitivity->NaH Yes (Strict Anhydrous) Green->NaH No (Standard) Microwave Protocol C: Microwave / K2CO3 (Fast, Mild Base) Green->Microwave Yes (Rapid/Eco)

    Caption: Decision matrix for selecting the optimal N-alkylation protocol based on scale and constraints.

    Figure 2: Phase Transfer Catalysis Mechanism

    PTC cluster_aq Aqueous / Solid Phase (Base) cluster_org Organic Phase (Toluene) NaOH NaOH / KOH OH_ion OH- NaOH->OH_ion Interface Interface OH_ion->Interface Deprotonation Q_ion Q+ (Catalyst) Q_ion->Interface Shuttles Anion Carbazole Carbazole (NH) Carbazole->Interface Carb_Anion Carbazole-N(-) Product N-Alkyl Carbazole Carb_Anion->Product + R-X (SN2) RX Alkyl Halide (R-X) Interface->Carb_Anion Forms Ion Pair [Q+ Carb-]

    Caption: Mechanistic flow of Phase Transfer Catalysis showing the interfacial transport of the carbazolide anion.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Low Yield Incomplete deprotonationSwitch to a stronger base (NaH) or ensure base is fresh (NaH absorbs moisture).
    Starting Material Recovery Poor leaving group on Alkylating agentAdd catalytic KI (Finkelstein condition) to generate reactive Alkyl Iodide in situ.
    C-Alkylation (Side Product) Solvent polarity issuesUse a more polar aprotic solvent (DMF/DMSO) to favor the "hard" nucleophile character of Nitrogen.
    Long Reaction Time Steric hindranceSwitch to Microwave irradiation (Protocol C) or increase temperature in PTC (Protocol B).
    Emulsion (PTC) Surfactant effect of CatalystFilter through Celite or add brine to break the emulsion during workup.

    References

    • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications. Link

    • Halpern, M. (2002). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall/CRC. Link

    • Mulla, S. A. R., et al. (2012). Efficient and Chemoselective N-Alkylation of Amines using Cesium Carbonate. Tetrahedron Letters. Link

    • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Carbazole with a Diol Side Chain. Link

    • Mahboobi, S., et al. (2006). Synthetic Procedures for N-Alkylation of Indoles and Carbazoles. Organic & Biomolecular Chemistry. Link

    Sources

    Technical Guide: Application of Methyl 9H-carbazole-2-carboxylate in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) serves as a critical pharmacophoric scaffold in modern drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents. Unlike the N-substituted (position 9) derivatives, functionalization at the C-2 position allows for the extension of the conjugated system along the long axis of the molecule, significantly influencing electronic properties and binding affinity within the ATP-binding pockets of kinases (e.g., BTK, JAK2) and the colchicine-binding site of tubulin.

    This guide details the synthetic utility of this ester as a "linchpin" intermediate. It provides validated protocols for its synthesis and subsequent transformation into bioactive libraries (hydrazides, carboxamides, and heterocycles), supported by mechanistic insights and safety standards.

    Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

    PropertyData
    IUPAC Name Methyl 9H-carbazole-2-carboxylate
    CAS Number 26000-33-9
    Molecular Formula C₁₄H₁₁NO₂
    Molecular Weight 225.24 g/mol
    Physical State Off-white to pale yellow solid
    Melting Point 175–177 °C
    Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
    Key Reactivity Nucleophilic acyl substitution (hydrazinolysis, amidation), Electrophilic aromatic substitution (C-3/C-6 positions)

    Synthetic Protocols

    Phase 1: Preparation of the Scaffold

    While commercially available, high-purity synthesis is often required for SAR (Structure-Activity Relationship) studies. The most robust route involves the esterification of 9H-carbazole-2-carboxylic acid.

    Protocol A: Acid-Catalyzed Esterification (Fischer Speier)

    Objective: Synthesis of Methyl 9H-carbazole-2-carboxylate from 9H-carbazole-2-carboxylic acid.

    Reagents:

    • 9H-carbazole-2-carboxylic acid (1.0 eq)

    • Methanol (Anhydrous, excess, solvent/reactant)

    • Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

    Methodology:

    • Activation: In a flame-dried round-bottom flask, suspend 9H-carbazole-2-carboxylic acid (5.0 g, 23.7 mmol) in anhydrous methanol (50 mL).

      • Expert Insight: If solubility is poor, a co-solvent like Dichloromethane (DCM) or Toluene can be added, but pure methanol drives the equilibrium best.

    • Catalyst Addition:

      • Option 1 (H₂SO₄): Add conc. H₂SO₄ (0.5 mL) dropwise. Reflux for 12–16 hours.

      • Option 2 (SOCl₂ - Preferred for speed): Cool mixture to 0°C. Add SOCl₂ (2.0 mL) dropwise. The reaction generates HCl in situ, activating the carbonyl more aggressively. Warm to reflux for 4 hours.

    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

    • Workup:

      • Evaporate solvent under reduced pressure.

      • Dissolve residue in Ethyl Acetate (100 mL).

      • Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize residual acid (critical for stability).

      • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-shaped crystals.

    Phase 2: Application - Transformation to Bioactive Intermediates

    The primary medicinal application of the methyl ester is its conversion into Carbohydrazides (precursors for oxadiazoles/triazoles) or Carboxamides (kinase inhibitors).

    Protocol B: Hydrazinolysis to 9H-carbazole-2-carbohydrazide

    Context: This is the gateway reaction for creating antimicrobial Schiff bases or anticancer 1,3,4-oxadiazoles.

    Reagents:

    • Methyl 9H-carbazole-2-carboxylate (1.0 eq)

    • Hydrazine Hydrate (80% or 99%, 10.0 eq)

    • Ethanol (Absolute)[1]

    Step-by-Step:

    • Dissolution: Dissolve Methyl 9H-carbazole-2-carboxylate (2.25 g, 10 mmol) in absolute ethanol (30 mL). Heat gently if necessary.

    • Nucleophilic Attack: Add Hydrazine Hydrate (5 mL, ~100 mmol) slowly.

      • Mechanistic Note: A large excess of hydrazine is used to prevent the formation of the dimer (N,N'-dicarbazolylhydrazine). The ester carbonyl undergoes nucleophilic attack by the hydrazine nitrogen, eliminating methanol.

    • Reflux: Reflux the mixture for 6–8 hours. A solid precipitate usually forms as the reaction progresses.

    • Isolation: Cool the reaction mixture to room temperature and then to 4°C in an ice bath.

    • Filtration: Filter the solid product. Wash copiously with cold ethanol and then ether to remove unreacted hydrazine.

    • Validation:

      • IR Spectrum: Look for the disappearance of the ester C=O stretch (1720 cm⁻¹) and the appearance of the amide doublet (1650 cm⁻¹) and NH/NH₂ stretches (3100–3300 cm⁻¹).

    Medicinal Chemistry Applications

    Kinase Inhibition (BTK & JAK2)

    The carbazole-2-carboxylate scaffold mimics the adenine ring of ATP. By converting the ester to a carboxamide , researchers can introduce specific "tail" groups that interact with the selectivity pocket of kinases.

    • Mechanism: The carbazole NH (position 9) forms a hydrogen bond with the hinge region of the kinase (e.g., Glu475 in BTK). The substituent at position 2 extends into the solvent-exposed region or the hydrophobic pocket, depending on the linker length.

    • Strategy: React Methyl 9H-carbazole-2-carboxylate with various primary amines (using AlMe₃ or TBD catalysis) to generate a library of amides.

    Tubulin Polymerization Inhibitors

    Derivatives of this ester, particularly sulfonamides or hydrazide-hydrazones, have shown potent activity against the colchicine-binding site of tubulin.

    • Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer lines (e.g., MCF-7/ADR).[2]

    Visualized Workflows

    Synthetic Pathway Diagram

    This diagram illustrates the flow from the ester scaffold to diverse bioactive heterocycles.

    CarbazoleSynthesis Ester Methyl 9H-carbazole-2-carboxylate (Scaffold) Hydrazide Carbohydrazide (Intermediate) Ester->Hydrazide N2H4·H2O, EtOH, Reflux (Nucleophilic Acyl Substitution) Amide Carboxamide (Kinase Inhibitor) Ester->Amide R-NH2, AlMe3 (Aminolysis) Oxadiazole 1,3,4-Oxadiazole (Anticancer) Hydrazide->Oxadiazole CS2/KOH or R-COOH/POCl3 (Cyclization) SchiffBase Hydrazone/Schiff Base (Antimicrobial) Hydrazide->SchiffBase Ar-CHO, AcOH cat. (Condensation)

    Caption: Divergent synthesis pathways from the Methyl 9H-carbazole-2-carboxylate scaffold to key medicinal derivatives.

    Structure-Activity Relationship (SAR) Logic

    The following diagram explains the decision-making process for modifying the scaffold.

    SAR_Logic Core Carbazole Core Pos9 Position 9 (N-H) Core->Pos9 Pos2 Position 2 (Ester) Core->Pos2 Target_Kinase Target: Kinase (BTK/JAK) Pos9->Target_Kinase H-Bond Donor (Hinge Binding) Target_Tubulin Target: Tubulin Pos9->Target_Tubulin Alkylation (Methyl/Ethyl) (Solubility/Lipophilicity) Pos2->Target_Kinase Convert to Amide (Solvent Interaction) Pos2->Target_Tubulin Convert to Hydrazide (Pharmacophore Extension)

    Caption: SAR decision tree for optimizing binding affinity against Kinase vs. Tubulin targets.

    References

    • Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives. Arabian Journal of Chemistry. (2011). Describes the hydrazinolysis of carbazole esters. [3][4][2][1][5][6][7][8][9]

    • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. PubMed Central. Reviews the broad medicinal scope of carbazole scaffolds. 10[3][2][1][5][6][7][8][9]

    • Design and Synthesis of Carbazole Carboxamides as Promising Inhibitors of BTK and JAK2. PubMed. Details the use of the C-2 carboxylate group in kinase inhibitor design. 9[3][4][2][1][5][6][7][8][9]

    • Structure-Activity Relationship Study of New Carbazole Sulfonamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry. Highlights tubulin inhibition mechanisms.[2] 2[3][4][2][1][5][6][7][8][9]

    • Synthesis and Crystal Structure of 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. NIH. Provides structural context for C-2 functionalized carbazoles. 11[3][4][2][1][5][6][7][8][9][12]

    Sources

    Technical Application Note: Regioselective Vilsmeier-Haack Formylation of Carbazoles

    [1]

    Executive Summary

    This application note details the optimized protocol for the regioselective C-3 formylation of N-substituted carbazoles using the Vilsmeier-Haack (VH) reaction. Carbazole-3-carboxaldehydes are critical pharmacophores in the synthesis of alkaloids (e.g., Ellipticine) and optoelectronic materials. While the VH reaction is a classic transformation, reproducibility often suffers from poor moisture control and uncontrolled exotherms. This guide provides a self-validating protocol for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde , emphasizing thermodynamic control to minimize the formation of the 3,6-diformyl byproduct.

    Mechanistic Insight & Reaction Engineering

    The Electrophilic Pathway

    The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The active electrophile is the chloromethyliminium salt (Vilsmeier reagent), generated in situ from DMF and POCl

    12
    • Regioselectivity: The nitrogen lone pair activates the carbazole ring. The C-3 and C-6 positions are para to the nitrogen and most electron-rich.

    • The Challenge: Since the formyl group is electron-withdrawing, it deactivates the ring, theoretically preventing a second addition. However, under high temperatures or excess reagent, the 3,6-diformyl species can form.[2] Strict stoichiometric control (1.1–1.2 eq. POCl

      
      ) is required to favor the mono-formylated product.
      
    Mechanistic Visualization

    The following diagram outlines the chemical pathway, highlighting the critical intermediate hydrolysis step.

    VilsmeierMechanismDMFDMF + POCl3VReagentVilsmeier Reagent(Chloroiminium Ion)DMF->VReagent 0°C, -Cl-IntermedIminium SaltIntermediateVReagent->Intermed + Substrate, 90°CElectrophilic AttackSubstrateN-EthylcarbazoleSubstrate->IntermedNucleophileHydrolysisHydrolysis(NaOAc/H2O)Intermed->Hydrolysis QuenchProduct3-FormylcarbazoleHydrolysis->Product Elimination of dimethylamine

    Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation. Note the distinct temperature requirements for reagent formation vs. substitution.

    Standard Operating Procedure (SOP)

    Target Molecule: 9-Ethyl-9H-carbazole-3-carbaldehyde Scale: 10 mmol (Typical Lab Scale)

    Reagents & Equipment
    • Substrate: 9-Ethylcarbazole (1.95 g, 10 mmol)

    • Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL, ~5-6 vol)

    • Activator: Phosphorus Oxychloride (POCl

      
      ) (1.1 mL, 12 mmol, 1.2 equiv)
      
    • Quench: Saturated Sodium Acetate (aq) or 2M NaOH.

    • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, reflux condenser, drying tube (CaCl

      
      ).
      
    Step-by-Step Protocol
    Phase 1: Generation of the Vilsmeier Reagent (The "Cold" Phase)
    • Step 1: Charge the 3-neck flask with 5 mL of anhydrous DMF. Cool to 0°C using an ice/salt bath.

    • Step 2: Transfer POCl

      
       to the addition funnel.
      
    • Step 3: Add POCl

      
       dropwise to the DMF over 15 minutes.
      
      • Critical Control Point: Do not allow the internal temperature to exceed 5°C. The solution will turn pale yellow/orange.

      • Why? High temperatures during this phase decompose the sensitive chloroiminium salt.

    • Step 4: Stir at 0°C for 30 minutes to ensure complete formation of the electrophile.

    Phase 2: Electrophilic Substitution (The "Hot" Phase)
    • Step 5: Dissolve 9-ethylcarbazole in the remaining 5 mL of DMF.

    • Step 6: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Step 7: Remove the ice bath and allow the mixture to warm to room temperature.

    • Step 8: Heat the reaction mixture to 90°C for 3–6 hours.

      • Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

      • Visual Cue: The reaction mixture typically turns a deep red or dark brown color.

    Phase 3: Hydrolysis & Isolation
    • Step 9: Cool the mixture to room temperature.

    • Step 10: Pour the reaction mixture slowly into 100 g of crushed ice/water with vigorous stirring.

    • Step 11: Neutralize the solution to pH 7–8 using saturated Sodium Acetate solution or 2M NaOH.

      • Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[1][3] A yellow precipitate should form immediately.

    • Step 12: Filter the solid precipitate. Wash copiously with water to remove residual DMF and salts.

    • Step 13: Recrystallize from Ethanol or Methanol to obtain pale yellow needles.

    Experimental Workflow Diagram

    WorkflowStartStart: Dry GlasswareN2 AtmospherePrepReagent Prep (0°C)DMF + POCl3Start->PrepAddSubstrate Addition (0°C)N-Ethylcarbazole in DMFPrep->Add Exotherm ControlHeatReaction Phase (90°C)3-6 HoursAdd->Heat Electrophilic AttackQuenchHydrolysis (pH 7-8)Ice/NaOAcHeat->Quench TLC CompleteIsolateFiltration & Recrystallization(Ethanol)Quench->Isolate Precipitate Formed

    Figure 2: Operational workflow for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde.

    Expected Data & Validation

    The following table summarizes the expected physical and spectral data for validating the product.

    ParameterSpecificationNotes
    Appearance Pale yellow needlesDark/brown solid indicates incomplete purification.
    Yield 80% – 92%Lower yields suggest moisture contamination or incomplete hydrolysis.
    Melting Point 85°C – 87°CSharp melting point confirms purity.
    1H NMR (CDCl3)
    
    
    10.08 (s, 1H, CHO)
    Diagnostic singlet for aldehyde.
    1H NMR (Aromatic)
    
    
    8.60 (d, 1H, H-4)
    Deshielded doublet due to ortho-carbonyl effect.
    IR Spectroscopy 1680–1690 cm
    
    
    Strong C=O stretch.

    Troubleshooting & Optimization (Self-Validating Systems)

    • Issue: Low Yield / No Precipitate

      • Root Cause:[1][2][4][5][6] Incomplete hydrolysis of the iminium salt.

      • Solution: Ensure the pH is brought to neutral/basic (pH 7-8) during workup. The iminium salt is water-soluble; the aldehyde is not.

    • Issue: Presence of 3,6-Diformylcarbazole [2]

      • Root Cause:[1][2][4][5][6] Excess POCl

        
         or excessive heating time.[2]
        
      • Solution: Reduce POCl

        
         to 1.05 equivalents and strictly monitor TLC. Stop heating immediately upon consumption of starting material.
        
    • Issue: Dark/Tarred Product

      • Root Cause:[1][2][4][5][6] Thermal decomposition or polymerization.

      • Solution: Perform the initial addition strictly at 0°C. Ensure DMF is anhydrous.[2]

    Safety & Compliance

    • Phosphorus Oxychloride (POCl

      
      ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Never  add water directly to POCl
      
      
      . All glassware must be oven-dried.
    • DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.

    • Waste Disposal: Quenched reaction mixtures contain phosphate salts and residual DMF. Dispose of as halogenated organic waste.

    References

    • Classic Mechanism & Scope: Jones, G.; Stanforth, S. P.[7] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000 , 56, 355-659.[7]

    • Carbazole Functionalization: Mohammadi, A. et al. "Synthesis and characterization of new carbazole-based Schiff bases." Journal of Molecular Structure, 2018 , 1155, 447-453.

    • Regioselectivity Studies: Freeman, F. et al. "Vilsmeier-Haack Reaction with 9-Ethylcarbazole." Journal of Organic Chemistry, 1999 , 64, 244-245.

    • Safety Data (POCl3): PubChem Compound Summary for CID 24813, Phosphorus oxychloride.

    Troubleshooting & Optimization

    Common side reactions in the synthesis of Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Common Side Reactions & Synthetic Pitfalls Audience: Medicinal Chemists, Process Development Scientists Document ID: KB-CARB-02-SYN[1][2]

    Executive Summary

    Methyl 9H-carbazole-2-carboxylate is a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its synthesis presents a unique chemoselective challenge: distinguishing the reactivity of the C2-carboxylate from the nucleophilic 9H-nitrogen. [1][2]

    This guide addresses the three most frequent support tickets received regarding this molecule:

    • Unwanted N-Methylation (Loss of the NH motif).[1][2]

    • Regioselectivity Failures (Formation of C3 isomers).

    • Incomplete Cyclization (Cadogan pathway failures).

    Module 1: The N-Alkylation Trap (Chemo-selectivity)

    User Complaint: "I attempted to esterify 9H-carbazole-2-carboxylic acid using Methyl Iodide and Potassium Carbonate. NMR shows a new methyl peak at 3.8 ppm, but the NH signal at 11.2 ppm is gone."

    Diagnosis: You have synthesized Methyl 9-methylcarbazole-2-carboxylate . The carbazole nitrogen (pKa ~15) is sufficiently acidic to be deprotonated by carbonate bases (

    
    ).[2] Once deprotonated, the nitrogen anion is a potent nucleophile that competes with the carboxylate for the alkyl halide, often reacting faster due to the "soft" nature of the nitrogen anion compared to the "hard" carboxylate oxygen.
    

    The Solution: Acid-Catalyzed Fischer Esterification To preserve the 9H-nitrogen, you must operate in an acidic regime where the nitrogen remains protonated and non-nucleophilic.[1][2]

    Corrective Protocol (Standard Operating Procedure):

    • Reagents: 9H-carbazole-2-carboxylic acid (1.0 eq), Methanol (Solvent/Reagent), Thionyl Chloride (

      
      , 1.5 eq) or conc. 
      
      
      
      (catalytic).[1][2]
    • Procedure:

      • Suspend the acid in anhydrous methanol (0.1 M).

      • Cool to 0°C. Add

        
         dropwise (exothermic).[1][2]
        
      • Reflux for 4–6 hours.[1][2]

      • Critical Step: Evaporate solvent before aqueous workup to remove excess acid.[1][2] Neutralize carefully with saturated

        
         only after the reaction is quenched.[1][2]
        
    • Outcome: The acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by methanol.[1] The 9H-nitrogen remains neutral or protonated, preventing methylation.[1][2]

    Visualizing the Pathway Divergence

    EsterificationPathways Start 9H-Carbazole-2-COOH Base Base (K2CO3) + MeI Start->Base Basic Route Acid Acid (H2SO4) + MeOH Start->Acid Acidic Route Intermed_N N-Deprotonation (Carbazolide Anion) Base->Intermed_N pKa ~15 Intermed_O Carbonyl Protonation (Activated Ester) Acid->Intermed_O Prod_Bad Methyl 9-methylcarbazole-2-carboxylate (N-Methylated Impurity) Intermed_N->Prod_Bad Fast N-Alkylation Prod_Good Methyl 9H-carbazole-2-carboxylate (Target Product) Intermed_O->Prod_Good Selective O-Alkylation

    Figure 1: Chemoselectivity branch point.[1][2] Basic conditions favor N-alkylation (red), while acidic conditions favor exclusive O-alkylation (green).[1][2]

    Module 2: Regioselectivity & Isomer Contamination

    User Complaint: "I tried to introduce the ester group directly onto the carbazole ring using Friedel-Crafts acylation followed by oxidation. I isolated a product, but the melting point is off."

    Diagnosis: You likely synthesized the 3-substituted isomer .[1][2] Electrophilic aromatic substitution (SEAr) on the carbazole ring is heavily governed by the nitrogen lone pair, which activates positions 3 and 6 (para to the nitrogen). Direct functionalization at position 2 is kinetically disfavored and difficult to achieve with high purity.[1][2]

    The Solution: De Novo Ring Construction Do not try to functionalize the carbazole; build the carbazole around the functional group. The most robust method for the 2-isomer is the Cadogan Cyclization or Suzuki-Miyaura coupling of pre-functionalized biphenyls.[1][2]

    Recommended Precursor Strategy: Start with Methyl 4-(2-nitrophenyl)benzoate .[1][2] The ester is already in the correct "para" position relative to the biphenyl linkage (which becomes position 2 in the carbazole).

    Module 3: Cadogan Cyclization Failures

    User Complaint: "I am cyclizing Methyl 4-(2-nitrophenyl)benzoate using triethyl phosphite. The reaction turns dark, and I see a mass corresponding to the reduced amine, but no cyclized carbazole."

    Diagnosis: This is a classic "Reductive Failure."[1][2] The Cadogan reaction proceeds via a nitrene intermediate.[1][3] If the temperature is too low or the phosphite is old (hydrolyzed), the intermediate may reduce to the amine (Methyl 4-(2-aminophenyl)benzoate) rather than inserting into the C-H bond to close the ring.[2]

    Troubleshooting Table:

    SymptomProbable CauseCorrective Action
    Product is an Amine Incomplete Nitrene InsertionIncrease temperature to >160°C. Use fresh Triethyl Phosphite.
    Purple/Black Tars Polymerization of NitreneDilute reaction (0.05 M). Run under strict inert atmosphere (
    
    
    ).
    N-Ethylation Alkylation by PhosphiteRare, but can occur if
    
    
    acts as an alkylating agent.[1][2] Switch to
    
    
    (Triphenylphosphine) in o-dichlorobenzene.[1][2]
    Cadogan Cyclization Workflow

    Cadogan Precursor Methyl 4-(2-nitrophenyl)benzoate Deox Deoxygenation (P(OEt)3, 160°C) Precursor->Deox Nitrene Nitrene Intermediate Deox->Nitrene Path_Success C-H Insertion Nitrene->Path_Success Path_Fail Over-Reduction / H-Abstraction Nitrene->Path_Fail Low Temp Target Methyl 9H-carbazole-2-carboxylate Path_Success->Target SideProd Methyl 4-(2-aminophenyl)benzoate Path_Fail->SideProd

    Figure 2: The Cadogan Cyclization pathway.[1][2] High temperature is required to force the C-H insertion (green) over the reduction pathway (red).

    References & Validated Sources
    • Esterification Selectivity:

      • Source:Journal of Medicinal Chemistry. "Synthesis and SAR of Carbazole-Based Kinase Inhibitors."

      • Context: Describes the necessity of acid catalysis (

        
        ) to avoid N-methylation during ester synthesis.
        
      • Link:[1][2]

    • Regioselectivity (C2 vs C3):

      • Source:Beaudry Research Group.[1][2] "Regioselective Synthesis of Substituted Carbazoles."

      • Context: Explains why electrophilic substitution fails for C2 and necessitates ring-closing strategies.

      • Link:[2]

    • Cadogan Cyclization Mechanism:

      • Source:National Institutes of Health (PMC).[2] "Mechanistic Implications for the Cadogan Reactions."

      • Context: details the nitrene intermediate and temperature dependence to avoid amine formation.

      • Link:[2]

    • Microwave Assisted Synthesis:

      • Source:ResearchGate.[1][2][4] "Facile and Rapid Synthesis of 9H-Carbazole-9-Carboxylic Acids."

      • Context: Provides alternative protocols using microwave irradiation to improve yields in difficult cyclizations.[1][2]

      • Link:[2]

    Sources

    Technical Support Center: Improving the Solubility of Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by: Senior Application Scientist, Advanced Formulations Group

    Welcome to the technical support center for Methyl 9H-carbazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Carbazole derivatives are a critical scaffold in modern drug discovery and materials science, but their inherent physicochemical properties often present significant formulation hurdles.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the principles behind solubility enhancement.

    Section 1: Understanding the Core Challenge - FAQs

    This section addresses the fundamental properties of Methyl 9H-carbazole-2-carboxylate that contribute to its poor solubility.

    Q1: Why is Methyl 9H-carbazole-2-carboxylate so difficult to dissolve in aqueous solutions?

    A1: The poor aqueous solubility of Methyl 9H-carbazole-2-carboxylate stems from a combination of its molecular structure and solid-state properties.

    • High Lipophilicity: The molecule is dominated by the large, aromatic carbazole ring system, which is inherently hydrophobic (water-repelling). This is quantitatively described by its high calculated octanol-water partition coefficient (XLogP3) of 3.7, indicating a strong preference for fatty or non-polar environments over aqueous ones.[4]

    • Planar Structure and Crystal Lattice Energy: The flat, planar structure of the carbazole core allows molecules to stack efficiently in a crystal lattice.[5] This tight packing is stabilized by strong intermolecular forces, resulting in high crystal lattice energy. A significant amount of energy is required to break these interactions and allow solvent molecules to surround and solvate the individual drug molecules, leading to low solubility.

    • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups that can be easily ionized by adjusting the pH of a solution. The nitrogen atom in the carbazole ring is only very weakly basic and requires strong acids for protonation, while the methyl ester group is non-ionizable under typical physiological pH ranges.[6][7] This prevents the use of simple salt formation, one of the most effective methods for increasing the solubility of acidic or basic drugs.[8]

    Q2: What are the essential physicochemical properties of Methyl 9H-carbazole-2-carboxylate?

    A2: Understanding these key properties is the first step in designing a successful formulation strategy.

    PropertyValueSourceSignificance for Solubility
    Molecular Formula C₁₄H₁₁NO₂PubChem[4]Provides the elemental composition.
    Molecular Weight 225.24 g/mol PubChem[4]Larger molecules can be more difficult to solvate.[9]
    XLogP3 (Octanol/Water) 3.7PubChem[4]A high value (>3) strongly indicates poor water solubility and high lipophilicity.
    Hydrogen Bond Donors 1 (the N-H group)PubChem[4]Limited hydrogen bonding potential with water.
    Hydrogen Bond Acceptors 2 (the O atoms)PubChem[4]Limited hydrogen bonding potential with water.
    Section 2: Troubleshooting Guide for Common Experimental Scenarios

    This section is formatted as a series of common problems and provides direct, actionable solutions.

    Q3: My compound immediately precipitates when I add my DMSO stock solution to an aqueous buffer for a cell culture experiment. How can I fix this?

    A3: This is a classic problem caused by a compound's low aqueous solubility limit being exceeded upon dilution. The key is to formulate a system that is more robust to dilution.

    Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is aprotic and does not significantly alter the aqueous environment to keep a hydrophobic compound dissolved upon high dilution. When the DMSO concentration drops below a critical level (typically <1-5%), the water becomes the dominant solvent, and the compound crashes out.

    Solution Pathway:

    • Reduce the Stock Concentration: Try making a less concentrated stock solution in DMSO. This will result in a lower final concentration of the compound in your assay but may keep it below its aqueous solubility limit.

    • Incorporate Co-solvents: The most effective strategy is to use co-solvents.[10][11] These are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[][13]

      • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs, especially PEG 300 or PEG 400) are commonly used and generally well-tolerated in cell-based assays at low concentrations.[14][15]

      • Actionable Step: Prepare your stock solution not in 100% DMSO, but in a mixture, such as 50:50 DMSO:PEG 400. This creates a more stable microenvironment for the compound that is less prone to precipitation upon aqueous dilution. See Protocol 1 for a detailed methodology.

    • Add a Surfactant: If co-solvents alone are insufficient, a non-ionic surfactant can be included in the formulation. Surfactants form micelles that encapsulate the drug, effectively creating a water-soluble nanoparticle.[14][16]

      • Recommended Surfactants: Polysorbate 80 (Tween 80) or Cremophor® EL are common choices for in vitro work.

      • Actionable Step: Prepare a stock solution in a vehicle like 10% DMSO, 40% PEG 400, and 5% Polysorbate 80, with the remainder being water or buffer if possible.

    Q4: I need to prepare an oral formulation for a rodent study, and my initial attempts using a simple suspension are showing poor and highly variable absorption. What should I do next?

    A4: Poor and variable oral absorption for a poorly soluble compound is often dissolution rate-limited.[17] This means the compound doesn't dissolve fast enough in the gastrointestinal tract to be absorbed effectively. The goal is to enhance both the solubility and the rate of dissolution.

    Causality: For a drug to be absorbed orally, it must first be in solution at the site of absorption.[] A simple crystalline suspension has a very low surface area and dissolves slowly.

    Solution Pathway:

    • Particle Size Reduction (Micronization): This is a foundational technique. Reducing the particle size of the compound increases its surface area-to-volume ratio, which directly enhances the dissolution rate according to the Noyes-Whitney equation.[9][18] You can achieve this through jet milling or similar micronization techniques.

    • Solid Dispersions: This is a highly effective and widely used technique for significantly improving oral bioavailability.[8][17][19][20] A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix.[21]

      • Mechanism of Action: This technique enhances solubility by multiple mechanisms: reducing the drug to an individual molecular level, converting it from a stable crystalline form to a higher-energy, more soluble amorphous form, and improving its wettability.[22]

      • Actionable Step: Prepare a solid dispersion of Methyl 9H-carbazole-2-carboxylate with a carrier like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). The solvent evaporation method is a common and accessible technique for lab-scale preparation. See Protocol 3 for a detailed workflow. The resulting powder can then be suspended in an aqueous vehicle for oral gavage.

    Q5: When should I consider more advanced and complex techniques like nanosuspensions?

    A5: Nanosuspensions should be considered when other methods are insufficient or when specific delivery requirements must be met.

    Rationale: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[23] This approach dramatically increases the surface area, leading to a very rapid dissolution rate.[24][25][26]

    Consider using a nanosuspension when:

    • You have achieved only marginal improvements with micronization and solid dispersions.

    • The required drug dose is very high, making the excipient load from a solid dispersion formulation prohibitive.

    • You are developing an injectable formulation (e.g., intravenous), where the particle size must be in the nanometer range to prevent embolism.

    • You need to improve adhesion to biological membranes, which is an added benefit of nanoparticles.[23]

    Methods: Preparation typically requires specialized equipment for either "top-down" methods (like wet bead milling or high-pressure homogenization) or "bottom-up" methods (like precipitation).[23][27]

    Section 3: Detailed Experimental Protocols

    Protocol 1: Preparation of a Stock Solution Using a Co-solvent System

    • Objective: To prepare a 10 mM stock solution of Methyl 9H-carbazole-2-carboxylate for use in in vitro assays, designed to minimize precipitation upon dilution into aqueous media.

    • Materials:

      • Methyl 9H-carbazole-2-carboxylate (MW: 225.24 g/mol )

      • Dimethyl sulfoxide (DMSO), cell culture grade

      • Polyethylene glycol 400 (PEG 400), low-endotoxin

      • Sterile microcentrifuge tubes or glass vials

      • Calibrated analytical balance

      • Pipettes

    • Methodology:

      • Calculate Mass: To make 1 mL of a 10 mM solution, calculate the required mass: 0.001 L * 0.010 mol/L * 225.24 g/mol = 0.00225 g = 2.25 mg.

      • Prepare Co-solvent Vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing equal volumes of DMSO and PEG 400. For 1 mL of final stock, you can prepare a small excess, e.g., 600 µL of DMSO and 600 µL of PEG 400. Vortex briefly to mix.

      • Weigh Compound: Accurately weigh 2.25 mg of Methyl 9H-carbazole-2-carboxylate and place it into a clean, sterile vial.

      • Dissolution: Add 1 mL of the DMSO:PEG 400 (1:1, v/v) vehicle to the vial containing the compound.

      • Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

      • Storage: Store the stock solution at -20°C, protected from light. Before use, thaw completely and vortex briefly.

    Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

    • Objective: To enhance the oral bioavailability of Methyl 9H-carbazole-2-carboxylate by preparing an amorphous solid dispersion with a hydrophilic polymer carrier.

    • Materials:

      • Methyl 9H-carbazole-2-carboxylate

      • Polyvinylpyrrolidone K30 (PVP K30)

      • Dichloromethane (DCM) or a suitable common solvent

      • Rotary evaporator

      • Round-bottom flask

      • Mortar and pestle

    • Methodology:

      • Select Drug-to-Carrier Ratio: A common starting point is a 1:4 drug-to-carrier ratio by weight. For this protocol, we will use 100 mg of the drug and 400 mg of PVP K30.

      • Dissolve Components: In a 100 mL round-bottom flask, add 100 mg of Methyl 9H-carbazole-2-carboxylate and 400 mg of PVP K30. Add approximately 20-30 mL of DCM. Swirl gently to dissolve both components completely, resulting in a clear solution.

      • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C. Apply vacuum and rotation to evaporate the solvent. A thin film will form along the inner wall of the flask. Continue evaporation until the film is completely dry and appears solid.

      • Final Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.

      • Harvest the Product: Carefully scrape the solid film from the walls of the flask.

      • Milling: Transfer the harvested solid to a mortar and pestle and gently grind it into a fine, homogenous powder. This powder is the solid dispersion.

      • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

      • Formulation for Dosing: The resulting powder can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water for oral administration.

    Section 4: Visualization & Workflow Diagrams

    A logical decision-making process is crucial for selecting the appropriate solubility enhancement strategy.

    Caption: Decision tree for selecting a solubility enhancement strategy.

    Caption: Workflow for the solvent evaporation method.

    References

    Sources

    Technical Support Center: Optimization of Thin Film Deposition of Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    An in-depth technical guide by a Senior Application Scientist.

    Welcome to the technical support center for the deposition of Methyl 9H-carbazole-2-carboxylate thin films. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your deposition processes effectively. Methyl 9H-carbazole-2-carboxylate, a key carbazole derivative, is increasingly utilized in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties and structural rigidity which helps in suppressing nonradiative energy dissipation.[1][2]

    This resource is structured to anticipate the challenges you may face, offering a direct path to solutions through detailed FAQs and troubleshooting guides.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for depositing Methyl 9H-carbazole-2-carboxylate thin films?

    A1: The two most prevalent techniques for small organic molecules like Methyl 9H-carbazole-2-carboxylate are Physical Vapor Deposition (PVD), specifically thermal evaporation, and solution-based methods like spin coating.[1][3]

    • Thermal Evaporation (PVD): This is a vacuum-based technique where the material is heated in a crucible until it sublimes. The vapor then travels in a straight line and condenses on a cooler substrate.[4] This method offers high purity films and precise thickness control, which is critical for multilayered device fabrication like OLEDs.[5][6]

    • Spin Coating: This is a wet-chemical method where a solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a uniform thin film.[3] It is a rapid, cost-effective method suitable for lab-scale screening and development.[7]

    Q2: Why is substrate preparation so critical for film quality?

    A2: The substrate surface acts as the template for film growth. Its chemical and physical state directly dictates the adhesion, uniformity, and morphology of the deposited film. Contaminants like dust, organic residues, or moisture can act as nucleation inhibitors or create defects like pinholes and comet streaks.[8] Furthermore, the surface energy of the substrate must be compatible with the deposition material or solution to ensure proper wetting and uniform coverage.[9][10] A thorough and validated cleaning protocol is the most critical, non-negotiable first step in any deposition process.

    Q3: How does the deposition rate in thermal evaporation affect my film's properties?

    A3: The deposition rate is a kinetic parameter that significantly influences the morphology and crystallinity of the film.

    • Low Deposition Rate (e.g., <0.5 Å/s): This generally allows more time for molecules to diffuse on the substrate surface and find thermodynamically favorable, ordered positions. This can lead to larger crystal grains and higher crystallinity.

    • High Deposition Rate (e.g., >2 Å/s): This can "freeze" molecules in a more disordered, amorphous state as they have insufficient time to rearrange. While this may be undesirable for applications requiring high charge mobility, it can sometimes lead to smoother films. The optimal rate is a balance between achieving the desired morphology and practical deposition times.[5]

    Q4: For spin coating, how do I choose the right solvent?

    A4: Solvent selection is paramount and is governed by several factors:

    • Solubility: The solvent must, first and foremost, dissolve Methyl 9H-carbazole-2-carboxylate to the desired concentration without aggregation.

    • Vapor Pressure & Boiling Point: The solvent's evaporation rate directly impacts the film drying time and morphology.[11] A very volatile solvent (low boiling point) can evaporate too quickly, leading to non-uniform films or quenching the material in a disordered state. A solvent with a very high boiling point may require an inconveniently long drying time or aggressive annealing.

    • Surface Tension: The solvent's surface tension affects how the solution wets the substrate. Poor wetting can lead to incomplete coverage or de-wetting.[8]

    • Purity: Use of high-purity (e.g., HPLC grade) solvents is essential to prevent contamination that can degrade device performance.

    Q5: What are the primary characterization techniques I should use to evaluate my films?

    A5: A multi-technique approach is recommended:

    • Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and grain size.[1][12]

    • X-Ray Diffraction (XRD): To determine the crystallinity, identify polymorphic phases, and assess molecular orientation.[13]

    • UV-Vis Spectroscopy: To evaluate the optical properties and confirm the electronic structure of the material in the solid state.[13]

    • Scanning Electron Microscopy (SEM): To visualize larger-scale morphological features and defects.[14]

    Troubleshooting Guides

    This section is designed to provide a logical path from a common experimental problem to its potential causes and validated solutions.

    Troubleshooting Workflow Diagram

    The following diagram illustrates a general workflow for diagnosing thin film deposition issues.

    TroubleshootingWorkflow Start Observed Defect Defect1 Poor Uniformity (Streaks, Patches) Start->Defect1 Defect2 High Roughness / Pinholes Start->Defect2 Defect3 Poor Adhesion / Delamination Start->Defect3 Defect4 Inconsistent Thickness Start->Defect4 Cause1a Spin Coating: - Improper Dispense - Low Viscosity - Poor Wetting Defect1->Cause1a Cause1b Thermal Evap: - Source-Substrate  Geometry - Non-uniform Heating Defect1->Cause1b Cause2a Contaminated Substrate or Material Defect2->Cause2a Cause2b Deposition Rate Too High Defect2->Cause2b Cause2c Spin Coating: - Solution Aggregation - Fast Evaporation Defect2->Cause2c Cause3a Substrate Contamination Defect3->Cause3a Cause3b High Film Stress Defect3->Cause3b Cause4a Unstable Deposition Rate / Spin Speed Defect4->Cause4a Solution1a Optimize Dispense Vol. & Spin Speed Profile Cause1a->Solution1a Solution1b Adjust Geometry Improve Crucible Heating Cause1b->Solution1b Solution2a Improve Cleaning Protocol Filter Solution / Purify Source Cause2a->Solution2a Solution2b Reduce Deposition Rate Increase Substrate Temp. Cause2b->Solution2b Cause2c->Solution1a Solution3a Implement Rigorous Substrate Cleaning Cause3a->Solution3a Solution3b Optimize Deposition Temp. & Rate to Reduce Stress Cause3b->Solution3b Solution4a Calibrate Rate Monitor Stabilize Spin Coater Cause4a->Solution4a

    Caption: General troubleshooting workflow for thin film deposition defects.

    Guide 1: Thermal Evaporation Issues

    Problem: Film has poor crystallinity or is amorphous.

    Potential Cause Explanation (Causality) Recommended Solution
    Substrate Temperature Too Low Molecules arriving at the substrate have insufficient thermal energy to diffuse and arrange into an ordered, crystalline lattice. They are "quenched" in a disordered state.Systematically increase the substrate temperature. An optimal range for many organic materials is between room temperature and ~150°C.[15] This provides the necessary energy for surface diffusion without causing re-evaporation.
    Deposition Rate Too High The high flux of incoming molecules buries surface molecules before they can rearrange into ordered structures, leading to an amorphous film.[13]Reduce the deposition rate (e.g., to 0.1-0.5 Å/s). This increases the time available for molecular arrangement on the surface. Calibrate your Quartz Crystal Microbalance (QCM) for accuracy.[16]
    High Vacuum Chamber Pressure Residual gas molecules (e.g., water, oxygen) can be incorporated into the growing film, disrupting crystal growth and creating defects. Organic materials are particularly sensitive to these contaminants.[17]Ensure the base pressure of your chamber is sufficiently low, ideally ≤ 5x10⁻⁶ mbar.[17] Perform a bake-out of the chamber to remove adsorbed water.
    Material Decomposition Overheating the source material can break the covalent bonds within the Methyl 9H-carbazole-2-carboxylate molecule, leading to the deposition of fragmented, impure, and amorphous films. Organic materials typically have evaporation temperatures below 500°C.[17]Use a precisely controlled, low-temperature evaporation (LTE) source if available.[18] Carefully ramp up the source temperature while monitoring the deposition rate. Perform a preliminary test to find the minimum temperature required for a stable deposition rate.
    Guide 2: Spin Coating Issues

    Problem: Film shows pinholes, streaks, or is incomplete ("de-wetting").

    Potential Cause Explanation (Causality) Recommended Solution
    Substrate Contamination Particulate matter (dust) on the substrate physically blocks the solution, causing pinholes or creating a "tail" as the fluid flows around it (comet streaks). Organic residues alter the surface energy, leading to poor wetting.[8][9]Implement a rigorous, multi-step substrate cleaning protocol (see Protocol 1). Work in a clean environment (e.g., a fume hood or glovebox with filtered air).
    Poor Solution Wetting If the surface tension of the solution is too high relative to the substrate's surface energy, the liquid will bead up rather than spreading evenly.[8] This is a common cause of incomplete coating.Treat the substrate surface to increase its surface energy (e.g., with UV-Ozone or O₂ plasma).[9] Alternatively, try a different solvent or a solvent mixture that has a lower surface tension.
    Solution Aggregation If the material is not fully dissolved or forms aggregates in solution, these can act like particulates, causing pinholes and increasing surface roughness.Ensure the material is fully dissolved. Gentle heating or sonication may help. Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before deposition.[19]
    Inappropriate Spin Speed Profile A single, high-speed step can cause the fluid to be flung off before it has a chance to spread and level. Evaporation-driven surface tension gradients (Marangoni effect) can cause streaks.[20]Use a two-step spin profile. Step 1: A low speed (e.g., 500 rpm for 10s) to allow the solution to spread evenly across the substrate. Step 2: A high speed (e.g., 2000-4000 rpm for 30-60s) to thin the film to the desired thickness.[9]

    Experimental Protocols

    Protocol 1: Rigorous Substrate Cleaning (for Glass or Si/SiO₂)

    This protocol is a self-validating system. A successful cleaning process will result in a hydrophilic surface where a droplet of deionized water sheets out completely.

    • Initial Scrub: Gently scrub the substrates with a lint-free wipe using a laboratory detergent solution.

    • Rinsing: Rinse thoroughly with running deionized (DI) water.

    • Sequential Sonication: Place substrates in a substrate rack and sonicate sequentially in the following solvents for 15 minutes each:

      • Laboratory-grade detergent solution

      • DI Water

      • Acetone (reagent grade)

      • Isopropanol (reagent grade) After each solvent, perform a brief rinse with DI water.[9]

    • Final Rinse & Dry: Rinse copiously with DI water and dry under a stream of high-purity nitrogen gas.

    • Surface Activation (Crucial Step): Immediately before loading into the deposition chamber or spin coater, treat the substrates with a UV-Ozone cleaner or an Oxygen (O₂) plasma system for 5-10 minutes. This removes the final layer of organic contaminants and increases surface energy for improved wetting.

    • Storage: If not used immediately, store cleaned substrates in a vacuum desiccator.

    Protocol 2: Thermal Evaporation of Methyl 9H-carbazole-2-carboxylate
    • Preparation:

      • Ensure the source material is pure. If necessary, purify it via gradient sublimation beforehand.[21]

      • Load the purified material into a suitable crucible (e.g., tantalum or tungsten boat).

      • Mount the cleaned substrates onto the substrate holder.

    • Pump-down: Evacuate the chamber to a base pressure of at least 5x10⁻⁶ mbar.[17]

    • Substrate Heating: Heat the substrate to the desired temperature (e.g., start with 50°C) and allow it to stabilize.

    • Deposition:

      • Slowly ramp up the current to the evaporation source until the material begins to deposit, as indicated by the QCM.

      • Adjust the current to achieve a stable, low deposition rate (e.g., 0.2 Å/s).

      • Open the shutter and deposit the film to the desired thickness.

    • Cool-down: After deposition, close the shutter and turn off the source power. Allow the substrates to cool to near room temperature under vacuum before venting the chamber to prevent thermal shock and film cracking.

    Protocol 3: Spin Coating of Methyl 9H-carbazole-2-carboxylate
    • Solution Preparation:

      • Prepare a solution of Methyl 9H-carbazole-2-carboxylate in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

      • Ensure the material is fully dissolved. Filter the solution using a 0.2 µm PTFE syringe filter.

    • Deposition:

      • Place a cleaned, surface-activated substrate on the spin coater chuck.

      • Dispense enough solution to cover approximately 2/3 of the substrate surface.

      • Immediately start the spin program. A recommended starting program is:

        • Step 1: 500 rpm for 10 seconds (spread cycle).

        • Step 2: 3000 rpm for 45 seconds (thinning cycle).

    • Annealing:

      • Transfer the coated substrate to a hotplate in a controlled (e.g., nitrogen) environment.

      • Anneal the film at a temperature below the material's melting point (e.g., 80-120°C) for 10-30 minutes to remove residual solvent and potentially improve film ordering.

    Data Presentation: Process Parameter Tables

    Table 1: Key Parameters for Thermal Evaporation
    ParameterTypical RangeImpact on Film Quality
    Base Pressure < 5x10⁻⁶ mbarLower pressure reduces contamination, improving film purity and crystallinity.[17]
    Deposition Rate 0.1 - 2.0 Å/sSlower rates generally improve crystallinity; faster rates can lead to smoother, amorphous films.[5]
    Substrate Temp. 25 - 150 °CHigher temperatures increase molecular mobility, promoting larger grain sizes and better ordering.[15]
    Source-Substrate Dist. 15 - 30 cmAffects deposition uniformity and rate. Requires optimization for a specific chamber geometry.
    Table 2: Key Parameters for Spin Coating
    ParameterTypical RangeImpact on Film Quality
    Solution Conc. 1 - 20 mg/mLHigher concentration generally leads to thicker films.
    Spin Speed 500 - 6000 rpmHigher speed results in thinner films. A two-step process is often optimal.[9]
    Solvent Choice -Affects solubility, evaporation rate, and wetting. Directly impacts film morphology.[22]
    Annealing Temp. 60 - 140 °CRemoves residual solvent and can improve molecular packing and crystallinity.

    References

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    • Physical Vapor Deposition (PVD) Methods for Synthesis of Thin Films: A Comparative Study. (n.d.). Scholars Research Library. [Link]

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    • Synthesis and characterization of semiconducting carbazole thin films. (n.d.). ResearchGate. [Link]

    • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024). MDPI. [Link]

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    • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. (n.d.). www-solar. [Link]

    • Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2025). AIP Publishing. [Link]

    • Effect of Substrate Temperature on Structural and Morphological Parameters Of ZnTe Thin Films. (2025). ResearchGate. [Link]

    • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023). Journal of Semiconductors. [Link]

    • Common Problems with Improper Spin Coating Technique. (n.d.). Coating Systems. [Link]

    • The effects of solvents on the properties of ultra-thin poly (methyl methacrylate) films prepared by spin coating. (2025). ResearchGate. [Link]

    • Low-Temperature Thermal Evaporation of Organic Materials. (2024). Korvus Technology. [Link]

    • Solution‐Shearing of Highly Smooth Ion‐Gel Thin Films: Facilitating the Deposition of Organic Semiconductors for Ion‐Gated Organic Field Effect Transistors. (2025). ResearchGate. [Link]

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    • Synthesis and characterization of carbazolo[2,1-a]carbazole in thin film and single crystal field-effect transistors. (n.d.). Journal of Materials Chemistry C. [Link]

    • Effect of Substrate Temperature on the Structural, Morphological, and Infrared Optical Properties of KBr Thin Films. (n.d.). MDPI. [Link]

    • Effects of intermolecular interaction on the energy distribution of valance electronic states of a carbazole-based material in amorphous thin films. (2012). The Journal of Chemical Physics. [Link]

    • Orientation distributions of vacuum-deposited organic emitters revealed by single-molecule microscopy. (n.d.). PubMed Central. [Link]

    • Common Defects Found When Spin Coating. (n.d.). TU Graz. [Link]

    • The effect of solvents and the thickness on structural, optical and electrical properties of ITO thin films prepared by a sol–gel spin-coating process. (n.d.). OICC Press. [Link]

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    • Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. (n.d.). Qucosa - TU Dresden. [Link]

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    • What causes this type of spin coating defect? (2018). ResearchGate. [Link]

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    • Stabilization of small organic molecules on V2C and V2CO2 MXenes: first-principles insights into the performance of van der Waals functionals and the effect of oxygen vacancies. (2025). PubMed Central. [Link]

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    • Impact of Substrate Temperature on Structural, electric and Optical characteristics of CuO Thin Films grown by JNS Pyrolysis Technique. (2021). SciSpace. [Link]

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    Technical Support Center: Enhancing Perovskite Solar Cell Performance with Carbazole Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for utilizing carbazole derivatives in perovskite solar cell (PSC) research and development. This guide is designed for researchers, scientists, and professionals aiming to leverage the unique advantages of carbazole-based materials to overcome common challenges in PSC fabrication and performance. Carbazole derivatives have emerged as a highly promising class of hole-transporting materials (HTMs), offering significant advantages over the long-standing benchmark, spiro-OMeTAD, including lower synthesis costs, greater molecular design flexibility, and improved chemical stability.[1][2]

    This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

    Part 1: Troubleshooting Guide

    This section addresses specific issues you may encounter during the integration of carbazole-based HTMs into your perovskite solar cell fabrication workflow.

    Question 1: I've replaced spiro-OMeTAD with a new carbazole derivative, but my device's Power Conversion Efficiency (PCE) is significantly lower than expected. What are the likely causes and how can I fix this?

    Answer:

    Low PCE is a common initial hurdle when integrating a new HTM. The issue typically stems from one of three areas: energy level misalignment, poor film morphology, or suboptimal charge carrier mobility. Let's break down how to diagnose and address each possibility.

    Cause A: Energetic Misalignment

    Expertise & Experience: For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of your carbazole HTM must be well-aligned with the valence band maximum (VBM) of the perovskite absorber layer.[3][4] An ideal alignment features the HTM's HOMO level being slightly higher (less negative) than the perovskite's VBM, creating a driving force for hole transfer while minimizing energy loss. A significant mismatch can impede hole extraction, leading to charge recombination at the interface and a drop in both open-circuit voltage (VOC) and fill factor (FF).

    Troubleshooting Protocol:

    • Verify Energy Levels: Experimentally determine the HOMO level of your carbazole derivative using techniques like Photoelectron Spectroscopy in Air (PESA) or Cyclic Voltammetry (CV).[3] Compare this value to the known VBM of your perovskite formulation (typically ~5.5 eV).

    • Molecular Design Adjustment: If a mismatch is confirmed, consider molecular modification. Incorporating electron-donating groups (e.g., methoxy, diphenylamine) onto the carbazole core can raise the HOMO level, while electron-withdrawing groups (e.g., cyano, fluorine) can lower it.[4]

    • Interface Engineering: Introduce an interfacial layer between the perovskite and the HTL to create a cascaded energy alignment, which can help bridge a moderate energy gap.[5]

    Material ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)
    MAPbI₃ Perovskite~ -5.4 to -5.6~ -3.9
    Triple-Cation Perovskite~ -5.5 to -5.7~ -3.9
    Spiro-OMeTAD (Ref.) ~ -5.0 to -5.2 ~ -2.0
    Carbazole HTM (V1221)[3]-4.83-
    Carbazole HTM (DCZH)[4]-5.26-
    D-A Type Carbazole (KZRD)[6]-5.21-2.71

    Table 1: Comparative energy levels for common perovskites and select carbazole-based HTMs.

    Cause B: Poor Hole Transport Layer (HTL) Film Quality

    Expertise & Experience: The morphology of the HTL is critical. A non-uniform film with pinholes or excessive roughness prevents the formation of a clean, continuous interface with the perovskite layer. This leads to shunt pathways where charge can bypass the intended circuit, severely reducing the shunt resistance (Rsh) and FF. It also leads to inefficient hole collection.

    Troubleshooting Protocol:

    • Optimize Solubility and Solution: Ensure your carbazole derivative is fully dissolved. Experiment with different solvents (e.g., chlorobenzene, toluene) and concentrations. The addition of bulky side chains, like hexyl or ethylhexyl groups, to the carbazole molecule can improve solubility and prevent aggregation.[7][8]

    • Refine Spin-Coating Parameters: Systematically vary the spin speed, acceleration, and duration. A higher spin speed generally results in a thinner, more uniform film.

    • Thermal Annealing Optimization: After deposition, anneal the HTL film. The optimal temperature and time are material-dependent. Annealing helps to remove residual solvent and can improve molecular packing and film uniformity. Start with a temperature sweep from 70°C to 120°C for 10-30 minutes.

    • Surface Characterization: Use Atomic Force Microscopy (AFM) to analyze the surface roughness of your HTL. A smooth, uniform film (RMS roughness < 5 nm) is desirable. Scanning Electron Microscopy (SEM) can be used to visualize the cross-section of the full device stack and check for conformal coverage.[3]

    Cause C: Low Hole Mobility

    Expertise & Experience: Even with perfect energy alignment and film quality, low intrinsic hole mobility within the HTL can create a bottleneck for charge extraction, increasing series resistance (Rs) and lowering the FF. Carbazole derivatives can be designed to have high hole mobility, often comparable to or exceeding that of spiro-OMeTAD.[3][6]

    Troubleshooting Protocol:

    • Incorporate p-Dopants: The majority of organic HTMs, including carbazoles, require doping to achieve sufficient conductivity. The standard additives are lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP). Li-TFSI p-dopes the HTL by partial oxidation, increasing the density of mobile holes. tBP is believed to improve film morphology and passivate perovskite surface defects.[9]

    • Optimize Dopant Concentration: The optimal molar ratio of Li-TFSI and tBP to the carbazole HTM needs to be determined empirically. Start with ratios similar to those used for spiro-OMeTAD and adjust systematically.

    • Consider Dopant-Free HTMs: Significant research is focused on developing carbazole HTMs with high intrinsic mobility that do not require additives, which can improve long-term device stability.[4] If your goal is a dopant-free system, the molecular design of the carbazole derivative is paramount.

    Troubleshooting Workflow for Low PCE

    Low_PCE_Workflow start Low PCE Observed check_energy Check Energy Level Alignment (CV, PESA) start->check_energy is_aligned Is HOMO Aligned with Perovskite VBM? check_energy->is_aligned redesign_htm Redesign HTM with Functional Groups is_aligned->redesign_htm No check_morphology Analyze HTL Morphology (AFM, SEM) is_aligned->check_morphology Yes redesign_htm->check_energy is_uniform Is Film Uniform & Pin-hole Free? check_morphology->is_uniform optimize_deposition Optimize Deposition: - Solvent/Concentration - Spin-coating - Annealing is_uniform->optimize_deposition No check_mobility Evaluate Charge Mobility & Conductivity is_uniform->check_mobility Yes optimize_deposition->check_morphology is_sufficient Is Mobility/Conductivity Sufficient? check_mobility->is_sufficient optimize_doping Optimize Dopant (Li-TFSI/tBP) Ratios is_sufficient->optimize_doping No success PCE Improved is_sufficient->success Yes optimize_doping->check_mobility

    A step-by-step workflow for diagnosing low Power Conversion Efficiency (PCE).

    Part 2: Frequently Asked Questions (FAQs)

    Question 2: What are the primary advantages of using carbazole derivatives as HTMs compared to the standard spiro-OMeTAD?

    Answer: Carbazole derivatives offer several key advantages that make them attractive alternatives to spiro-OMeTAD:

    • Cost-Effectiveness: The synthesis routes for many carbazole-based HTMs are often simpler and require fewer steps than the complex synthesis of spiro-OMeTAD, reducing the overall material cost.[1]

    • Tunability: The carbazole core can be easily functionalized at multiple positions (N-9, C-3, C-6, C-2, C-7).[10] This allows for precise tuning of the material's electronic properties (HOMO/LUMO levels), solubility, and film-forming characteristics to match various perovskite absorbers and device architectures.[1][10]

    • Enhanced Stability: Carbazole is known for its excellent thermal and chemical stability.[8][10] Well-designed carbazole HTMs can exhibit higher glass transition temperatures (Tg) and better resistance to degradation compared to spiro-OMeTAD, contributing to improved long-term operational stability of the PSC.[3][11]

    • High Hole Mobility: Many carbazole derivatives possess impressive hole mobility due to their planar structure and potential for strong π-π stacking, which facilitates efficient charge transport.[3][10]

    Question 3: How can I use carbazole derivatives to improve the long-term stability of my perovskite solar cells?

    Answer: Improving stability is a critical challenge for the commercialization of PSCs, and carbazole HTMs offer several pathways to achieve this.[9]

    • Moisture Barrier: Perovskite materials are notoriously sensitive to moisture.[12] By designing carbazole HTMs with hydrophobic functional groups (e.g., long alkyl or fluoroalkyl chains), the HTL can serve as an effective barrier, preventing water ingress and protecting the underlying perovskite layer.[7][13][14] This has been shown to dramatically improve device lifetime under ambient conditions.[14]

    • Thermal Stability: The intrinsic thermal stability of the carbazole core contributes to the overall robustness of the device at elevated operating temperatures.[11] Selecting or synthesizing a carbazole HTM with a high glass transition temperature (Tg) prevents morphological degradation of the HTL under thermal stress.[9]

    • Cross-linkable HTLs: A powerful strategy is to use carbazole derivatives that can be cross-linked after deposition, typically through thermal annealing.[15] This creates a robust, three-dimensional polymer network that is highly resistant to the strong polar solvents used in subsequent device fabrication steps (e.g., for depositing top electrodes or in tandem cell fabrication). This insolubility is a major advantage for inverted (p-i-n) device architectures.[15]

    • Interfacial Passivation: Certain functional groups on the carbazole molecule, such as Lewis bases like pyridine or carbonyl groups, can passivate defects at the perovskite/HTL interface.[6][16] This reduces non-radiative recombination, which not only boosts efficiency but also suppresses degradation pathways initiated at these defect sites.[16]

    Question 4: What are carbazole-based self-assembled monolayers (SAMs) and when should I consider using them?

    Answer: Carbazole-based self-assembled monolayers (SAMs) are a class of interfacial materials that are becoming the standard for high-efficiency inverted (p-i-n) PSCs.[17] They consist of a carbazole headgroup (the hole-transporting moiety), a linker (often an alkyl chain), and an anchoring group (typically phosphonic or carboxylic acid) that binds to the transparent conductive oxide (TCO) substrate (e.g., ITO).

    Key Features and Advantages:

    • Ultra-thin Layer: SAMs form a compact, dense monolayer (~1-2 nm thick), which minimizes series resistance and parasitic absorption losses compared to thicker, bulk HTLs.

    • Defect Passivation: The anchoring groups bind to the TCO surface, passivating surface defects and reducing interfacial recombination.

    • Work Function Tuning: The SAM creates a surface dipole that modifies the work function of the TCO, improving the energy level alignment for more efficient hole extraction.[18]

    • Improved Perovskite Growth: SAMs can create a more favorable substrate for perovskite crystallization, leading to higher quality absorber layers with fewer defects.[19]

    When to Use Them: You should strongly consider using a carbazole-based SAM when fabricating inverted (p-i-n) cells, especially when aiming for the highest possible VOC and FF. They are particularly effective in tandem solar cells where a high-quality, ultra-thin, and transparent hole-selective contact is required.[17]

    Energy Level Alignment in a Perovskite Solar Cell

    Energy_Levels cluster_device n-i-p Device Structure E_axis Energy (eV) FTO FTO (TCO) ETL TiO₂ (ETL) Perovskite Perovskite (Absorber) HTL Carbazole (HTL) Metal Au (Contact) FTO_CB FTO_WF E_F ETL_CB LUMO ETL_VB HOMO Perovskite_CB LUMO Perovskite_CB->ETL_CB e⁻ Perovskite_VB HOMO HTL_VB HOMO Perovskite_VB->HTL_VB h⁺ HTL_CB LUMO Metal_WF E_F

    Energy level diagram for an n-i-p PSC with a carbazole HTM.

    References

    • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Energy & Fuels.
    • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.).
    • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020).
    • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
    • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
    • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels.
    • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020).
    • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI.
    • 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015).
    • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. (2022). Tech Xplore.
    • Carbazole Structure Application in Organic Light-Emitting Diodes and Perovskite Solar Cells. (2024). Preprints.org.
    • Interface engineering toward efficient carbon based perovskite solar cells. (n.d.).
    • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Polymers.
    • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020).
    • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
    • Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (n.d.). Apollo - University of Cambridge Repository.
    • Screening of the Carbazole-based Phosphonic Acids in Perovskite Solar Cells: Impact of the Substitution Pattern on Device Performance. (n.d.).
    • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023).
    • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. (n.d.). RSC Advances.
    • Asymmetric Modification of Carbazole Based Self-Assembled Monolayers by Hybrid Strategy for Inverted Perovskite Solar Cells. (2025).
    • Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024).

    Sources

    Troubleshooting guide for the characterization of Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide serves as a specialized Technical Support Center for the characterization of Methyl 9H-carbazole-2-carboxylate . It is designed for researchers requiring immediate, high-level troubleshooting for spectral anomalies, solubility issues, and purity validation.

    Status: Operational | Tier: Level 3 (Senior Application Support)

    Compound Identity Card
    • IUPAC Name: Methyl 9H-carbazole-2-carboxylate

    • CAS Registry Number: 26000-33-9[1][2]

    • Molecular Formula: C₁₄H₁₁NO₂

    • Molecular Weight: 225.25 g/mol

    • Key Functional Groups: Secondary Amine (Carbazole NH), Methyl Ester.

    Part 1: Diagnostic Workflow

    Before diving into specific spectral data, use this logic flow to categorize your issue.

    TroubleshootingFlow start START: Define the Issue solubility Solubility/Sample Prep Issue? start->solubility nmr_issue NMR Spectral Anomaly? start->nmr_issue purity Purity/Melting Point Deviation? start->purity solvent_check Check Solvent: Is it CDCl3? solubility->solvent_check missing_nh Missing/Broad NH Signal? nmr_issue->missing_nh extra_peaks Extra Aromatic Peaks? nmr_issue->extra_peaks mp_low MP < 110°C? purity->mp_low switch_solvent Action: Switch to DMSO-d6 (Carbazoles aggregate in CDCl3) solvent_check->switch_solvent Yes (Poor Resolution) dry_sample Action: Dry Sample/Solvent (H-D Exchange) missing_nh->dry_sample isomer_check Action: Check for Carbazole Isomers (0.5% Impurity) extra_peaks->isomer_check recryst Action: Recrystallize (EtOH or Acetone/Hexane) mp_low->recryst caption Figure 1: Decision tree for troubleshooting characterization anomalies.

    Part 2: NMR Spectroscopy Troubleshooting

    Primary Issue: The carbazole NH proton is notoriously sensitive to solvent and concentration effects.

    Standard Reference Data (DMSO-d₆, 300/400 MHz)

    Data derived from purified samples [1, 2].

    PositionShift (δ ppm)MultiplicityIntegrationAssignment Notes
    NH 11.58 Singlet (br)1HDisappears with D₂O shake.
    H-1 8.12 Singlet1HIsolated proton between N and Ester.
    H-3/H-4 7.78 / 7.57Doublets2Hortho-coupling (~8 Hz).
    Aromatic 8.21, 7.47, 7.21Multiplets4HRemaining carbazole protons.
    -OCH₃ 3.89 Singlet3HDistinct ester methyl.
    FAQ: NMR Anomalies

    Q: My aromatic peaks are broad and the integration is off in CDCl₃. Why? A: Carbazoles are planar, hydrophobic systems that often stack (aggregate) in non-polar solvents like Chloroform-d (CDCl₃), causing line broadening.

    • Fix: Switch to DMSO-d₆ or Acetone-d₆ . These polar aprotic solvents disrupt π-π stacking, resulting in sharp, well-resolved doublets and triplets.

    Q: I cannot find the NH proton signal at ~11.6 ppm. A: This is usually due to Chemical Exchange . If your solvent contains trace water (HDO peak ~3.3 ppm in DMSO), the acidic carbazole NH (pKa ~15) can exchange with the water protons, broadening the signal into the baseline.

    • Fix: Use a fresh ampoule of DMSO-d₆ or add activated 4Å molecular sieves directly to the NMR tube 30 minutes prior to acquisition.

    Q: There is a small singlet around 3.80 ppm and extra aromatic signals. Is this a byproduct? A: Check for unreacted starting material . If you synthesized this via esterification of 9H-carbazole-2-carboxylic acid, the acid precursor lacks the methyl singlet. If you used a Fischer indole synthesis, look for hydrazone intermediates.

    • Critical Insight: Commercial carbazole sources often contain ~0.5% isomeric impurities that are difficult to remove and can be fluorescently active [3]. Ensure your starting material was >98% pure.

    Part 3: Infrared (IR) & Mass Spectrometry (MS)
    IR Spectrum Validation (ATR/KBr)

    The presence of the ester and the amine is the key confirmation.

    Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
    N-H Stretch 3337 Sharp band (non-bonded) or broad (H-bonded).
    C=O Stretch 1738 Strong, sharp ester carbonyl.
    C-H (Aliphatic) 2937Weak signals from the methyl group.
    C-N Stretch 1365Characteristic of the carbazole ring.[3]

    Troubleshooting Tip: If the C=O stretch appears lower (e.g., ~1680-1700 cm⁻¹), suspect hydrolysis to the carboxylic acid (free acid), especially if the O-CH₃ signal is missing in NMR.

    Mass Spectrometry (ESI/EI)
    • Expected m/z: 225.2 (M⁺ for EI) or 226.2 ([M+H]⁺ for ESI).

    • Common Issue: In ESI+, carbazoles ionize well. If you see

      
       (248.2), you have a Sodium adduct (
      
      
      
      ). This is common if glass storage vials were used during prep.
    Part 4: Synthesis & Purity (The "Senior Scientist" Perspective)
    Solubility Profile
    • High Solubility: DMSO, DMF, THF, Acetone.

    • Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM).

    • Low/Insoluble: Water, Hexanes, Diethyl Ether (often precipitates).

    Purification Protocol

    If your melting point is below 112-113°C [4], the compound is impure.

    • Dissolve: Crude solid in minimum hot Ethyl Acetate.

    • Precipitate: Slowly add Hexanes until turbidity appears.

    • Cool: Allow to stand at 4°C.

    • Filter: Wash with cold Hexane/EtOAc (9:1).

    The "Hidden" Impurity Trap

    Recent studies have shown that commercial carbazole often contains trace isomers that are responsible for "Room Temperature Afterglow" (RTA) [3]. While this is a photophysical curiosity, in synthesis, these isomers can lead to regioisomeric byproducts (e.g., methyl 9H-carbazole-3-carboxylate) that have very similar Rf values on TLC.

    • Validation: Use High-Performance Liquid Chromatography (HPLC) with a C18 column (Water/Acetonitrile gradient) rather than just NMR to guarantee >99% purity for biological assays.

    References
    • Goo, D. Y., & Woo, S. K. (2014). One-Pot Synthesis of Carbazoles via Tandem C-C Cross-Coupling and Reductive Amination. RSC Advances.

    • PubChem. (n.d.). Methyl 9H-carbazole-2-carboxylate (CID 11299083). National Library of Medicine.

    • Chen, C., et al. (2021).[4] Carbazole isomers induce ultralong organic phosphorescence.[4][5] Nature Materials, 20, 175–180.[4]

    • Li, X., et al. (2012). An Unprecedented Benzannulation of Oxindoles. Chemical Communications.

    Sources

    How to choose the right solvent for recrystallization of Methyl 9H-carbazole-2-carboxylate

    [1]

    Topic: Solvent Selection & Purification Protocol CAS Registry Number: 26000-33-9 Target Audience: Medicinal Chemists, Process Development Scientists

    Executive Summary & Solvent Selection Matrix

    Recrystallizing Methyl 9H-carbazole-2-carboxylate requires balancing the solubility of the lipophilic tricyclic aromatic core with the polar interactions of the ester group and the hydrogen-bond donating capability of the 9H-nitrogen.[1]

    Unlike fully alkylated carbazoles, the 9H-nitrogen is a critical handle.[1] It allows the molecule to act as a hydrogen bond donor, making protic solvents (alcohols) highly effective compared to purely aprotic polar solvents.[1]

    Solvent Suitability Matrix
    Solvent SystemPolaritySuitabilityTechnical Rationale
    Methanol (MeOH) Polar ProticPrimary Choice Excellent thermal coefficient.[1] Solubilizes the polar ester/NH at reflux but forces stacking/crystallization upon cooling.[1]
    Ethanol (EtOH) Polar ProticSecondary Choice Similar to MeOH but higher boiling point (78°C).[1] Use if the compound is not dissolving fully in refluxing MeOH.[1]
    Ethyl Acetate / Hexane Polar Aprotic / Non-polarAlternative "Good solvent / Anti-solvent" pair.[1] Best if the crude contains highly polar impurities that precipitate first.[1]
    Acetonitrile (MeCN) Polar AproticSpecialist Use only if alcohols cause transesterification (rare without catalyst) or if removing specific aliphatic impurities.[1]
    Toluene AromaticAvoid Often solubilizes carbazoles too well at room temperature due to
    
    
    interactions, leading to low recovery yields.[1]

    Decision Logic: The Solvent Screening Workflow

    Do not blindly pick a solvent. Use this logic flow to determine the optimal system for your specific crude batch purity.

    RecrystallizationLogicStartStart: Crude SolidSolubilityTestSolubility Test (100 mg)Start->SolubilityTestTryMeOHAdd 1-2 mL MeOHSolubilityTest->TryMeOHHeatMeOHHeat to Reflux (65°C)TryMeOH->HeatMeOHDissolvedMeOHFully Dissolved?HeatMeOH->DissolvedMeOHCoolMeOHCool to RT -> 0°CDissolvedMeOH->CoolMeOHYesSwitchEtOHSwitch to Ethanol (Higher BP)DissolvedMeOH->SwitchEtOHNo (Insoluble)CrystalsMeOHCrystals Formed?CoolMeOH->CrystalsMeOHSuccessMeOHProtocol A: MeOH RecrystCrystalsMeOH->SuccessMeOHYesTooSolubleToo Soluble (No Crystals)CrystalsMeOH->TooSolubleNoHeatEtOHHeat to Reflux (78°C)SwitchEtOH->HeatEtOHAddWaterAdd H2O dropwise (Cloud Point)TooSoluble->AddWaterSuccessMixedProtocol B: MeOH/H2OAddWater->SuccessMixed

    Figure 1: Decision tree for selecting the optimal solvent system based on solubility behavior.[1]

    Detailed Protocols

    Protocol A: Standard Methanol Recrystallization

    Best for: High purity crude (>85%) needing final polish.

    • Preparation: Place crude Methyl 9H-carbazole-2-carboxylate in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Dissolution: Add Methanol (approx. 10-15 mL per gram of solute).

    • Reflux: Heat the mixture to reflux (64.7°C).

      • Observation: If solid remains after 5 minutes of reflux, add more MeOH in 1 mL increments until clear.

      • Critical: If the solution is colored (dark brown/black) but clear, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

    • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary to prevent "oiling out").

    • Harvest: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes. Filter the white/off-white needles via vacuum filtration.[1] Wash with cold (-20°C) Methanol.[1]

    Protocol B: Solvent/Anti-Solvent (Ethyl Acetate/Hexane)

    Best for: Crude material containing polar tars or if the compound is too insoluble in alcohols.

    • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate .[1]

    • Precipitation: While keeping the solution hot (but not boiling), add Hexane (or Heptane) dropwise.[1]

    • Cloud Point: Stop adding Hexane the moment a faint persistent turbidity (cloudiness) appears.[1]

    • Re-clarify: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

    • Crystallization: Allow to cool undisturbed. The non-polar Hexane reduces the solubility of the carbazole derivative as the temperature drops, forcing crystallization.[1]

    Troubleshooting & FAQs

    Q1: My product is "oiling out" (forming a liquid blob instead of crystals). Why?

    Cause: The saturation temperature is higher than the melting point of the solvated compound, or the solution cooled too rapidly, trapping impurities that lower the melting point. Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of extra solvent (dilute slightly).[1]

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.[1]

    • Cool much slower (wrap flask in foil/cotton).

    Q2: The crystals are yellow, but the product should be white.

    Cause: Carbazole derivatives are prone to oxidation, forming quinone-like impurities, or trapping starting materials.[1] Fix: Perform a hot filtration with activated carbon (charcoal) before crystallization.[1] Carbazoles often fluoresce; blue fluorescence is normal, but yellow/brown color indicates impurities.[1]

    Q3: Can I use Acetone?

    Analysis: Acetone is generally too good a solvent for carbazole esters.[1] It dissolves them readily at room temperature, leading to poor recovery (low yield) upon cooling.[1] It is better used as a solvent for cleaning glassware than for recrystallization of this specific compound.[1]

    Q4: Is the "9H" proton acidic?

    Insight: Yes, the pKa of the carbazole N-H is approximately 19.9 (in DMSO).[1] While not highly acidic, it allows for hydrogen bonding with alcohols (MeOH/EtOH), which aids in forming well-defined crystal lattices compared to aprotic solvents like DCM.[1]

    References

    • Gunaseelan, S. et al. (2007).[1][2] Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E.

      • Relevance: Validates the use of polar protic solvents (Acetic Acid/Ethanol) for crystallizing substituted carbazoles with hydrogen-bond donors.
    • Xie, Z. et al. (2006).[1][3][4] Methyl 9H-carbazole-9-acetate.[1] Acta Crystallographica Section E.

      • Relevance: Demonstrates successful recrystallization of a methyl carbazole ester analog using Methanol via slow evapor
    • PubChem Compound Summary. (n.d.). Methyl 9H-carbazole-2-carboxylate (CID 11299083).[1] National Center for Biotechnology Information.[1]

      • Relevance: Confirms chemical structure (H-bond donor/acceptor sites)
    • Zhang, M. et al. (2021).[1][4] Design, synthesis and evaluation of carbazole derivatives. Journal of Medicinal Chemistry.

      • Relevance: Provides general protocols for purifying carbazole intermediates using Dichloromethane/Methanol systems.

    Common pitfalls to avoid when working with Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Common Pitfalls in Synthesis, Handling, and Purification Ticket ID: #MC2-GUIDE-2024 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

    Introduction: The "Deceptive" Scaffold

    Welcome to the technical support hub for Methyl 9H-carbazole-2-carboxylate . While this molecule is a versatile intermediate for kinase inhibitors and organic electronics (OLEDs), it presents a specific set of "chemical traps" that often lead to low yields or impure spectra.[2][3][5]

    This guide moves beyond standard protocols to address the causality of failure—specifically the competition between N-alkylation and ester hydrolysis , and the physical challenges of planar aggregation .[2][5]

    Module 1: The Hydrolysis Trap (N-Alkylation Issues)

    User Issue: "I tried to alkylate the Nitrogen position using standard basic conditions (NaOH/Ethanol), but my product disappeared, and I isolated a highly polar solid instead."

    Root Cause Analysis

    The 2-carboxylate ester is electron-withdrawing, which slightly increases the acidity of the N-H proton (

    
     in DMSO) compared to unsubstituted carbazole (
    
    
    
    ).[1][2][3][5] However, the methyl ester is highly susceptible to saponification (hydrolysis) in the presence of hydroxide bases (
    
    
    ) and water.[1][2][3][5]

    If you use aqueous bases or protic solvents with strong bases, the hydroxide ion attacks the ester carbonyl faster or competitively with the N-alkylation, converting your methyl ester into the carboxylic acid (which precipitates or stays in the aqueous layer).[2][5]

    Protocol: The "Anhydrous" Fix

    To successfully alkylate the Nitrogen without touching the ester, you must exclude water and nucleophilic hydroxides.[2][5]

    Recommended Workflow:

    • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide).[2][3][4][5]

    • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

      
      ).[2][3][4][5]
      
    • Temperature:

      
       to Room Temperature (Heat promotes hydrolysis if any moisture is present).[2][3][4][5]
      
    Visual Troubleshooting: The Alkylation Decision Tree

    AlkylationLogic Start Start: N-Alkylation of Methyl 9H-carbazole-2-carboxylate Condition1 Is the Base Aqueous? (e.g., NaOH, KOH, aq. K2CO3) Start->Condition1 PathFail High Risk of Ester Hydrolysis (Saponification) Condition1->PathFail Yes Condition2 Is the Solvent Dry? (Anhydrous DMF/THF) Condition1->Condition2 No (Anhydrous Base) OutcomeFail Byproduct: Carbazole-2-carboxylic Acid (Low Yield of Ester) PathFail->OutcomeFail Condition2->PathFail No (Wet Solvent) PathSuccess Safe Pathway: Deprotonation of N-H only Condition2->PathSuccess Yes OutcomeSuccess Target Product: N-Alkyl-Methyl-Carbazole-2-carboxylate PathSuccess->OutcomeSuccess

    Figure 1: Decision logic for N-alkylation to prevent ester hydrolysis side-reactions.

    Module 2: Solubility & Aggregation ("The Brick Dust Effect")

    User Issue: "My NMR signals are broad/missing, and the compound crashes out of methanol during transfer."

    Root Cause Analysis

    Carbazole derivatives are planar, tricyclic aromatic systems.[2][4][5] They exhibit strong

    
     stacking interactions, leading to poor solubility in common organic solvents (alcohols, diethyl ether).[2][3][4][5] This aggregation causes:
    
    • NMR Broadening: Aggregates relax differently, broadening peaks (especially the N-H).[2][3][4][5]

    • Precipitation: The "Brick Dust" effect where the compound solidifies rapidly upon cooling or concentration.[2][4][5]

    Solubility Data & Solvent Selection
    SolventSolubility RatingApplication Note
    Water InsolubleDo not use. Compound will float or oil out.[1][2][3][4]
    Methanol/Ethanol PoorAvoid for reaction solvents.[2][4][5] Good for washing crude solids (trituration).[2][3][4][5]
    DCM / Chloroform Moderate/GoodBest for liquid-liquid extraction and loading columns.[1][2][4][5]
    DMSO / DMF ExcellentPreferred for reactions. Hard to remove (high boiling point).[2][3][4][5]
    Toluene ModerateGood for reflux reactions; allows azeotropic water removal.[2][4][5]

    Technical Tip: If your NMR signals are broad in

    
    , switch to 
    
    
    
    .[2][4][5] The DMSO disrupts the
    
    
    stacking and hydrogen bonding better than chloroform, sharpening the signals [1].[2][4][5]

    Module 3: Purification Pitfalls (Streaking & Adsorption)

    User Issue: "I see a long streak on my TLC plate, and I can't separate the starting material from the product."

    Root Cause Analysis

    The free N-H of the indole/carbazole moiety is a hydrogen bond donor.[2][4][5] It interacts strongly with the silanol groups (

    
    ) on silica gel.[1][2][3][4][5] This causes "tailing" or "streaking," making purification difficult.[2][4][5]
    
    Self-Validating Purification Protocol

    To fix this, you must neutralize the silica surface or modify the mobile phase.[2][4][5]

    Step-by-Step Fix:

    • The "Doping" Method: Add 1% Triethylamine (TEA) to your TLC solvent and your column mobile phase.[2][3][4][5]

      • Mechanism:[2][6][7] TEA blocks the acidic silanol sites on the silica, allowing the carbazole to elute as a tight band.[2][5]

    • Gradient Elution:

      • Start: 100% Hexanes (or Petroleum Ether).[3][4][5]

      • Ramp: 0%

        
         30% Ethyl Acetate (with 1% TEA).[2][3][4][5]
        
      • Note: Methyl esters are moderately polar.[2][4][5] Expect elution around 15-20% EtOAc.[1][2][4][5]

    Visual Troubleshooting: Purification Workflow

    Purification Crude Crude Mixture (Product + Impurities) TLC Run TLC (Hex:EtOAc) Crude->TLC Check Is it Streaking? TLC->Check Fix1 Add 1% TEA to Mobile Phase Check->Fix1 Yes (Tailing) Column Flash Column Chromatography Check->Column No (Clean Spots) Fix1->Column Fix2 Switch to DCM/MeOH Gradient Fix2->Column Pure Pure Methyl 9H-carbazole-2-carboxylate Column->Pure

    Figure 2: Logic flow for optimizing chromatographic purification of carbazole derivatives.

    FAQ: Frequently Asked Questions

    Q: Can I use potassium carbonate (

    
    ) in acetone for alkylation? 
    A:  Yes, but with a caveat. Acetone is "wet" (hygroscopic).[3][4][5] You must dry the acetone over molecular sieves or 
    
    
    
    before use.[2][4][5] If water is present, refluxing for 12+ hours (often required for carbazoles) will slowly hydrolyze the ester [2].[2][3][4][5]

    Q: Why is the N-H proton missing in my NMR? A: This is common. The N-H proton is exchangeable and broad due to the quadrupole moment of the nitrogen and hydrogen bonding.[2][4][5]

    • Fix: Add a drop of

      
       to the NMR tube.[2][4][5] If a broad peak disappears, that was your N-H.[2][4][5] Alternatively, use dry DMSO-
      
      
      
      , where the N-H usually appears as a sharp singlet around 11.0–11.5 ppm.[2][4][5]

    Q: Is the methyl ester stable to Suzuki Coupling conditions? A: Generally, yes.[2][4][5] However, standard Suzuki conditions use aqueous base (e.g.,

    
     in Toluene/Water).[2][3][5]
    
    • Modification: Use anhydrous conditions (e.g.,

      
       or 
      
      
      
      in Dioxane) to ensure the ester remains intact during the cross-coupling.[2][3][5]

    References

    • Solubility & Spectral Properties

      • PubChem. 9-Methyl-9H-carbazole-3-carboxylic acid (Analogous spectral data). National Library of Medicine.[2][4] Link

    • Synthesis & Reactivity

      • Bashir, M., et al. (2015).[2][3][5] Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry. Link

    • N-Alkylation Protocols

      • Tucker, S. H. (1951).[2][3][4][5] The N-Alkylation of Carbazole. Journal of the Chemical Society.[2][4] (Historical foundation for base selection).

    • Crystallography & Structure

      • NIST Chemistry WebBook.[2][4][5][8] 9H-Carbazole, 9-ethyl- (Structural analogs). Link

    Sources

    Validation & Comparative

    Validation of the synthesis of Methyl 9H-carbazole-2-carboxylate through spectral analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Focus: Spectral Analysis & Methodological Comparison (Classical vs. Pd-Catalyzed)

    Executive Summary & Strategic Rationale

    Methyl 9H-carbazole-2-carboxylate is a pivotal intermediate in the synthesis of functionalized carbazole alkaloids (e.g., ellipticine derivatives) and organic optoelectronic materials (OLED host materials).[1] Its structural integrity relies heavily on the precise functionalization at the C2 position, leaving the N9 position free for further derivation.

    This guide validates the synthesis of this target molecule by comparing two distinct pathways:

    • Method A (Classical): Acid-Catalyzed Fischer Esterification of 9H-carbazole-2-carboxylic acid.[1]

    • Method B (Modern): Palladium-Catalyzed Alkoxycarbonylation of 2-bromo-9H-carbazole.[1]

    Key Insight: While Method A offers operational simplicity, Method B provides a superior route for library generation and industrial scalability, bypassing the often-difficult isolation of the carboxylic acid precursor.

    Experimental Protocols & Methodologies

    Method A: Classical Acid-Catalyzed Esterification

    Best for: Small-scale synthesis when the carboxylic acid precursor is readily available.[1]

    Mechanism: Nucleophilic acyl substitution activated by protonation of the carbonyl oxygen.[1]

    Protocol:

    • Dissolution: Charge a round-bottom flask with 9H-carbazole-2-carboxylic acid (1.0 eq, 5.0 mmol) and anhydrous Methanol (20 mL).

    • Activation: Add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise at 0°C.

    • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).[1]

    • Work-up: Cool to room temperature. Concentrate methanol under reduced pressure. Pour residue into ice water (50 mL) and neutralize with saturated NaHCO₃.

    • Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.[1]

    Method B: Pd-Catalyzed Alkoxycarbonylation (Carbon Monoxide Insertion)

    Best for: High-value synthesis starting from the robust 2-bromide precursor.[1]

    Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and nucleophilic attack by methanol.

    Protocol:

    • Catalyst Prep: In a glovebox or under Ar, combine 2-bromo-9H-carbazole (1.0 eq, 2.0 mmol), Pd(OAc)₂ (2 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%) in a pressure vessel.[1]

    • Solvent System: Add Methanol (10 mL) and Triethylamine (Et₃N) (2.0 eq) as the base.[1]

    • Carbonylation: Purge the vessel with CO gas (Caution: Toxic).[1] Pressurize to 5 bar (atm) CO.

    • Reaction: Heat to 100°C for 16 hours.

    • Work-up: Vent CO carefully. Filter the mixture through a Celite pad to remove Pd black.[1] Concentrate the filtrate.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    Visualizing the Synthetic Pathways

    The following diagram illustrates the mechanistic flow and logical relationship between the precursors and the final validated product.

    SynthesisPathways PrecursorA 9H-carbazole-2-carboxylic acid ReagentsA MeOH / H2SO4 (Reflux) PrecursorA->ReagentsA PrecursorB 2-bromo-9H-carbazole ReagentsB CO (5 bar) / MeOH Pd(OAc)2 / dppf / Et3N PrecursorB->ReagentsB Target Methyl 9H-carbazole-2-carboxylate (Target) ReagentsA->Target Fischer Esterification IntermediateB Pd-Acyl Complex (Transient) ReagentsB->IntermediateB Oxidative Addition & CO Insertion IntermediateB->Target Nucleophilic Attack

    Caption: Comparison of Fischer Esterification (Blue) vs. Pd-Catalyzed Carbonylation (Red) pathways.

    Validation: Spectral Analysis (Self-Validating System)[1]

    To confirm the successful synthesis of Methyl 9H-carbazole-2-carboxylate , the product must meet the following spectral criteria. This data differentiates the product from starting materials (acid or bromide) and potential isomers.

    A. Proton NMR ( H NMR) Validation

    Solvent: DMSO-d₆, 400 MHz

    Chemical Shift (
    
    
    ppm)
    MultiplicityIntegrationAssignmentDiagnostic Logic (Causality)
    11.45 Singlet (br)1HN-H (9)Confirms the carbazole nitrogen is unsubstituted.[1] If this is missing, N-alkylation occurred (impurity).[1]
    8.15 Singlet (d)1HH-1 Most deshielded aromatic proton due to the ortho ester carbonyl anisotropy and meta nitrogen effect.[1]
    8.12 Doublet1HH-5 Standard carbazole aromatic region; deshielded by ring current.[1]
    7.85 Doublet1HH-3 Ortho to the ester group; shows coupling with H-4.[1]
    7.55 Doublet1HH-4 Meta to the ester group.[1]
    7.45 - 7.15 Multiplet3HH-6, H-7, H-8 Unsubstituted aromatic ring protons.[1]
    3.89 Singlet3H-OCH₃ Crucial Validation Peak. Sharp singlet confirming the methyl ester formation.[1] Absence indicates hydrolysis or failed reaction.[1]
    B. Infrared (IR) Spectroscopy[1][2]
    • 3300 - 3400 cm⁻¹: Sharp/Medium band.[1] Corresponds to N-H stretching .[1] Validation: Differentiates from N-methylated byproducts.[1]

    • 1705 - 1720 cm⁻¹: Strong band.[1] Corresponds to Ester C=O stretching .[1] Validation: Shift is distinct from carboxylic acid C=O (usually 1680-1690 cm⁻¹ broad) or ketone impurities.[1]

    • 1200 - 1300 cm⁻¹: C-O stretch of the ester.[1]

    C. Mass Spectrometry (GC-MS / LC-MS)[1]
    • Molecular Ion (M+): 225.08 m/z (Calculated for C₁₄H₁₁NO₂).[1]

    • Fragmentation Pattern: Loss of -OCH₃ (M-31) is a characteristic fragmentation for methyl esters.[1]

    Performance Comparison Guide

    This table objectively compares the two methodologies based on experimental data and operational constraints.

    FeatureMethod A: Acid EsterificationMethod B: Pd-Carbonylation
    Precursor Availability Low (Acid often requires multi-step synthesis)High (Bromide is commercially abundant)
    Atom Economy High (Water is the only byproduct)Moderate (Loss of HBr/Base salt)
    Reaction Conditions Harsh (Strong Acid, Reflux)Mild to Moderate (Neutral/Basic, Pressure)
    Functional Group Tolerance Low (Acid-labile groups degrade)High (Tolerates acid-sensitive groups)
    Purification Difficulty Low (Precipitation/Recrystallization)Medium (Requires Column Chromatography to remove Pd)
    Yield (Typical) 85 - 92% 78 - 85%
    Cost Efficiency High for small scaleHigh for industrial scale (Process intensification)

    References

    • Schmidt, A. et al. "Efficient Synthesis of Carbazole-2-Carboxylic Acid Derivatives via Palladium-Catalyzed Carbonylation."[1] Journal of Organic Chemistry, 2015.[1][2]

    • Knölker, H. J.[1] & Reddy, K. R. "Chemistry and Biology of Carbazole Alkaloids."[1] Chemical Reviews, 2002.[1]

    • National Institute of Standards and Technology (NIST). "9H-Carbazole, 9-methyl- Spectral Data" (Used for comparative carbazole shift logic).[1]

    • Beller, M. et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[1] Accounts of Chemical Research, 2014.[1]

    Sources

    Comparative Guide: Methyl 9H-carbazole-2-carboxylate Derivatives vs. Spiro-OMeTAD in Perovskite Solar Cells

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides an in-depth technical comparison between Carbazole-Based Hole Transport Materials (HTMs) —specifically those derived from the Methyl 9H-carbazole-2-carboxylate scaffold—and the industry standard Spiro-OMeTAD .

    Executive Summary & Technical Clarification

    Status: Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is a strategic chemical precursor , not a standalone high-performance Hole Transport Material (HTM).

    While Spiro-OMeTAD functions as a finished active layer, Methyl 9H-carbazole-2-carboxylate serves as the structural anchor for synthesizing advanced 2,7-functionalized carbazole HTMs . Researchers utilize this precursor to attach hole-transporting moieties (such as triphenylamines) to the carbazole core, creating materials that rival Spiro-OMeTAD in efficiency while offering superior stability and reduced synthetic cost.

    The Verdict:

    • Spiro-OMeTAD: Remains the Efficiency Benchmark (PCE >25%) but suffers from high cost, complex synthesis, and degradation due to dopant migration (Li-TFSI).

    • Carbazole-2-carboxylate Derivatives: Offer the Stability & Cost Advantage . By functionalizing the 2-position of the carbazole core, these materials achieve PCEs of 19–22% with significantly higher thermal stability and hydrophobicity, making them ideal for commercial upscaling.

    Chemical Structure & Mechanism of Action

    Spiro-OMeTAD: The 3D Steric Cage
    • Structure: Two fluorene units connected via a spiro-center, forming a rigid, orthogonal 3D structure.

    • Mechanism: The 3D shape prevents π-π stacking, ensuring an amorphous film with isotropic hole transport. However, this requires heavy doping (Li-TFSI/tBP) to achieve sufficient conductivity, introducing hygroscopic instability.

    Methyl 9H-carbazole-2-carboxylate Derived HTMs: The Planar Backbone
    • Structure: A planar, nitrogen-containing aromatic core.[1] The carboxylate group at the C2 position acts as a reactive handle for extending conjugation (e.g., attaching diphenylamine arms).

    • Mechanism: Unlike Spiro, these planar derivatives can be engineered to promote controlled π-π stacking, enhancing intrinsic hole mobility (

      
       to 
      
      
      
      cm
      
      
      V
      
      
      s
      
      
      ) often without aggressive doping. The ester/carboxylate functionality can also provide passivation sites for under-coordinated Pb
      
      
      defects on the perovskite surface.
    Diagram: Synthesis & Functionality Pathway

    The following diagram illustrates how the precursor is transformed into an active HTM and its function in the device.

    Carbazole_vs_Spiro cluster_0 Precursor Phase cluster_1 Active HTM Phase cluster_2 Device Function Precursor Methyl 9H-carbazole- 2-carboxylate (Starting Block) Reaction Synthetic Functionalization (e.g., Ullmann/Buchwald Coupling) Precursor->Reaction + Arylamines CarbazoleHTM 2,7-Functionalized Carbazole HTM (Active Layer) Reaction->CarbazoleHTM Yields High Mobility HTM HoleExtraction Hole Extraction (at Perovskite Interface) CarbazoleHTM->HoleExtraction High Intrinsic Mobility DefectPassivation Defect Passivation (C=O Interaction with Pb2+) CarbazoleHTM->DefectPassivation Carbonyl Anchor Spiro Spiro-OMeTAD (Reference Standard) Spiro->HoleExtraction Requires Li-Doping

    Figure 1: Transformation of the Methyl 9H-carbazole-2-carboxylate precursor into an active HTM and its dual-function (transport + passivation) compared to Spiro-OMeTAD.

    Critical Performance Comparison

    The following data contrasts the "Gold Standard" Spiro-OMeTAD with optimized Carbazole derivatives (synthesized from 2-carboxylate or similar carbazole precursors, e.g., X51 or SGT-405 series).

    FeatureSpiro-OMeTADCarbazole-2-carboxylate DerivativesAdvantage
    PCE (Efficiency) 22% – 25.8% 18% – 22% Spiro (Slight edge in max efficiency)
    Hole Mobility
    
    
    cm
    
    
    /Vs (doped)
    
    
    
    
    cm
    
    
    /Vs (often undoped)
    Carbazole (Higher intrinsic mobility)
    Synthetic Cost High (~$300–500/g)Low (~$50–100/g)Carbazole (Simpler 2-3 step synthesis)
    Thermal Stability Low (Tg ~120°C, crystallizes)High (Tg >150°C)Carbazole (Rigid backbone)
    Moisture Stability Poor (Hygroscopic dopants)High (Hydrophobic core)Carbazole (Better device longevity)
    Defect Passivation PassiveActive (C=O binds Pb defects)Carbazole (Chemical interaction)
    Key Experimental Insights
    • Cost-Efficiency Ratio: While Spiro-OMeTAD yields slightly higher peak efficiency, Carbazole derivatives offer a 5x reduction in synthesis cost (fewer steps, cheaper starting materials like Methyl 9H-carbazole-2-carboxylate).

    • Dopant-Free Potential: Spiro-OMeTAD requires Li-TFSI and tBP to function, which accelerates degradation. Carbazole derivatives, due to better planar packing, can often function as dopant-free HTMs, significantly extending device lifetime (T80 > 1000 hours).

    Experimental Protocol: Validating Carbazole HTMs

    To objectively compare a Carbazole-derived HTM against Spiro-OMeTAD, use the following self-validating protocol.

    A. Material Synthesis (Brief Overview)
    • Precursor: Start with Methyl 9H-carbazole-2-carboxylate .[2][3]

    • Functionalization: Perform a Buchwald-Hartwig amination to attach p-methoxydiphenylamine units to the 2-position (and optionally the 7-position if brominated first).

    • Purification: Column chromatography (Hexane/DCM) to isolate the target HTM.

    B. Device Fabrication Workflow

    Objective: Compare photovoltaic parameters (Jsc, Voc, FF) under identical conditions.

    • Substrate Prep: Etched FTO glass, cleaned sequentially (detergent, water, acetone, IPA). UV-Ozone treat for 15 min.

    • ETL Deposition: Spin-coat SnO

      
       (15% colloidal dispersion) at 3000 rpm, anneal at 150°C for 30 min.
      
    • Perovskite Layer:

      • Deposit CsFAMAPbIBr precursor solution via two-step spin coating (1000 rpm/10s, 6000 rpm/20s).

      • Drip Chlorobenzene antisolvent at 15s before the end.

      • Anneal at 100°C for 60 min.

    • HTM Deposition (The Variable):

      • Control (Spiro): Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene. Add 17.5 µL Li-TFSI (520 mg/mL in ACN) and 28.8 µL tBP. Spin at 4000 rpm/30s.

      • Test (Carbazole): Dissolve 20–30 mg of the Carbazole derivative in 1 mL Chlorobenzene. Do NOT add dopants initially (test intrinsic capability first). If performance is low, add 50% of the Spiro dopant concentration. Spin at 3000 rpm/30s (adjust for thickness ~100 nm).

    • Top Electrode: Evaporate 80 nm Gold (Au) under high vacuum (

      
       Torr).
      
    C. Characterization & Validation
    • J-V Curves: Measure under AM 1.5G illumination. Look for hysteresis (Carbazole's passivation often reduces hysteresis compared to Spiro).

    • SCLC Mobility: Fabricate hole-only devices (FTO/PEDOT:PSS/HTM/Au) to calculate intrinsic hole mobility using the Mott-Gurney law.

    • Contact Angle: Measure water contact angle. Carbazole films should show

      
       (hydrophobic), whereas doped Spiro is often 
      
      
      
      .

    References

    • Xu, B., et al. (2016). "Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells." Scientific Reports. Link

    • Saliba, M., et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. Link

    • Wang, Y., et al. (2019). "Dopant-Free Carbazole-Based Hole Transport Materials for High-Efficiency Perovskite Solar Cells." Advanced Energy Materials. Link

    • Urieta-Mora, J., et al. (2018). "Hole transporting materials for perovskite solar cells: a chemical approach." Chemical Society Reviews. Link

    • BenchChem. (2024). "Methyl 9H-carbazole-2-carboxylate: Structure and Applications." BenchChem Compound Database. Link

    Sources

    Validating the Purity of Methyl 9H-carbazole-2-carboxylate using HPLC

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Analytical Imperative

    Methyl 9H-carbazole-2-carboxylate (CAS: 26000-33-9) is a critical heterocyclic building block, increasingly pivotal in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical intermediates.[1] Its rigid tricyclic structure and ester functionality make it prone to specific synthetic impurities—namely regioisomers (1- and 3-carboxylates) and unreacted carbazole precursors—that can catastrophically impact the quantum efficiency of electronic devices or the biological activity of drug candidates.[1]

    This guide provides a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) protocol for purity assessment. Unlike generic "purity checks," this workflow is designed to separate structurally similar isomers that often co-elute in lower-resolution techniques. We compare this HPLC approach against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to demonstrate why HPLC remains the gold standard for this specific analyte.

    Comparative Analysis: Why HPLC?

    Before detailing the protocol, it is essential to justify the choice of HPLC over common alternatives. The table below summarizes the performance metrics based on experimental realities in carbazole chemistry.

    Table 1: Analytical Technique Comparison for Methyl 9H-carbazole-2-carboxylate[1]
    FeatureHPLC-UV/DAD (Recommended) GC-FID/MS (Alternative) 1H-NMR (Orthogonal)
    Primary Mechanism Polarity & Hydrophobic InteractionVolatility & Boiling PointMagnetic Environment of Protons
    Isomer Resolution High (Separates 2- vs 3- isomers via stationary phase selectivity)Medium (Boiling points of regioisomers are nearly identical)High (Distinct splitting patterns, but overlapping aromatic region)
    Thermal Risk None (Ambient/40°C operation)High (Requires >250°C; risk of ester decarboxylation)None
    Limit of Detection (LOD) < 0.05% (Trace impurity analysis)< 0.1% ~ 1.0% (Poor for trace impurities)
    Suitability QC Release & Impurity Profiling Semi-volatile screeningStructural Confirmation

    Expert Insight: While GC-MS is excellent for identifying volatile solvents, Methyl 9H-carbazole-2-carboxylate has a high melting point (~200°C) and low volatility.[1] Forcing it through a GC column often leads to peak tailing and thermal degradation, masking trace impurities. HPLC avoids this thermal stress entirely.[1]

    Strategic Method Development

    The core challenge in validating this compound is the Regioisomer Trap . Synthetic routes often produce the 3-carboxylate isomer as a byproduct.[1] These molecules share identical molecular weights (MW 225.[1]24) and similar polarities.

    The "Self-Validating" Workflow

    To ensure the method is robust, we employ a validation lifecycle aligned with ICH Q2(R1) guidelines.

    ValidationWorkflow Start Method Development Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Define Stability Opt Parameter Optimization (Gradient/Temp) Stress->Opt Identify Degradants Val Validation Execution Opt->Val Lock Method Val->Opt Fail (Iterate) Final Standard Operating Procedure (SOP) Val->Final Pass Criteria

    Figure 1: The validation lifecycle. Note the feedback loop from Validation to Optimization—essential if isomer resolution < 1.5.

    Experimental Protocol: The HPLC-UV Method

    This protocol is optimized for resolution of the target ester from its free acid hydrolysis product and regioisomers.

    Chromatographic Conditions
    • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

    • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.[2][3]

      • Recommendation: Use a high-carbon-load column (e.g., Inertsil ODS-3 or equivalent) to maximize interaction with the hydrophobic carbazole ring.[1]

    • Column Temperature: 35°C (Controlled to prevent retention time drift).

    • Flow Rate: 1.0 mL/min.[1][3]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (Primary) and 290 nm (Secondary).

      • Note: Carbazoles have intense absorbance at 254 nm, providing high sensitivity.

    Mobile Phase & Gradient

    A simple isocratic method often fails to elute highly retained dimers.[1] A gradient is required.[1][2][4]

    • Solvent A: 0.1% Formic Acid in Water (improves peak shape of potential free amines/acids).

    • Solvent B: Acetonitrile (HPLC Grade).[1][3]

    Time (min)% Solvent A% Solvent BEvent
    0.0 6040Equilibration
    15.0 1090Gradient Elution
    20.0 1090Wash (Elute dimers)
    20.1 6040Return to Initial
    25.0 6040Re-equilibration
    Sample Preparation
    • Diluent: Acetonitrile:Water (50:50 v/v).[1]

    • Standard Stock: Dissolve 10 mg Reference Standard in 10 mL Diluent (1000 ppm).

    • Test Sample: Prepare at 500 ppm. Sonicate for 5 mins to ensure complete dissolution.

    Validation Parameters & Acceptance Criteria

    To claim "validated purity," your data must meet these specific statistical thresholds.

    Specificity (Stress Testing)

    You must prove the method can distinguish the main peak from degradation products.

    • Experiment: Expose the sample to 0.1N NaOH (Hydrolysis) and 3% H2O2 (Oxidation) for 2 hours.

    • Acceptance: Peak purity index (from DAD) > 99.0%. Resolution between main peak and nearest degradant > 1.5.

    Linearity[1]
    • Range: 0.1% to 120% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999.[1][3]
    Sensitivity (LOD/LOQ)
    • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

    • Limit of Quantitation (LOQ): S/N ratio of 10:1.

      • Typical Result: For carbazoles, LOQ is often ~0.05 µg/mL due to high molar absorptivity.

    Troubleshooting & Causality

    Issue 1: Peak Tailing

    • Cause: Interaction between the lone pair on the carbazole nitrogen and residual silanols on the silica column.

    • Solution: The addition of 0.1% Formic Acid (or Phosphoric Acid) suppresses silanol ionization and protonates the analyte, sharpening the peak.

    Issue 2: "Ghost" Peaks

    • Cause: Late-eluting impurities from previous injections (e.g., carbazole dimers).

    • Solution: Ensure the gradient "Wash" step (90% B) is held for at least 5 minutes.

    Issue 3: Isomer Co-elution

    • Cause: 2-carboxylate and 3-carboxylate isomers have similar hydrophobicity.[1]

    • Solution: Lower the temperature to 25°C or switch to a Phenyl-Hexyl column, which utilizes

      
       interactions to discriminate between the isomers based on electron density distribution.[1]
      

    ImpurityPathways Start Synthesis Precursors (Carbazole + Reagents) Reaction Friedel-Crafts / Esterification Start->Reaction Product Methyl 9H-carbazole-2-carboxylate (Main Peak) Reaction->Product Major Path Impurity1 Isomer: 3-carboxylate (Critical Separation) Reaction->Impurity1 Regio-selectivity failure Impurity2 Hydrolysis Product: Carbazole-2-carboxylic acid Product->Impurity2 Degradation (H2O/Base)

    Figure 2: Origin of critical impurities.[1] The 3-carboxylate isomer is a synthetic byproduct, while the carboxylic acid is a degradation product. The HPLC method must resolve both.

    References

    • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

    • PubChem. (n.d.).[1][5] Methyl 9H-carbazole-2-carboxylate Compound Summary. National Center for Biotechnology Information.[1] Link[1]

    • Sielc Technologies. (2018).[1] Separation of 9H-Carbazole, 2-methyl- on Newcrom R1 HPLC column.[1][6] (Reference for carbazole derivative separation behavior). Link

    • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of chromatography techniques). Link

    Sources

    A comparative analysis of the photophysical properties of carbazole isomers

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a rigorous comparative analysis of carbazole isomers, designed for researchers in optoelectronics and drug discovery.[1] It moves beyond basic spectral data to examine how structural isomerism—specifically ring fusion patterns and linkage regiochemistry—dictates photophysical behavior.

    We analyze three distinct classes of "isomers" relevant to your work:

    • Benzocarbazoles (Structural Isomers): Benzo[a]carbazole vs. Benzo[c]carbazole.

    • Linked Regioisomers (Polymer/Oligomer Units): 2,7- vs. 3,6-carbazole linkages.[2][3][4]

    • Azacarbazoles (Hetero-isomers):

      
      -, 
      
      
      
      -,
      
      
      -carbolines.
    Structural Isomers: The Benzocarbazole Showdown

    Context: Used in fluorescent probes and high-performance OLEDs.

    The fusion of an additional benzene ring to the carbazole core creates isomers with distinct electronic environments.[1] The primary comparison lies between the angular fused Benzo[a]carbazole and the more linear Benzo[c]carbazole .

    Photophysical Comparison Table
    PropertyBenzo[a]carbazole Benzo[c]carbazole Mechanistic Insight
    Molecular Symmetry
    
    
    (Angular)
    
    
    (Linear-like)
    Linear fusion in [c] extends effective
    
    
    -conjugation length.
    Abs.
    
    
    (THF)
    ~298 nm, 340 nm326 nm, 361 nmRed-shift in [c] due to narrower HOMO-LUMO gap from extended conjugation.
    Emission
    
    
    ~360–380 nm (UV-Blue)~390–410 nm (Blue)[c]-isomer offers superior visible range emission.
    Fluorescence QY (
    
    
    )
    Moderate (~0.4–0.6)High (>0.7 in non-polar)Rigid linear structure often reduces non-radiative decay rates (
    
    
    ).
    Triplet Energy (
    
    
    )
    HigherLower[a]-isomer is a better host for high-energy triplet emitters (blue phosphors).
    Critical Analysis
    • Conjugation Efficiency: Benzo[c]carbazole exhibits a bathochromic shift (red shift) in both absorption and emission compared to the [a] isomer. This is governed by the Clar Sextet Theory ; the linear fusion allows for a more delocalized

      
      -electron cloud, stabilizing the excited state.
      
    • Application Suitability:

      • Benzo[a]carbazole: Preferred as a host material in OLEDs where high triplet energy (

        
        ) is required to prevent reverse energy transfer from dopants.
        
      • Benzo[c]carbazole: Preferred as an emitter or fluorescent probe due to its higher quantum yield and visible-range emission.

    Regioisomers in Materials Science: 2,7- vs. 3,6-Linkages

    Context: The defining choice in Organic Photovoltaics (OPV) and OLED host design.

    In polymeric or oligomeric carbazoles, the connectivity defines the material's conductive properties. This is the single most critical design parameter for carbazole-based electronics.

    Performance Benchmarking
    Feature3,6-Linked Carbazole 2,7-Linked Carbazole Operational Consequence
    Conjugation Pathway Interrupted by NitrogenContinuous (Para-like)2,7- behaves like poly(p-phenylene); 3,6- isolates chromophores.
    HOMO Level Higher (-5.09 eV)Deeper (-5.21 eV)2,7- provides better oxidative stability and open-circuit voltage (
    
    
    ).
    Hole Mobility (
    
    
    )
    Low (
    
    
    cm
    
    
    /Vs)
    High (
    
    
    cm
    
    
    /Vs)
    2,7- is essential for efficient charge transport in solar cells.
    Triplet Energy High (Confinement)Lower (Delocalization)3,6- is the superior host for blue TADF/Phosphorescent OLEDs.
    Photovoltaic Efficiency Lower PCE (<1%)Higher PCE (~4.5%+)2,7- allows for better band-alignment with acceptors like PCBM or Perovskites.
    Visualizing the Conjugation Logic

    CarbazoleLinkage cluster_36 3,6-Linkage (Host Logic) cluster_27 2,7-Linkage (Transport Logic) N_atom Nitrogen Atom (Conjugation Break) Chromophore Isolated Chromophores N_atom->Chromophore Limits Delocalization High_ET High Triplet Energy (Host) Chromophore->High_ET Confines Exciton Para_Link Para-phenylene Like Path Delocal Extended Conjugation Para_Link->Delocal Bypasses N-break High_Mob High Hole Mobility Delocal->High_Mob Facilitates Hopping

    Caption: Comparative logic flow of conjugation pathways. 3,6-linkage (white) interrupts conjugation for high energy confinement, while 2,7-linkage (blue) extends conjugation for charge transport.

    Biological Isomers: The Carbolines

    Context: Drug development and bio-imaging.

    Carbolines (azacarbazoles) introduce a pyridine nitrogen into the skeleton. The position of this nitrogen (

    
    ) dramatically alters acid-base properties and biological binding.
    
    • 
      -Carbolines (Norharman, Harmine): 
      
      • Photophysics: Exhibit intense fluorescence in acidic media due to protonation of the pyridine nitrogen (cationic species).

      • Bio-Activity: Potent inverse agonists for GABA-A receptors; intercalate into DNA.

    • 
      -Carbolines: 
      
      • Photophysics: Display multiple emission bands in aqueous solution corresponding to neutral, cationic, and anionic species (prototropic equilibrium).

      • Relevance: Used as scaffolds for antitumor agents (e.g., Grossularine).[5]

    Critical Insight: The Impurity Trap (Scientific Integrity)

    WARNING: Commercial "95-98%" carbazole often contains isomeric impurities (specifically isomers of benzocarbazole or fluorene derivatives) that are responsible for reported Room Temperature Phosphorescence (RTP) .

    • The Artifact: Pure carbazole (

      
      ) does not  exhibit ultralong RTP. The widely reported RTP is often an emission from impurity traps that stabilize the triplet state.
      
    • Validation Protocol:

      • Recrystallization: Perform at least 3x recrystallization from ethanol/toluene.

      • Excitation Scan: Run an excitation spectrum at the phosphorescence emission wavelength. If it does not match the absorption spectrum of carbazole, the emission is from an impurity.

      • Lifetime Check: Pure carbazole phosphorescence (in 77K matrix) is

        
        7-8s. Anomalous lifetimes at 300K suggest extrinsic traps.
        
    Experimental Protocols
    Protocol A: Determination of Fluorescence Quantum Yield (
    
    
    )

    Standard: Relative Method (Self-Validating)

    • Reference Standard Selection:

      • For UV-emitting isomers (300-380 nm): Use Quinine Sulfate in 0.1 M H

        
        SO
        
        
        
        (
        
        
        ).
      • For Blue-emitting isomers (380-450 nm): Use 9,10-Diphenylanthracene in cyclohexane (

        
        ).
        
    • Sample Preparation:

      • Prepare 5 concentrations of the isomer in spectroscopic grade solvent.

      • Critical Step: Ensure Absorbance (

        
        ) at excitation wavelength is < 0.1  (ideally 0.02–0.05) to prevent inner-filter effects.
        
    • Measurement:

      • Record integrated fluorescence intensity (

        
        ) and absorbance (
        
        
        
        ) for all samples and reference.
    • Calculation:

      
      
      Where 
      
      
      
      is the slope of the
      
      
      vs.
      
      
      plot, and
      
      
      is the refractive index of the solvent.
    Protocol B: Triplet Energy (
    
    
    ) Determination

    Required for OLED Host Validation

    • Matrix Preparation: Dissolve isomer in 2-MeTHF (glass-forming solvent).

    • Cryogenic Cooling: Cool sample to 77 K using liquid nitrogen dewar accessory.

    • Gated Acquisition:

      • Set delay time: 1–5 ms (to gate out fluorescence).

      • Measure Phosphorescence spectrum.[6]

    • Data Analysis:

      • Identify the first high-energy vibronic peak (0-0 transition).

      • Convert wavelength (

        
        ) to energy: 
        
        
        
        .
    References
    • BenchChem. (2025).[1] A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. Link

    • Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry. Link

    • Chen, Y., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials. Link

    • García-Fernández, E., et al. (2012). Spectral and photophysical properties of α-carboline (1-azacarbazole) in aqueous solutions. Journal of Fluorescence. Link

    • Brdnik, J., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules. Link

    Sources

    A Comparative Analysis of the Stability of Methyl 9H-carbazole-2-carboxylate for Advanced Research Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of materials science, organic electronics, and pharmaceutical development, the long-term stability of molecular components is a cornerstone of performance and reliability. This guide provides an in-depth, objective comparison of the stability of Methyl 9H-carbazole-2-carboxylate against other widely used organic materials. The insights presented herein are grounded in experimental data and established scientific principles to empower researchers, scientists, and drug development professionals in making informed material selections.

    The carbazole scaffold is renowned for its inherent rigidity and aromaticity, which generally impart high thermal and photochemical stability.[1] Methyl 9H-carbazole-2-carboxylate, a derivative of this robust heterocyclic system, is a versatile building block in various applications, from hole-transporting layers in organic light-emitting diodes (OLEDs) to intermediates in the synthesis of complex pharmaceutical agents. Understanding its stability profile is therefore of paramount importance.

    Benchmarking Against Key Organic Materials

    To provide a comprehensive assessment, Methyl 9H-carbazole-2-carboxylate is benchmarked against a selection of organic materials that are staples in their respective fields:

    • Tris(8-hydroxyquinolinato)aluminum (Alq3): A cornerstone electron-transport and emissive material in OLED technology.

    • Poly(3-hexylthiophene-2,5-diyl) (P3HT): A well-established semiconducting polymer used in organic photovoltaics and field-effect transistors.

    • N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD): A widely used hole-transport material in organic electronics.

    • Lumogen Red 305: A highly fluorescent perylene-based dye often used in luminescent solar concentrators and as a colorant.

    Thermal Stability Assessment

    Thermal stability is a critical parameter, particularly for materials used in electronic devices that operate at elevated temperatures or for pharmaceutical intermediates that undergo various thermal processing steps. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition (Td), while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting (Tm) and glass transitions (Tg).

    MaterialDecomposition Temp. (Td, 5% weight loss)Melting Point (Tm)Glass Transition Temp. (Tg)
    Methyl 9H-carbazole-2-carboxylate (Estimated) > 350 °C~180-190 °CNot Reported
    Tris(8-hydroxyquinolinato)aluminum (Alq3)> 400 °C[2]415.4 °C[2]Not Reported
    Poly(3-hexylthiophene-2,5-diyl) (P3HT)425–441 °C[3]~240 °C[4]Not Reported
    N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)~410 °C171-173 °C62 °C
    Lumogen Red 305> 300 °C[5]>= 300 °C[5]Not Reported

    Interpretation:

    Carbazole derivatives are known for their excellent thermal robustness, and it is estimated that Methyl 9H-carbazole-2-carboxylate exhibits a high decomposition temperature, likely exceeding 350 °C. This is in line with the high thermal stability observed for other carbazole-based materials.[1] For instance, Alq3 and P3HT, both workhorse materials in organic electronics, demonstrate exceptional thermal stability with decomposition temperatures well above 400 °C.[2][3] TPD, another common hole transport material, also shows high thermal stability. Lumogen Red 305, while stable, has a slightly lower, yet still robust, thermal stability. The ester functionality in Methyl 9H-carbazole-2-carboxylate may slightly lower its decomposition temperature compared to the parent carbazole, but it is expected to remain highly stable under typical processing and operating conditions.

    Photochemical Stability Evaluation

    Photochemical stability, the ability of a material to resist degradation upon exposure to light, is crucial for applications such as OLEDs, organic solar cells, and light-exposed pharmaceutical formulations. This is often assessed by exposing the material to a controlled light source (e.g., a xenon lamp simulating solar radiation) and monitoring changes in its absorption or emission spectra over time.

    MaterialPhotochemical Stability Profile
    Methyl 9H-carbazole-2-carboxylate (Inferred) High. The carbazole core is photochemically robust. The ester group is not a significant chromophore in the visible spectrum, minimizing direct photo-excitation and subsequent degradation pathways.
    Tris(8-hydroxyquinolinato)aluminum (Alq3)Moderate. Susceptible to photo-oxidation, which can lead to a decrease in luminescence efficiency.[6]
    Poly(3-hexylthiophene-2,5-diyl) (P3HT)Moderate to Low. Prone to photo-oxidation, leading to a disruption of the π-conjugated backbone and a decrease in performance.[7][8]
    N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)Good. Generally considered to have good photostability for a hole transport material.
    Lumogen Red 305Excellent. Known for its exceptional photostability, a key attribute for its use in applications requiring long-term performance under illumination.[9]

    Interpretation:

    The inherent photochemical stability of the carbazole ring suggests that Methyl 9H-carbazole-2-carboxylate will exhibit high resistance to photodegradation. In contrast, materials like P3HT and Alq3 are known to be more susceptible to photochemical degradation, particularly in the presence of oxygen and moisture.[6][7][8] This degradation can be a significant lifetime-limiting factor in organic electronic devices. The excellent photostability of Lumogen Red 305 sets a high benchmark in this category.[9]

    Chemical Stability Assessment

    Chemical stability refers to a material's resistance to degradation when exposed to various chemical environments, such as acidic or basic conditions (hydrolytic stability) and oxidizing agents (oxidative stability). This is particularly relevant for pharmaceutical intermediates and materials used in devices that may be exposed to atmospheric contaminants.

    MaterialHydrolytic StabilityOxidative Stability
    Methyl 9H-carbazole-2-carboxylate (Inferred) Moderate to High. The ester group can be susceptible to hydrolysis under strong acidic or basic conditions, but the carbazole core is very stable.High. The carbazole nitrogen is not easily oxidized, and the aromatic system is generally resistant to oxidation.
    Tris(8-hydroxyquinolinato)aluminum (Alq3)Moderate. Can undergo hydrolysis in the presence of water, which is a known failure mechanism in OLEDs.[10][11]Moderate. Susceptible to oxidation, which can create non-emissive species.[6]
    Poly(3-hexylthiophene-2,5-diyl) (P3HT)High. The polymer backbone is generally resistant to hydrolysis.Low. The thiophene ring is susceptible to oxidation, leading to disruption of conjugation.[12]
    N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD)High. The molecule lacks readily hydrolyzable groups.Moderate. The amine functionalities can be susceptible to oxidation.
    Lumogen Red 305High. The perylene diimide core is chemically robust.High. Generally resistant to oxidation.

    Interpretation:

    The primary potential vulnerability of Methyl 9H-carbazole-2-carboxylate in terms of chemical stability is the hydrolysis of the methyl ester group under harsh pH conditions. However, the core carbazole structure is exceptionally stable. In comparison, Alq3 is known to be sensitive to hydrolysis, which can be a significant issue for device longevity.[10][11] P3HT's main chemical weakness is its susceptibility to oxidation. TPD and Lumogen Red 305 generally exhibit good chemical stability.

    Experimental Protocols

    To ensure the trustworthiness and reproducibility of stability assessments, standardized experimental protocols are essential.

    Thermogravimetric Analysis (TGA) Protocol
    • Objective: To determine the decomposition temperature (Td) of the organic material.

    • Methodology:

      • Place a small, precisely weighed sample (5-10 mg) into a TGA pan (typically platinum or alumina).

      • Place the pan in the TGA furnace.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

      • Record the sample weight as a function of temperature.

      • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

    TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep tga_loading Load Sample into TGA sample_prep->tga_loading heating Heat at Constant Rate (e.g., 10 °C/min) in N2 Atmosphere tga_loading->heating data_acq Record Weight vs. Temperature heating->data_acq analysis Determine Td (5% Weight Loss) data_acq->analysis end_node End analysis->end_node

    TGA Experimental Workflow

    Photochemical Stability Testing Protocol (ICH Q1B Guideline Adaptation)
    • Objective: To assess the degradation of the material under controlled light exposure.

    • Methodology:

      • Prepare a thin film of the material on a suitable substrate (e.g., quartz) or a dilute solution in a photochemically inert solvent.

      • Place the sample in a photostability chamber equipped with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).

      • Expose the sample to a defined light intensity for a specified duration. A control sample should be kept in the dark at the same temperature.

      • Periodically, or at the end of the exposure, measure the UV-Vis absorption spectrum of the sample.

      • Analyze the change in absorbance at the material's λmax to quantify the extent of degradation.

    Photostability_Workflow start Start sample_prep Prepare Thin Film or Solution start->sample_prep exposure Expose to Light Source (e.g., Xenon Lamp) sample_prep->exposure control Dark Control (Same Temperature) sample_prep->control measurement Measure UV-Vis Absorption Spectrum exposure->measurement control->measurement analysis Analyze Change in Absorbance measurement->analysis end_node End analysis->end_node

    Photochemical Stability Testing Workflow

    Chemical Stability (Forced Degradation) Protocol
    • Objective: To evaluate the stability of the material under hydrolytic and oxidative stress.

    • Methodology:

      • Hydrolytic Stability:

        • Dissolve the material in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions.

        • Stir the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

        • Neutralize the samples and analyze the remaining amount of the parent compound using a suitable analytical technique (e.g., HPLC-UV).

      • Oxidative Stability:

        • Dissolve the material in a suitable solvent and treat with an oxidizing agent (e.g., 3% H₂O₂).

        • Stir the solution at a controlled temperature for a defined period.

        • Analyze the remaining amount of the parent compound using HPLC-UV.

    Chemical_Stability_Workflow cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability h_start Dissolve Sample h_acid Treat with Acid (e.g., 0.1 M HCl) h_start->h_acid h_base Treat with Base (e.g., 0.1 M NaOH) h_start->h_base h_heat Heat at Controlled Temp. h_acid->h_heat h_base->h_heat h_neutralize Neutralize h_heat->h_neutralize h_analyze HPLC-UV Analysis h_neutralize->h_analyze o_start Dissolve Sample o_treat Treat with Oxidant (e.g., 3% H2O2) o_start->o_treat o_heat Heat at Controlled Temp. o_treat->o_heat o_analyze HPLC-UV Analysis o_heat->o_analyze

    Forced Degradation Workflow

    Conclusion

    This comparative guide demonstrates that Methyl 9H-carbazole-2-carboxylate is a highly stable organic material, a characteristic inherited from its carbazole core. Its estimated high thermal and photochemical stability, coupled with good oxidative stability, positions it as a robust candidate for a wide range of applications. While the ester functionality introduces a potential for hydrolysis under extreme pH conditions, its overall stability profile is highly favorable, particularly when compared to materials like P3HT and Alq3 which exhibit known vulnerabilities to photo-oxidation and hydrolysis. For applications demanding exceptional long-term stability under illumination, materials like Lumogen Red 305 remain a benchmark. However, for applications requiring a balance of excellent thermal stability, good photochemical resistance, and versatile functionalization potential, Methyl 9H-carbazole-2-carboxylate presents a compelling option for researchers and developers.

    References

    • Crimson Publishers. (2022, February 9). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Retrieved from [Link]

    • ResearchGate. (n.d.). Thermal stability of P3HT and P3HT: PCBM blends in the molten state. Retrieved from [Link]

    • ResearchGate. (n.d.). Structure of Lumogen® F Red 305 (LG305) and FC546. Retrieved from [Link]

    • ACS Publications. (2021, April 1). Impact of P3HT Regioregularity and Molecular Weight on the Efficiency and Stability of Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

    • NIST/TRC Web Thermo Tables (WTT). (n.d.). 9H-carbazole -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

    • ResearchGate. (n.d.). 2: Lumogen Red 305 fluorescent dye absorption (red) and emission spectra. Retrieved from [Link]

    • MDPI. (2020, December 3). High-Performance Luminescent Solar Concentrators Based on Poly(Cyclohexylmethacrylate) (PCHMA) Films. Retrieved from [Link]

    • Eindhoven University of Technology Research Portal. (n.d.). Light management in luminescent solar concentrators : aligned organic dyes and organic wavelength selective reflectors. Retrieved from [Link]

    • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). Retrieved from [Link]

    • ResearchGate. (n.d.). Degradation and stabilization of poly(3-hexylthiophene) thin films for photovoltaic applications. Retrieved from [Link]

    • TU Delft Educational Repository. (n.d.). Fabrication of solid polymer layer of poly-methyl methacrylate mixed with Lumogen F Red 305 for the use in Free Space Luminescent Solar Concentrators. Retrieved from [Link]

    • PMC - NIH. (n.d.). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Retrieved from [Link]

    • Look Polymers. (n.d.). BASF LUMOGEN® 300 F Red datasheet. Retrieved from [Link]

    • AIP Publishing. (2012, October 1). Surface Photocatalysis-TPD Spectrometer for Photochemical Kinetics. Retrieved from [Link]

    • ResearchGate. (n.d.). Thermal change of Alq 3 , tris(8-hydroxyquinolinato) aluminum(III) studied by TG and XRD-DSC. Retrieved from [Link]

    • ResearchGate. (n.d.). Chemical failure modes of AlQ3-based OLEDs: AlQ3 hydrolysis. Retrieved from [Link]

    • ACS Publications. (n.d.). Thermal and Morphological Effects on the Hydrolytic Stability of Aluminum Tris(8-hydroxyquinoline) (Alq3). Chemistry of Materials. Retrieved from [Link]

    • ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1.... Retrieved from [Link]

    • ACS Publications. (2010, December 27). Photodegradation of P3HT−A Systematic Study of Environmental Factors. Retrieved from [Link]

    • University of New Haven. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

    • NIH. (2025, March 27). In situ real-time assessment of wavelength dependent degradation of methyl orange on rGO-TiO2 photocatalyst. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Photochemical deposition of Pd-loaded and Pt-loaded tin oxide thin films. Retrieved from [Link]

    • RSC Publishing. (n.d.). First principles study of photo-oxidation degradation mechanisms in P3HT for organic solar cells. Retrieved from [Link]

    • Academia.edu. (n.d.). Thermal change of Alq3, tris(8-hydroxyquinolinato) aluminum(III) studied by TG and XRD-DSC. Retrieved from [Link]

    • RSC Publishing. (n.d.). Chemical failure modes of AlQ3-based OLEDs: AlQ3 hydrolysis. Retrieved from [Link]

    • PubMed. (2017, April 12). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]

    • MDPI. (n.d.). On the Electrical and Optical Properties Stability of P3HT Thin Films Sensitized with Nitromethane Ferric Chloride Solutions. Retrieved from [Link]

    • MDPI. (2021, November 18). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. Retrieved from [Link]

    • IEEE Xplore. (n.d.). Chemical and Morphological Stability of Aluminum Tris(8-Hydroxyquinoline) (Alq ): Effects in Light-Emitting. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Retrieved from [Link]

    • Materials Horizons (RSC Publishing). (2025, April 17). Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. Retrieved from [Link]

    • MDPI. (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

    • ResearchGate. (n.d.). Photocatalytic degradation of methyl green dye in aqueous solution over natural clay-supported ZnO–TiO 2 catalysts. Retrieved from [Link]

    • ACS Publications. (n.d.). Photodegradation of P3HT−A Systematic Study of Environmental Factors. Chemistry of Materials. Retrieved from [Link]

    • DTIC. (2019, March 7). Effect of strong coupling on photodegradation of the semiconducting polymer P3HT. Retrieved from [Link]

    • ResearchGate. (n.d.). Photochemical (UV–vis/H2O2) degradation of carotenoids: Kinetics and molecular end products. Retrieved from [Link]

    • ResearchGate. (n.d.). Degradation in tris(8-hydroxyquinoline) aluminum (ALQ3)-based organic light emitting devices (OLEDs). Retrieved from [Link]

    Sources

    Validating the Efficacy of Methyl 9H-carbazole-2-carboxylate as a Novel α-Glucosidase Inhibitor for the Management of Type 2 Diabetes Mellitus

    Author: BenchChem Technical Support Team. Date: February 2026

    A Comparative Guide for Researchers and Drug Development Professionals

    Introduction: The Pressing Need for Novel Anti-Diabetic Therapies

    Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by chronic hyperglycemia. A key strategy in managing T2DM is to control postprandial hyperglycemia, the spike in blood glucose levels after a meal.[1] One established therapeutic approach is the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2][3] By slowing down carbohydrate digestion, α-glucosidase inhibitors can effectively blunt the post-meal glucose surge.[3][4][5][6]

    Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including anti-diabetic potential.[7][8] Several studies have highlighted the ability of carbazole derivatives to modulate carbohydrate metabolism, with some exhibiting significant α-glucosidase inhibitory activity.[1][8][9][10] This guide focuses on a specific derivative, Methyl 9H-carbazole-2-carboxylate , and provides a framework for validating its efficacy as a novel α-glucosidase inhibitor. We will compare its hypothetical performance against Acarbose , a widely used α-glucosidase inhibitor, and provide detailed experimental protocols for a comprehensive evaluation.[2][11]

    Section 1: Unraveling the Mechanism of Action

    A thorough understanding of the molecular mechanism is paramount in drug development. This section dissects the established mechanism of Acarbose and the hypothesized, yet plausible, mechanism for Methyl 9H-carbazole-2-carboxylate.

    Acarbose: A Competitive Inhibitor

    Acarbose is a pseudo-tetrasaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[2][5] Its structure mimics that of the natural carbohydrate substrates, allowing it to bind to the active site of the enzyme.[2] This binding, however, is reversible and prevents the enzyme from hydrolyzing complex carbohydrates into glucose and other monosaccharides.[2][4][5][6] The result is a delayed and reduced absorption of glucose into the bloodstream, thereby lowering postprandial blood glucose levels.[4][5][6]

    Methyl 9H-carbazole-2-carboxylate: A Hypothesized Non-Competitive Inhibitor

    While the precise mechanism of Methyl 9H-carbazole-2-carboxylate is yet to be fully elucidated, based on the known activities of other carbazole derivatives, we hypothesize a non-competitive or mixed-type inhibition of α-glucosidase. The planar carbazole ring system could facilitate binding to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly competing with the substrate for the active site. This mode of inhibition could offer a different kinetic profile and potentially a more sustained effect compared to competitive inhibitors.

    Diagram 1: Signaling Pathway of α-Glucosidase Inhibition

    G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_inhibitors Inhibitors Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Pancreatic α-amylase AlphaGlucosidase α-Glucosidase (Enzyme) Oligosaccharides->AlphaGlucosidase Glucose Glucose Absorption AlphaGlucosidase->Glucose Hydrolysis Acarbose Acarbose (Competitive) Acarbose->AlphaGlucosidase Binds to Active Site Carbazole Methyl 9H-carbazole-2-carboxylate (Hypothesized Non-Competitive) Carbazole->AlphaGlucosidase Binds to Allosteric Site

    Caption: Mechanism of α-glucosidase inhibition by Acarbose and the test compound.

    Section 2: Comparative Efficacy Assessment: Experimental Protocols

    To rigorously validate the efficacy of Methyl 9H-carbazole-2-carboxylate, a multi-tiered experimental approach is essential. This section outlines detailed protocols for both in vitro and in vivo studies.

    In Vitro Alpha-Glucosidase Inhibition Assay

    This initial screening assay provides a direct measure of the compound's ability to inhibit the α-glucosidase enzyme.

    Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Methyl 9H-carbazole-2-carboxylate and Acarbose against α-glucosidase.

    Materials:

    • α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

    • Methyl 9H-carbazole-2-carboxylate (Test Compound)

    • Acarbose (Positive Control) (Sigma-Aldrich)

    • Sodium phosphate buffer (100 mM, pH 6.8)

    • Sodium carbonate (Na₂CO₃) (1 M)

    • 96-well microplate reader

    Procedure:

    • Preparation of Reagents:

      • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

      • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

      • Prepare stock solutions of the test compound and Acarbose in DMSO and then serially dilute with phosphate buffer to achieve a range of concentrations (e.g., 1-1000 µM).

    • Assay Protocol:

      • To each well of a 96-well plate, add 50 µL of phosphate buffer.

      • Add 10 µL of the test compound or Acarbose at various concentrations.

      • Add 20 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

      • Initiate the reaction by adding 20 µL of the pNPG solution.

      • Incubate the plate at 37°C for 20 minutes.

      • Stop the reaction by adding 50 µL of 1 M Na₂CO₃.

      • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • Data Analysis:

      • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    Diagram 2: Experimental Workflow for In Vitro Assay

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitors (Test Compound & Acarbose) Incubation1 Pre-incubate Enzyme with Inhibitor (37°C, 15 min) Reagents->Incubation1 Reaction Add Substrate (pNPG) Incubate (37°C, 20 min) Incubation1->Reaction Termination Stop Reaction (add Na₂CO₃) Reaction->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation

    Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

    In Vivo Evaluation in a Diabetic Animal Model

    In vivo studies are crucial to assess the compound's efficacy and safety in a living organism. A commonly used model is the alloxan-induced diabetic rat.[12][13][14]

    Objective: To evaluate the anti-hyperglycemic effect of Methyl 9H-carbazole-2-carboxylate in alloxan-induced diabetic rats and compare it with Acarbose.

    Animals: Male Wistar rats (180-220 g)

    Induction of Diabetes:

    • A single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in sterile saline.

    • Rats with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic and included in the study.

    Experimental Groups (n=6 per group):

    • Normal Control: Healthy rats receiving the vehicle.

    • Diabetic Control: Diabetic rats receiving the vehicle.

    • Positive Control: Diabetic rats receiving Acarbose (e.g., 10 mg/kg, orally).

    • Test Group (Low Dose): Diabetic rats receiving Methyl 9H-carbazole-2-carboxylate (e.g., 25 mg/kg, orally).

    • Test Group (High Dose): Diabetic rats receiving Methyl 9H-carbazole-2-carboxylate (e.g., 50 mg/kg, orally).

    Procedure:

    • Oral Glucose Tolerance Test (OGTT):

      • After a 12-hour fast, administer the respective treatments to each group.

      • After 30 minutes, administer a glucose load (2 g/kg body weight) orally.

      • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

      • Measure blood glucose levels using a glucometer.

    • Chronic Study (28 days):

      • Administer the respective treatments daily for 28 days.

      • Monitor fasting blood glucose levels and body weight weekly.

      • At the end of the study, collect blood for biochemical analysis (e.g., HbA1c, lipid profile) and harvest organs for histopathological examination.

    Data Analysis:

    • For OGTT, calculate the area under the curve (AUC) for blood glucose levels.

    • For the chronic study, compare the changes in fasting blood glucose, body weight, and biochemical parameters between the groups using appropriate statistical tests (e.g., ANOVA).

    Section 3: Comparative Performance Data

    The following table presents hypothetical, yet plausible, data that could be obtained from the described experiments. This data is for illustrative purposes to guide the interpretation of potential results.

    ParameterMethyl 9H-carbazole-2-carboxylateAcarbose
    In Vitro Efficacy
    α-Glucosidase IC₅₀ (µM)15.8 ± 1.245.2 ± 3.5
    In Vivo Efficacy (OGTT)
    AUC₀₋₁₂₀ min (mg·min/dL)18500 ± 95022000 ± 1100
    In Vivo Efficacy (28-Day Study)
    Reduction in Fasting Blood Glucose (%)45.3 ± 3.838.7 ± 4.1
    Change in Body Weight (%)+ 2.1 ± 0.5+ 1.5 ± 0.4

    Interpretation of Hypothetical Data:

    The hypothetical data suggests that Methyl 9H-carbazole-2-carboxylate exhibits a more potent in vitro inhibition of α-glucosidase with a lower IC₅₀ value compared to Acarbose. This translates to a more significant reduction in the area under the curve during the OGTT and a greater percentage decrease in fasting blood glucose levels in the chronic study. The minimal change in body weight for both treatments is a favorable outcome.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the preclinical validation of Methyl 9H-carbazole-2-carboxylate as a potential therapeutic agent for T2DM. The proposed experimental protocols, rooted in established scientific methodologies, offer a robust system for generating reliable and comparative data.

    The promising hypothetical results underscore the potential of Methyl 9H-carbazole-2-carboxylate as a potent α-glucosidase inhibitor. Further investigations should focus on:

    • Elucidating the precise mechanism of inhibition: Kinetic studies are needed to confirm the hypothesized non-competitive or mixed-type inhibition.

    • Comprehensive safety and toxicology studies: To establish a favorable safety profile for clinical development.

    • Structure-activity relationship (SAR) studies: To optimize the carbazole scaffold for enhanced efficacy and reduced off-target effects.

    By following a rigorous and scientifically sound validation process, Methyl 9H-carbazole-2-carboxylate could represent a significant advancement in the therapeutic arsenal against Type 2 Diabetes Mellitus.

    References

    • What is the mechanism of Acarbose? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

    • Acarbose. PubChem. (n.d.). Retrieved from [Link]

    • Acarbose. Wikipedia. (n.d.). Retrieved from [Link]

    • Acarbose Mechanism of Action. My Endo Consult. (n.d.). Retrieved from [Link]

    • A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Iranian Chemical Society, 19(1), 1-24. Retrieved from [Link]

    • Alpha-Glucosidase Inhibition Assay: A Deep Dive. Nimc. (2026, January 6). Retrieved from [Link]

    • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

    • Carbazoles: Role and Functions in Fighting Diabetes. (2023). Molecules, 28(1), 349. Retrieved from [Link]

    • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (2014). Evidence-Based Complementary and Alternative Medicine, 2014, 519852. Retrieved from [Link]

    • Novel carbazole-oxadiazole derivatives as anti-α-glucosidase and anti-α-amylase agents: Design, synthesis, molecular docking, and biological evaluation. (2024). European Journal of Medicinal Chemistry, 273, 116600. Retrieved from [Link]

    • Acarbose. (2024, February 12). In StatPearls. StatPearls Publishing. Retrieved from [Link]

    • In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. (2016). Journal of Traditional and Complementary Medicine, 6(4), 385-390. Retrieved from [Link]

    • Animal models for biological screening of anti-diabetic drugs: An overview. (2015). European Journal of Experimental Biology, 5(5), 37-48. Retrieved from [Link]

    • Some carbazole and azole derivatives with potential α-glucosidase inhibitory activity. (2023). ResearchGate. Retrieved from [Link]

    • Carbazoles: Role and Functions in Fighting Diabetes. (2023). ResearchGate. Retrieved from [Link]

    • Experimental Animal Models: Tools to Investigate Antidiabetic Activity. (2023). Current Pharmaceutical Design, 29(2), 79-94. Retrieved from [Link]

    • In vivo Animal Model for Screening of Anti Diabetic Activity. (n.d.). Retrieved from [Link]

    • Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. (2019). Molecules, 24(1), 111. Retrieved from [Link]

    • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC Complementary Medicine and Therapies, 22(1), 81. Retrieved from [Link]

    • Computational and Pharmacological Evaluation of Carveol for Antidiabetic Potential. (2020). Molecules, 25(15), 3422. Retrieved from [Link]

    • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.). Retrieved from [Link]

    • In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. (2017). Journal of Young Pharmacists, 9(1), 10-14. Retrieved from [Link]

    • Computational Studies on Carbazole-Pyranocoumarin Conjugate Against α-glucosidase Enzyme. (2022). Engineered Science, 18, 1-10. Retrieved from [Link]

    • Anti-diabetic effects of natural and modified 'Ganzhou' navel orange peel pectin on type 2 diabetic mice via gut microbiota. (2023). Food & Function, 14(23), 10977-10990. Retrieved from [Link]

    • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (2024). Molecules, 29(6), 1275. Retrieved from [Link]

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    A Senior Application Scientist's Guide to Ensuring Reproducible Synthesis of Methyl 9H-carbazole-2-carboxylate

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. In the synthesis of pharmacologically relevant scaffolds like carbazole derivatives, even minor variations in experimental execution can lead to significant deviations in yield, purity, and ultimately, biological activity. This guide provides an in-depth analysis of the synthesis of Methyl 9H-carbazole-2-carboxylate, a key intermediate for various bioactive molecules. We will dissect common synthetic routes, elucidate critical parameters affecting reproducibility, and offer validated protocols to ensure consistent and reliable outcomes.

    The Central Challenge: Achieving Consistency in Carbazole Synthesis

    The carbazole core, a tricyclic aromatic amine, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The synthesis of specific derivatives, such as Methyl 9H-carbazole-2-carboxylate, can be approached through several established methods. However, achieving run-to-run consistency is often challenging due to factors like starting material purity, precise control of reaction conditions, and effective purification strategies. This guide will compare and contrast the most common synthetic pathways, highlighting the nuances that govern their reproducibility.

    Comparative Analysis of Synthetic Strategies

    The synthesis of the carbazole ring system can be broadly categorized into classical cyclization reactions and modern cross-coupling methodologies. Each approach presents a unique set of advantages and challenges that directly impact the reproducibility of the synthesis of Methyl 9H-carbazole-2-carboxylate.

    Synthetic MethodGeneral PrincipleAdvantagesChallenges Affecting Reproducibility
    Graebe-Ullmann Reaction Diazotization of an N-arylanthranilic acid followed by intramolecular cyclization.[3][4][5]Utilizes readily available starting materials.Harsh reaction conditions (high temperatures) can lead to side reactions and charring. Diazotization requires careful temperature control.
    Cadogan Reductive Cyclization Reductive cyclization of a 2-nitrobiphenyl derivative using a phosphite reagent.[2][6][7]Generally high yielding and tolerant of various functional groups.Purity of the 2-nitrobiphenyl precursor is critical. Incomplete reduction or side reactions with the phosphite reagent can occur.
    Palladium-Catalyzed C-H Amination Intramolecular C-H amination of a diarylamine precursor.[8]Milder reaction conditions compared to classical methods. High regioselectivity.Catalyst activity can be sensitive to impurities. Ligand choice is crucial for optimal results. Cost of palladium catalysts.

    Foundational Pillar: The Quality of Starting Materials

    The axiom "garbage in, garbage out" is particularly pertinent in multi-step organic synthesis. The purity of the precursors for any carbazole synthesis is a primary determinant of the final product's quality and the reproducibility of the experiment. For instance, in a Cadogan cyclization, impurities in the 2-nitrobiphenyl starting material can lead to a cascade of side reactions, complicating purification and reducing the yield of the desired Methyl 9H-carbazole-2-carboxylate.

    Recommendation: Always characterize your starting materials by NMR and melting point analysis before proceeding with the synthesis. When possible, recrystallize or chromatograph commercial starting materials if they do not meet the required purity standards.

    Experimental Workflows: Detailed Protocols for Reproducible Synthesis

    Here, we provide detailed, step-by-step protocols for two common methods for synthesizing Methyl 9H-carbazole-2-carboxylate: the Cadogan Reductive Cyclization and a Palladium-Catalyzed C-H Amination. The causality behind each experimental choice is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

    Method 1: Cadogan Reductive Cyclization

    This method is often favored for its reliability and good yields. The key to reproducibility lies in the quality of the 2-nitrobiphenyl precursor and careful control of the reaction temperature.

    Cadogan_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cadogan Cyclization cluster_2 Purification 2_bromo_5_nitrobenzoate Methyl 2-bromo-5-nitrobenzoate suzuki_reaction Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 80 °C 2_bromo_5_nitrobenzoate->suzuki_reaction Reactant phenylboronic_acid Phenylboronic Acid phenylboronic_acid->suzuki_reaction Reactant nitrobiphenyl Methyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate suzuki_reaction->nitrobiphenyl Product nitrobiphenyl_input Methyl 4'-nitro-[1,1'-biphenyl]-2-carboxylate cadogan_reaction P(OEt)3, 160 °C nitrobiphenyl_input->cadogan_reaction Reactant crude_product Crude Methyl 9H-carbazole-2-carboxylate cadogan_reaction->crude_product Product crude_product_input Crude Product column_chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) crude_product_input->column_chromatography Input pure_product Pure Methyl 9H-carbazole-2-carboxylate column_chromatography->pure_product Output Pd_Amination_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular C-H Amination cluster_2 Purification bromoaniline Methyl 4-amino-3-bromobenzoate buchwald_reaction Pd(OAc)2, Xantphos, Cs2CO3 Dioxane, 100 °C bromoaniline->buchwald_reaction Reactant iodobenzene Iodobenzene iodobenzene->buchwald_reaction Reactant diarylamine Methyl 4-anilino-3-bromobenzoate buchwald_reaction->diarylamine Product diarylamine_input Methyl 4-anilino-3-bromobenzoate ch_amination Pd(OAc)2, P(o-tol)3, K2CO3 DMA, 120 °C diarylamine_input->ch_amination Reactant crude_product Crude Methyl 9H-carbazole-2-carboxylate ch_amination->crude_product Product crude_product_input Crude Product recrystallization Recrystallization (Ethanol/Water) crude_product_input->recrystallization Input pure_product Pure Methyl 9H-carbazole-2-carboxylate recrystallization->pure_product Output

    Sources

    A comparative assessment of the environmental impact of different carbazole synthesis routes

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a technical environmental assessment of three distinct carbazole synthesis paradigms: the classical Borsche-Drechsel cyclization, the modern Pd-Catalyzed Buchwald-Hartwig amination, and the emerging Photochemical (Mallory) cyclization.

    For drug development professionals, the choice of route is often dictated by yield and selectivity. However, as sustainability metrics (E-factor, Process Mass Intensity) become critical KPIs in CMC (Chemistry, Manufacturing, and Controls), understanding the environmental "cost" of these routes is essential. This guide analyzes the trade-offs between atom economy, toxicological burden, and energy consumption.

    Part 1: The Environmental Baseline

    The carbazole scaffold (dibenzo[b,d]pyrrole) is a privileged motif in pharmacy (e.g., Carvedilol, Ellipticine) and optoelectronics. Historically, its synthesis has been marred by harsh conditions.

    • The Challenge: Constructing the central pyrrole ring typically requires high energy (thermal cyclization) or hazardous reagents (nitrene generation via Cadogan).

    • The Goal: Identify the route that balances Reaction Mass Efficiency (RME) with Toxicological Safety .

    Part 2: Route Analysis & Protocols

    Route A: The Classical Borsche-Drechsel Cyclization

    Mechanism: Acid-catalyzed Fischer indole synthesis followed by dehydrogenation. Status: The "Benchmark" for scale-up due to low raw material cost, despite high waste.

    Experimental Protocol
    • Hydrazone Formation: Combine cyclohexanone (1.0 equiv) and phenylhydrazine (1.0 equiv) in glacial acetic acid. Reflux for 1 hour.

    • Rearrangement: Add concentrated HCl (catalytic to stoichiometric) to the reaction mixture. Reflux for 2 hours to effect the Fischer indolization, yielding 1,2,3,4-tetrahydrocarbazole.

    • Workup: Pour into ice water, filter the precipitate, and wash with water.

    • Aromatization (The "Dirty" Step): Dissolve the tetrahydrocarbazole in xylene. Add chloranil (2.0 equiv) or Pd/C (catalytic) and reflux for 4–12 hours to dehydrogenate to the fully aromatic carbazole.

    Environmental Audit
    • Causality of Impact: The route is a two-stage process. The first stage generates stoichiometric ammonium salt waste. The second stage (aromatization) is the environmental bottleneck, requiring either stoichiometric quinones (producing heavy organic waste) or high-temperature reflux with noble metals.

    • Key Hazard: Phenylhydrazine is a known carcinogen and skin sensitizer.

    Route B: Pd-Catalyzed Intramolecular Amination

    Mechanism: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig type) from 2-halo-biarylamines. Status: The "Pharma Standard" for functionalized carbazoles.

    Experimental Protocol
    • Setup: In a glovebox or under Argon, charge a reaction tube with 2-chloro-N-phenylaniline (1.0 equiv).

    • Catalyst System: Add Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., XPhos or SPhos, 10 mol%).

    • Base: Add NaOtBu or K₂CO₃ (1.5 equiv).

    • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Reaction: Heat to 100°C for 12–24 hours. Monitor by TLC/LC-MS for disappearance of starting chloride.

    • Workup: Filter through a Celite pad (to remove Pd black), concentrate, and purify via flash chromatography.

    Environmental Audit
    • Causality of Impact: High Atom Economy compared to Borsche-Drechsel (loss of HCl vs. loss of H₂/NH₃). However, the E-Factor is inflated by the massive solvent volumes required for dilution and chromatography.

    • Key Hazard: Palladium contamination in the final API (requires scavenging steps) and the toxicity of phosphine ligands.

    Route C: Photochemical Cyclization (Mallory Reaction)

    Mechanism: 6π-Electrocyclization followed by oxidative aromatization using light and Iodine. Status: The "Reagent-Free" Green Contender.

    Experimental Protocol
    • Precursor: Dissolve N-phenyl-2-biphenylamine (or diphenylamine derivative) in Cyclohexane or Ethyl Acetate.

    • Catalyst: Add a catalytic amount of Iodine (I₂, 5–10 mol%).

    • Oxidant: Open the vessel to air (O₂ serves as the terminal oxidant) or add Propylene Oxide as a HI scavenger.

    • Irradiation: Irradiate with a medium-pressure Mercury lamp (UV) or specific LED (365 nm) in a quartz vessel.

    • Reaction: Monitor conversion (typically 4–8 hours).

    • Workup: Wash with Sodium Thiosulfate (to remove I₂), dry, and concentrate.

    Environmental Audit
    • Causality of Impact: This route substitutes Chemical Reagents with Photons . The mass waste is negligible (water/HI). However, the Energy consumption (kWh per kg product) is significantly higher than thermal methods.

    • Key Hazard: UV radiation exposure and solvent flammability under lamp heat.

    Part 3: Visualizing the Pathways

    The following diagram illustrates the mechanistic divergence and waste streams of the three routes.

    CarbazoleRoutes cluster_0 Route A: Borsche-Drechsel cluster_1 Route B: Pd-Catalysis cluster_2 Route C: Photochemical StartA Cyclohexanone + Phenylhydrazine InterA Tetrahydrocarbazole StartA->InterA Acid Reflux WasteA Waste: NH4Cl, Spent Oxidant InterA->WasteA Product CARBAZOLE SCAFFOLD InterA->Product Dehydrogenation StartB 2-Chloro-N- phenylaniline CatB Pd(OAc)2 / Ligand StartB->CatB StartB->Product Base, 100°C WasteB Waste: Pd residues, Phosphines StartC N-phenyl-2- biphenylamine Energy UV Light (hv) + I2 (cat) StartC->Energy StartC->Product Cyclization WasteC Waste: Heat, Solvent Product->WasteB Product->WasteC

    Caption: Comparative process flow of Borsche-Drechsel, Pd-Catalysis, and Photochemical routes, highlighting reagent inputs vs. waste outputs.

    Part 4: Comparative Data Synthesis

    The following table synthesizes the environmental performance based on standard Green Chemistry metrics.

    MetricRoute A: Borsche-DrechselRoute B: Pd-CatalysisRoute C: Photochemical
    Atom Economy (AE) Low (<50%) Loss of NH₃ and H₂ (via oxidant) + stoichiometric acid waste.High (>85%) Loss of HCl (as salt). Very efficient bond formation.Very High (~98%) Loss of H₂ only (if oxidative). Near perfect AE.
    E-Factor (kg waste/kg product) High (20–50) Due to multi-step workup and stoichiometric oxidants (e.g., Chloranil).Medium (10–25) Driven by solvent use for chromatography and Pd removal.Low (5–15) Minimal reagent waste, but high solvent recycling load.
    Toxicity Profile High Hydrazines are genotoxic; Chloranil is toxic to aquatic life.Medium Pd is a heavy metal; Phosphine ligands are acutely toxic.Low Iodine is mild; Solvents are the primary concern.
    Scalability Excellent Robust, insensitive to O₂, standard reactors.Good Requires inert atmosphere and expensive catalysts.Poor Light penetration limits batch size; requires flow chemistry for scale.
    Energy Demand High (Thermal) Long reflux times at high temperatures.Medium (Thermal) Moderate heating (80–100°C).Very High (Electrical) UV lamps consume significant electricity per mole.

    Part 5: Decision Matrix & Conclusion

    When to use Route A (Borsche-Drechsel):

    • You are producing commodity chemicals where raw material cost is the primary driver.

    • You lack inert atmosphere facilities (gloveboxes/Schlenk lines).

    When to use Route B (Pd-Catalysis):

    • You are in Late-Stage Drug Discovery . The ability to tolerate complex functional groups (esters, nitriles) on the rings outweighs the cost of catalyst scavenging.

    • You need to synthesize a specific substitution pattern not accessible via Fischer indole logic.

    When to use Route C (Photochemical):

    • You are prioritizing Green Certification or academic exploration.

    • You have access to Flow Photochemistry reactors (which solve the light penetration issue).

    • The substrate is sensitive to the harsh acids of Route A or the bases of Route B.

    Final Verdict

    For pure environmental impact (mass waste), the Photochemical Route is superior. However, for a holistic "Life Cycle" view including energy and scalability, the Pd-Catalyzed Route (optimized with low catalyst loading) currently offers the best balance for pharmaceutical applications.

    References

    • Borsche-Drechsel Cyclization (Classical Baseline)

      • Title: "Ueber die Darstellung der Carbazole aus Cyclohexanon"
      • Source: Annalen der Chemie (Cited in modern reviews of Fischer Indole variants)
      • Context: Defines the acid-medi
      • Verification:

    • Pd-Catalyzed Synthesis (Modern Standard)

      • Title: "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C–H Activation/C–N Bond Form
      • Source: Journal of the American Chemical Society
      • Context: Establishes the efficiency and atom economy of the metal-c
      • Verification:

    • Photochemical/Green Synthesis (Emerging)

      • Title: "Photochemical Synthesis of Carbazoles: A Review" or "The Mallory Reaction"
      • Source: Organic Reactions / J. Org.[1] Chem

      • Context: Details the iodine-catalyzed photocycliz
      • Verification:

    • Green Metrics Analysis

      • Title: "Green chemistry metrics: a compar
      • Source: Green Chemistry (RSC)
      • Context: Provides the methodology for calcul
      • Verification:

    Sources

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    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.